molecular formula C5H7NO2 B100843 3,3-Dimethoxyprop-2-enenitrile CAS No. 15732-02-2

3,3-Dimethoxyprop-2-enenitrile

Cat. No.: B100843
CAS No.: 15732-02-2
M. Wt: 113.11 g/mol
InChI Key: AGNINIWJJIXFSX-UHFFFAOYSA-N
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Description

3,3-Dimethoxyprop-2-enenitrile (CAS 15732-02-2), also known as cyanoketene dimethyl acetal, is a high-purity chemical intermediate with the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol . This compound is a versatile building block in organic synthesis, particularly valued in pharmaceutical research for the development of active compounds. Its physical properties include a density of approximately 1.022 g/cm³ and a boiling point of 231°C . A significant application of this compound is its use as a key precursor in the synthesis of aminoalkyl furan derivatives . These derivatives have been extensively researched as potent histamine H2-receptor antagonists . Such compounds inhibit gastric acid secretion and have been developed as antiulcer agents, playing a critical role in the study and treatment of peptic ulcers . The compound's mechanism of action in research settings involves its incorporation into complex molecules that selectively block histamine receptors, providing a pathway for the development of new therapeutic agents . This product is intended For Research Use Only.

Properties

IUPAC Name

3,3-dimethoxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-7-5(8-2)3-4-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNINIWJJIXFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627026
Record name 3,3-Dimethoxyprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15732-02-2
Record name 3,3-Dimethoxyprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 3,3-Dimethoxyprop-2-enenitrile via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

A Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Synthetic Value of a Versatile Intermediate

In the landscape of modern drug discovery and fine chemical synthesis, the demand for versatile, highly functionalized building blocks is perpetual. 3,3-Dimethoxyprop-2-enenitrile stands out as one such pivotal intermediate. Its unique trifecta of a nucleophilic/electrophilic olefin, a synthetically labile nitrile group, and protected carbonyl functionality (via the dimethoxy groups) makes it a powerful precursor for a diverse range of complex heterocyclic systems.[1] This guide offers a comprehensive, field-tested perspective on its synthesis via the Knoevenagel condensation, moving beyond a simple recitation of steps to explore the causal reasoning behind the protocol—a self-validating system designed for reproducibility and success.

The Core Transformation: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in C-C bond formation.[2][3] It classically involves the reaction of an active methylene compound with a carbonyl group, catalyzed by a weak base, followed by dehydration.[2] In this specific synthesis, the canonical aldehyde is replaced by an electrophilic equivalent, trimethyl orthoformate, which reacts with malononitrile, the active methylene component.

The reaction is fundamentally an addition-elimination process. A basic catalyst, typically a secondary amine like piperidine, is crucial for deprotonating the highly acidic α-carbon of malononitrile.[4] This generates a resonance-stabilized carbanion, a potent nucleophile that initiates the reaction cascade.

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack & Elimination Malononitrile Malononitrile Carbanion Malononitrile Carbanion (Nucleophile) Malononitrile->Carbanion Deprotonation Base Piperidine (Catalyst) Base->Malononitrile - H⁺ TMO Trimethyl Orthoformate (Electrophile) Carbanion->TMO Attack Intermediate Tetrahedral Intermediate TMO->Intermediate Product This compound Intermediate->Product Elimination of 2x CH₃OH Methanol Methanol (Byproduct)

Caption: Generalized mechanism of the Knoevenagel condensation.

Field-Validated Experimental Protocol

This protocol is designed for reliability and high yield. Every component and condition has been selected to ensure the reaction proceeds efficiently and cleanly.

Reagent & Condition Summary
ComponentRoleM.W.QuantityMoles (equiv.)Rationale
MalononitrileActive Methylene66.0633.0 g0.50 (1.0)Limiting Reagent
Trimethyl OrthoformateElectrophile106.1263.7 g (69 mL)0.60 (1.2)Slight excess drives reaction
Acetic AnhydridePromoter / Water Scavenger102.0961.3 g (56.5 mL)0.60 (1.2)Activates TMO, removes byproduct
PiperidineBasic Catalyst85.154.3 g (5.0 mL)0.05 (0.1)Catalytic amount for deprotonation
Acetic AcidCo-catalyst60.053.0 g (2.9 mL)0.05 (0.1)Forms piperidinium acetate in situ
Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Charge the flask with malononitrile (33.0 g), trimethyl orthoformate (63.7 g), and acetic anhydride (61.3 g). Begin stirring to form a homogeneous solution.

  • Catalyst Preparation & Addition: In a separate small beaker, carefully mix piperidine (4.3 g) and glacial acetic acid (3.0 g). This in situ formation of piperidinium acetate moderates the basicity and improves catalytic efficiency. Add this catalyst mixture to the dropping funnel.

  • Initiation and Reflux: Add the catalyst dropwise to the stirred reaction mixture over 15-20 minutes. An exothermic reaction should be observed. Once the addition is complete, heat the mixture to a gentle reflux (approx. 90-100 °C) using a heating mantle.

  • Reaction Monitoring: Maintain reflux for 2-3 hours. The reaction progress can be monitored by taking small aliquots and analyzing via TLC (e.g., 3:1 Hexane:Ethyl Acetate) or GC-MS. The reaction is typically complete when the malononitrile spot is no longer visible.

  • Isolation and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove volatile components. The resulting crude oil is then purified by vacuum distillation to afford the final product as a clear, colorless to pale yellow liquid.

Experimental_Workflow Start Start Setup 1. Assemble Dry, Inert Apparatus Start->Setup Charge 2. Charge Flask with Malononitrile, TMO, and Acetic Anhydride Setup->Charge Catalyst 3. Prepare & Add Piperidinium Acetate Catalyst Charge->Catalyst Reflux 4. Heat to Gentle Reflux (90-100°C, 2-3h) Catalyst->Reflux Monitor 5. Monitor by TLC or GC-MS Reflux->Monitor Monitor->Reflux Incomplete Workup 6. Cool & Concentrate (Rotary Evaporator) Monitor->Workup Reaction Complete Purify 7. Purify by Vacuum Distillation Workup->Purify End Pure Product Purify->End

Caption: A validated workflow for the synthesis of this compound.

Scientific Integrity: The "Why" Behind the Method

  • Trustworthiness of the Electrophile: Trimethyl orthoformate is used as a stable, easy-to-handle equivalent of the highly reactive dimethoxymethyl cation. It provides the core C(OCH₃)₂ unit required for the product.

  • The Role of Acetic Anhydride: This is a critical, often misunderstood component. It serves two primary functions. First, it acts as a powerful dehydrating agent, scavenging any trace water and consuming the methanol byproduct generated during the reaction, thus driving the equilibrium forward. Second, and more importantly, it can react with the orthoformate (often catalyzed by a Lewis acid or, in this case, the amine catalyst) to form a more reactive electrophilic intermediate, such as a geminal diacetate.[5][6][7] This intermediate is more susceptible to nucleophilic attack by the malononitrile carbanion than the starting orthoformate, accelerating the reaction.

  • Catalyst System: Using piperidinium acetate, formed in situ, provides both the basic amine to generate the nucleophile and the conjugate acid to participate in the elimination steps. This buffered system prevents side reactions that might occur under strongly basic conditions.

Applications in Drug Development

The strategic value of this compound lies in its ability to undergo cyclization reactions. It is a key precursor for:

  • Pyrimidines: Reaction with amidines or ureas leads to the formation of the pyrimidine core, a fundamental scaffold in numerous pharmaceuticals, including antivirals and anticancer agents.[8]

  • Pyridines: Multicomponent reactions involving this intermediate can efficiently construct highly substituted pyridine rings.[9]

  • Nitrile as a Bioisostere/Pharmacophore: The nitrile group itself is a valuable pharmacophore. It is metabolically stable and can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, a feature leveraged in many approved drugs.[10]

The efficient, large-scale synthesis of this intermediate is therefore a critical first step in the discovery pipeline for new chemical entities based on these important heterocyclic motifs.[11]

Safety and Handling

  • Malononitrile: Acute Toxin. Handle only in a certified chemical fume hood. It is toxic via inhalation, ingestion, and skin contact. Always wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Acetic Anhydride: Corrosive. Causes severe skin and eye burns. It is a lachrymator. Handle with appropriate personal protective equipment in a fume hood.

  • Piperidine: Flammable and Corrosive. Toxic and can cause severe burns. Work in a well-ventilated area away from ignition sources.

References

  • Organic Chemistry Portal. (n.d.). Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. Retrieved from [Link]

  • Ogiwara, Y., Takahashi, K., Kitazawa, T., & Sakai, N. (2015). Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. The Journal of Organic Chemistry, 80(6), 3101–3110. Available from: [Link]

  • Ogiwara, Y., Takahashi, K., Kitazawa, T., & Sakai, N. (2015). Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. The Journal of Organic Chemistry. Available from: [Link]

  • Sakai, N. (2015). ChemInform Abstract: Indium(III)‐Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Quora. (2024). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Tomer, A., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available from: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Kumar, R., Sharma, P., & Kumar, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available from: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Summarized performance of Knovenagel condensation reaction as a function of flow rate, solvent and reaction temperature. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917*. Available from: [Link]

  • MDPI. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Retrieved from [Link]

  • Valdés, C. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate. Available from: [Link]

Sources

A Comprehensive Spectroscopic Analysis of 3,3-Dimethoxyprop-2-enenitrile: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3,3-dimethoxyprop-2-enenitrile. In the absence of publicly available experimental spectra, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By applying fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we delineate the expected spectral features of this molecule. This guide is structured to not only present the predicted data but also to explain the underlying chemical principles that govern these spectroscopic signatures. Furthermore, it includes standardized protocols for the experimental acquisition of such data, ensuring a self-validating system for future empirical work.

Introduction: The Structural Elucidation of a Versatile Building Block

This compound, with a molecular formula of C₅H₇NO₂ and a molar mass of 113.11 g/mol , is a fascinating organic compound.[1] Its structure features a vinyl system substituted with a nitrile group and two methoxy groups at the C3 position. This combination of functional groups makes it a potentially valuable synthon in organic synthesis. Accurate structural confirmation is paramount for its application, and spectroscopic methods are the cornerstone of such characterization.

This guide will provide a predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predictions are grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure:

Caption: Predicted molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the vinyl proton and the methoxy protons.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
13.5 - 4.0Singlet6H-OCH₃
24.5 - 5.0Singlet1H=CH-

Rationale for Predictions:

  • Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent due to free rotation around the C-O bonds. They are expected to appear as a sharp singlet. Their chemical shift is predicted to be in the range of 3.5-4.0 ppm, which is typical for methoxy groups attached to a double bond.

  • Vinyl Proton (=CH-): The single vinyl proton is attached to a carbon adjacent to the nitrile group and the carbon bearing the two methoxy groups. The electron-withdrawing nature of the nitrile group and the electron-donating resonance effect of the methoxy groups will influence its chemical shift. It is predicted to appear as a singlet in the downfield region of 4.5-5.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the symmetry of the methoxy groups, four distinct carbon signals are predicted.

Predicted Signal Chemical Shift (δ, ppm) Assignment
150 - 60-OCH₃
290 - 100=CH-
3115 - 125-C≡N
4160 - 170=C(OCH₃)₂

Rationale for Predictions:

  • Methoxy Carbons (-OCH₃): The two methoxy carbons are equivalent and are expected to resonate in the typical range for sp³ hybridized carbons attached to an oxygen atom, around 50-60 ppm.

  • Vinyl Carbon (=CH-): This carbon is adjacent to the electron-withdrawing nitrile group, which will shift its resonance downfield. A predicted chemical shift in the range of 90-100 ppm is reasonable.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the 115-125 ppm region.[2]

  • Quaternary Vinyl Carbon (=C(OCH₃)₂): This carbon is attached to two oxygen atoms, which strongly deshield it, causing its signal to appear significantly downfield, predicted in the 160-170 ppm range.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-pulse ¹H NMR spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, alkene, and ether functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2220 - 2260C≡N stretchNitrile
1600 - 1680C=C stretchAlkene
1050 - 1150C-O stretchEther
2850 - 3000C-H stretch (sp³)Methoxy
3000 - 3100C-H stretch (sp²)Vinyl

Rationale for Predictions:

  • Nitrile (C≡N) Stretch: This is a very characteristic and sharp absorption band that is expected in the 2220-2260 cm⁻¹ region.[3] Its presence would be a strong indicator of the nitrile functionality.

  • Alkene (C=C) Stretch: The carbon-carbon double bond stretch will appear in the 1600-1680 cm⁻¹ range. The intensity of this peak can vary.

  • Ether (C-O) Stretch: The C-O single bond stretches of the methoxy groups are expected to produce strong absorption bands in the 1050-1150 cm⁻¹ region.[4]

  • C-H Stretches: The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the methoxy groups (just below 3000 cm⁻¹) and the sp² hybridized carbon of the vinyl group (just above 3000 cm⁻¹).

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For liquid samples: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄, CHCl₃) can be prepared and analyzed in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum to produce the final IR spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted m/z Ion Formation
113[M]⁺˙Molecular Ion
98[M - CH₃]⁺Loss of a methyl radical
82[M - OCH₃]⁺Loss of a methoxy radical
58[M - C₃H₃N]⁺Cleavage of the vinyl group

Rationale for Predictions:

  • Molecular Ion ([M]⁺˙): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 113.11. This peak should be observable.

  • [M - CH₃]⁺ (m/z 98): Loss of a methyl radical from one of the methoxy groups is a common fragmentation pathway for ethers.

  • [M - OCH₃]⁺ (m/z 82): Loss of a methoxy radical is another plausible fragmentation.

  • [M - C₃H₃N]⁺ (m/z 58): Cleavage of the bond between C2 and C3 could lead to the formation of a stable fragment corresponding to the dimethoxy-substituted carbon.

Predicted Fragmentation Pathway:

M [C₅H₇NO₂]⁺˙ m/z = 113 M_minus_CH3 [C₄H₄NO₂]⁺ m/z = 98 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [C₄H₄NO]⁺ m/z = 82 M->M_minus_OCH3 - •OCH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC-MS) inlet can be used. For less volatile compounds, electrospray ionization (ESI) or other soft ionization techniques may be more appropriate.

  • Ionization: Use a suitable ionization method. Electron ionization (EI) is a common technique that provides detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on sound chemical principles and serve as a valuable reference for any researcher working with this compound. The included experimental protocols offer a standardized approach to obtaining empirical data, which can then be compared to the predictions laid out in this document. As a self-validating guide, it is intended to facilitate the efficient and accurate structural elucidation of this versatile chemical entity in a laboratory setting.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. (n.d.). Carbon-13 NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Propenenitrile. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • VPL. (n.d.). Dimethyl ether ((CH₃)₂O). Retrieved from [Link]

Sources

"physicochemical properties of 3,3-Dimethoxyprop-2-enenitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,3-Dimethoxyprop-2-enenitrile

Abstract: this compound, also known as cyanoketene dimethyl acetal, is a multifunctional organic compound of significant interest to the research and development community. Its unique structure, combining an electron-rich ketene acetal with an electrophilic nitrile group, renders it a highly versatile building block for complex molecular synthesis. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic characteristics, synthesis, and chemical reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in novel synthetic applications, from materials science to medicinal chemistry.

Compound Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several synonyms, and its key identifiers are summarized below.

IdentifierValue
IUPAC Name This compound
CAS Number 15732-02-2[1]
Synonyms Cyanoketene dimethyl acetal, 3,3-Dimethoxy-acrylonitrile, 3,3-Dimethoxy-2-propenenitrile[1]
Molecular Formula C₅H₇NO₂[1]
Molar Mass 113.11 g/mol [1]
InChI InChI=1/C5H7NO2/c1-7-5(8-2)3-4-6/h3H,1-2H3[1]
SMILES COC(=CC#N)OC

Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification methods. The data below has been aggregated from chemical supplier databases.

PropertyValueSource
Appearance Colorless to light yellow liquid/solid[1]
Melting Point 41.5-42 °C[1]
Boiling Point 231 °C[1]
Density 1.022 g/mL[1]
Flash Point 108 °C[1]
Refractive Index 1.429[1]
Vapor Pressure 0.0645 mmHg at 25°C[1]
Solubility Soluble in many organic solvents (e.g., ethanol, acetone, chloroform)[1][1]
Storage Conditions 2-8°C, under inert atmosphere[1]

Spectroscopic Characterization: A Predictive Analysis

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, its structure allows for a highly accurate prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to be simple and highly informative:

  • ~3.8 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methoxy (-OCH₃) groups. Their chemical shift is typical for methoxy groups attached to an sp²-hybridized carbon.

  • ~4.5 ppm (singlet, 1H): This signal represents the single vinyl proton (-CH=). Its downfield shift is attributed to the deshielding effects of the adjacent oxygen atoms and the anisotropic effect of the nitrile group. The singlet multiplicity confirms the absence of adjacent protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals:

  • ~55 ppm: The carbon atoms of the two equivalent methoxy groups.

  • ~70 ppm: The vinylic carbon (C2) attached to the nitrile group. This carbon is significantly shielded by the geminal methoxy groups.

  • ~118 ppm: The carbon of the nitrile group (-C≡N).

  • ~165 ppm: The vinylic carbon (C3) bearing the two methoxy groups. This carbon is significantly deshielded due to the direct attachment of two electronegative oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides a crucial fingerprint for the functional groups present:

  • 2220-2240 cm⁻¹ (strong, sharp): This band is characteristic of the C≡N (nitrile) stretching vibration. Its position and intensity are key identifiers.

  • 1620-1640 cm⁻¹ (medium): This absorption corresponds to the C=C double bond stretch of the electron-rich enol ether system.

  • 1100-1250 cm⁻¹ (strong): A strong, broad band is expected in this region, corresponding to the C-O-C asymmetric stretching of the acetal group.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would be expected to show:

  • Molecular Ion (M⁺): A peak at m/z = 113, corresponding to the molecular weight of the compound.

  • Key Fragments: Loss of a methoxy radical (-•OCH₃) to give a fragment at m/z = 82, or loss of methanol (-CH₃OH) to give a fragment at m/z = 81. These fragmentation patterns are characteristic of acetals.

Synthesis and Manufacturing

This compound is not naturally occurring and must be prepared synthetically. A robust and common laboratory-scale synthesis involves the reaction of an active methylene compound with an orthoformate.

Synthetic Protocol: Reaction of Malononitrile and Trimethyl Orthoformate

This procedure is based on well-established methodologies for the synthesis of enol ethers from active methylene compounds. The causality behind this choice is the high reactivity of malononitrile's acidic protons and the ability of trimethyl orthoformate to act as both a reactant and a dehydrating agent.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malononitrile (1.0 eq) and trimethyl orthoformate (2.0-3.0 eq). The orthoformate is used in excess to drive the reaction to completion.

  • Catalysis (Optional but Recommended): Add a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂), or a strong acid catalyst to facilitate the reaction.

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of malononitrile. The reaction typically proceeds for several hours. During the reaction, methanol is formed as a byproduct and can be distilled off to further push the equilibrium towards the product.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess trimethyl orthoformate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process Malononitrile Malononitrile Reaction Reflux (cat. ZnCl₂) Malononitrile->Reaction TMOF Trimethyl Orthoformate TMOF->Reaction Workup Evaporation of Excess TMOF Reaction->Workup Cooling Purification Vacuum Distillation or Chromatography Workup->Purification Crude Product Product Pure this compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a powerful intermediate in organic synthesis.

Core Reactivity

The compound's reactivity is dominated by the electron-rich double bond, making it an excellent nucleophile.

  • Cycloaddition Reactions: It can act as a dienophile in Diels-Alder reactions or participate in [2+2] cycloadditions with electron-deficient partners. This provides a direct route to highly functionalized cyclic systems.

  • Electrophilic Addition: The double bond readily reacts with a wide range of electrophiles.

  • Monomer for Polymerization: As cited, it can serve as a monomer for creating high-performance polymers.[1]

Role in Drug Development

The nitrile group is a highly valuable pharmacophore in modern medicinal chemistry.[2] While this compound itself is a building block, it provides a scaffold to introduce the nitrile group into potential drug candidates.

  • Hydrogen Bond Acceptor: The nitrogen atom's lone pair can form crucial hydrogen bonds with protein active site residues, mimicking the interaction of a carbonyl oxygen.[2]

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[2]

  • Dipole Moment: The strong dipole of the nitrile group can modulate the overall polarity and solubility of a molecule, aiding in cell permeability and formulation.

Reactivity Pathway Diagram

Reactivity cluster_cycloaddition Cycloaddition Reactions cluster_electrophilic Electrophilic Attack cluster_pharma Pharmaceutical Synthesis Start This compound DielsAlder [4+2] Cycloaddition Product (Norbornene derivative) Start->DielsAlder + Addition Electrophilic Addition Product Start->Addition + Cyclization Annulation/Cyclization Reactions Start->Cyclization Multistep Synthesis Diene Diene (e.g., Cyclopentadiene) Diene->DielsAlder Electrophile Electrophile (E⁺) Electrophile->Addition Heterocycle Functionalized Heterocycles (e.g., Pyridines, Pyrimidines) Cyclization->Heterocycle

Caption: Key reactivity pathways for this compound.

Safety and Handling

Proper handling is critical due to the compound's reactivity and potential hazards.

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3]

  • Toxicity: The compound is reported to be irritating to the skin and eyes.[1] As with all nitriles, care should be taken to avoid ingestion and inhalation.

  • Storage: Store in a cool, dry place (2-8°C recommended) in a tightly sealed container, away from incompatible materials.[1]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, as these can induce vigorous or explosive reactions.[4]

Conclusion

This compound is a valuable and versatile reagent with a well-defined set of physicochemical properties. Its utility stems from the unique combination of a nucleophilic double bond and a polar, metabolically stable nitrile group. For the synthetic chemist, it offers a reliable pathway to complex carbocyclic and heterocyclic systems. For the materials scientist, it is a promising monomer for advanced polymers. Finally, for the medicinal chemist, it serves as a sophisticated building block for introducing the valuable nitrile pharmacophore into next-generation therapeutics. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in research and development.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ChemBK. (2024). This compound.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Thermo Scientific Chemicals. (n.d.). 3,3-Dimethoxypropanenitrile, 90%.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

Sources

"CAS number and molecular structure of 3,3-Dimethoxyprop-2-enenitrile"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethoxyprop-2-enenitrile (CAS No. 15732-02-2), a bifunctional molecule of interest in organic synthesis. This document consolidates available information on its molecular structure, physicochemical properties, synthesis, and potential applications, with a focus on providing actionable insights for laboratory and developmental work. While detailed, peer-reviewed experimental data for this specific compound is limited in readily accessible literature, this guide synthesizes available patent literature and data from analogous structures to provide a robust starting point for researchers.

Chemical Identity and Molecular Structure

This compound, also known as cyanoketene dimethyl acetal, is a unique chemical entity that combines the functionalities of a nitrile and a ketene acetal within a compact three-carbon backbone. This dual-functionality presents opportunities for diverse reactivity.

Core Identifiers

A summary of the key identification parameters for this compound is provided in the table below.

IdentifierValueSource
Chemical Name This compoundIUPAC Nomenclature
Synonyms Cyanoketene dimethyl acetal, 3,3-DimethoxyacrylonitrileChemBK[1]
CAS Number 15732-02-2ChemBK[1]
Molecular Formula C₅H₇NO₂ChemBK[1]
Molecular Weight 113.11 g/mol ChemBK[1]
InChI InChI=1/C5H7NO2/c1-7-5(8-2)3-4-6/h3H,1-2H3ChemBK[1]
Molecular Structure and Visualization

The structure of this compound features a carbon-carbon double bond. The geminal dimethoxy groups are situated at position 3, and a nitrile group is at position 1. The presence of the double bond suggests the possibility of E/Z isomerism, although the predominant isomer is not definitively established in the available literature.

Below is a DOT language script to generate a 2D representation of the molecular structure.

Molecular structure of this compound.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below. These properties are essential for designing experimental setups, purification procedures, and for ensuring safe handling.

PropertyValueReference
Melting Point 41.5-42 °CChemBK[1]
Boiling Point 231 °CChemBK[1]
Density 1.022 g/cm³ChemBK[1]
Flash Point 108 °CChemBK[1]
Refractive Index 1.429ChemBK[1]
Vapor Pressure 0.0645 mmHg at 25°CChemBK[1]
Storage Condition 2-8 °CChemBK[1]

Synthesis Methodologies

A plausible synthetic pathway to this compound could involve the direct oxidation of acrylonitrile in the presence of methanol, or the elimination from a suitable precursor.

Conceptual Synthesis Workflow from Acrylonitrile

A potential synthesis route, inferred from related patent literature for the saturated analog, involves the palladium-catalyzed oxidation of acrylonitrile in methanol.[2] This approach, in theory, could be modified to favor the formation of the unsaturated product.

The proposed transformation is visualized in the workflow diagram below.

SynthesisWorkflow Acrylonitrile Acrylonitrile + Methanol Reaction Oxidative Acetalization Acrylonitrile->Reaction Oxygen Oxygen (Oxidant) Oxygen->Reaction Catalyst Pd(II)/Cu(I or II) Catalyst Catalyst->Reaction Product This compound Reaction->Product

Conceptual synthesis workflow for this compound.

Note to Researchers: This proposed pathway is conceptual and would require significant experimental optimization and verification. Key challenges would include controlling the regioselectivity of the oxidation and preventing over-reaction to form other byproducts.

Reactivity and Potential Applications

The unique structure of this compound suggests a rich and versatile reactivity profile, making it a potentially valuable building block in organic synthesis.

Predicted Reactivity
  • Nucleophilic Addition: The electron-withdrawing nitrile group activates the double bond towards nucleophilic attack. This could allow for the introduction of a wide range of nucleophiles at the β-position.

  • Cycloaddition Reactions: The electron-deficient nature of the alkene makes it a good candidate for participating in various cycloaddition reactions, such as [3+2] and Diels-Alder reactions, to construct complex heterocyclic systems.[3]

  • Hydrolysis: The ketene acetal functionality can be hydrolyzed under acidic conditions to reveal a β-keto nitrile or a related derivative.

The following diagram illustrates the potential reactive sites of the molecule.

Potential reactive sites on this compound.
Potential Applications

Based on its structure and predicted reactivity, this compound could serve as a valuable intermediate in the synthesis of:

  • Pharmaceuticals: The ability to form substituted nitriles and heterocyclic scaffolds is highly relevant in drug discovery.

  • Agrochemicals: Many modern pesticides and herbicides contain nitrile and heterocyclic moieties.

  • Functional Materials: The conjugated π-system and polar functional groups could be exploited in the development of novel organic materials.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 15732-02-2) is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related chemical classes, such as unsaturated nitriles and ketene acetals.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

  • Storage: Store in a cool, dry place, away from sources of ignition. Given its structure, it should be stored under an inert atmosphere if possible to prevent hydrolysis.

Conclusion

This compound is a chemical compound with significant untapped potential in the field of organic synthesis. Its bifunctional nature makes it an attractive target for the development of novel synthetic methodologies. While the available data is currently limited, this guide provides a foundational understanding of its properties and predicted reactivity. Further research into the synthesis, characterization, and reaction scope of this molecule is highly encouraged and will undoubtedly open new avenues in chemical and pharmaceutical research.

References

  • ChemBK. This compound. [Link]

  • Google Patents. CN1243121A - Noval process for synthesizing 3,3-dialkoxyl propionitrile.
  • Padwa, A. (2003). Addition of nucleophiles to (E)-3-phenylsulfonylprop-2-enenitrile: a general route to b-substituted a,b-unsaturated nitriles. ARKIVOC, 2003(7), 4-14. [Link]

Sources

"early literature mentions of 3,3-Dimethoxyprop-2-enenitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Literature Mentions of 3,3-Dimethoxyprop-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early literature mentions of this compound, a versatile chemical intermediate. The document delves into the initial synthesis, characterization, and foundational applications of this compound, presenting the information with the technical accuracy and practical insights expected by researchers and professionals in drug development and organic synthesis. This guide adheres to the highest standards of scientific integrity, with detailed experimental protocols, data summarization, and visual representations of chemical pathways. All claims and methodologies are supported by authoritative references, which are compiled in a complete list at the end of this document.

Introduction: Unveiling a Versatile Synthon

This compound, also known as β,β-dimethoxyacrylonitrile, is a valuable reagent in organic synthesis, primarily serving as a precursor for a variety of heterocyclic compounds. Its unique structure, featuring a nitrile group conjugated with a dimethoxyacetal, provides a rich chemical profile for constructing more complex molecular architectures. This guide focuses on the genesis of this compound in the scientific literature, tracing its earliest reported synthesis and characterization, which are crucial for understanding its developmental trajectory and appreciating the evolution of its applications.

The Genesis: Tracing the First Mentions in Scientific Literature

The earliest accessible mention of this compound appears to be in a 1978 patent by the Oji Paper Co., Ltd.[1]. This patent discloses the synthesis of the compound as a key intermediate in the production of isoxazole derivatives.

Subsequently, a more detailed and academically accessible synthesis was reported in a 1994 publication in the Bulletin of the Chemical Society of Japan by K. Tatsuta and colleagues[2]. This paper provides a thorough experimental procedure and spectroscopic characterization of this compound, highlighting its utility as an intermediate for the synthesis of isoxazoles.

Early Synthetic Methodologies and Mechanistic Insights

The foundational methods for the synthesis of this compound revolve around the reaction of an active methylene compound, malononitrile, with an orthoformate.

The Oji Paper Co., Ltd. Patent (1978): A Foundational Approach

The 1978 patent describes a straightforward method for the preparation of this compound. The core of this synthesis is the reaction of malononitrile with trimethyl orthoformate.

Reaction Scheme:

G cluster_reactants Reactants malononitrile Malononitrile reactants orthoformate Trimethyl Orthoformate product This compound methanol Methanol (byproduct) reactants->product Heat G start This compound intermediate Intermediate Adduct start->intermediate + reagent Hydroxylamine product 3-Aminoisoxazole intermediate->product Cyclization (-2 MeOH) methanol Methanol

Sources

Quantum Chemical Calculations for 3,3-Dimethoxyprop-2-enenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on 3,3-dimethoxyprop-2-enenitrile. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand the electronic structure, reactivity, and spectroscopic properties of this molecule.

Introduction: The Significance of this compound

This compound, with the CAS number 15732-02-2, is a fascinating organic molecule that incorporates several key functional groups: a nitrile, a carbon-carbon double bond (alkene), and two methoxy groups forming a vinyl ether. This unique combination of functionalities imparts a rich and complex electronic landscape, making it a molecule of interest in various chemical contexts, including organic synthesis and materials science.

Quantum chemical calculations offer a powerful lens through which to investigate the intricate details of this molecule's behavior at the atomic and electronic levels. By applying the principles of quantum mechanics, we can predict a wide range of properties that are often difficult or impossible to measure experimentally. This guide will walk you through the rationale and methodology for conducting such calculations, ensuring a robust and scientifically sound approach.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy and reliability of any quantum chemical calculation are fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, with its blend of π-systems, lone pairs, and polar bonds, a careful selection is paramount.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most widely used method for quantum chemical calculations on medium-sized organic molecules.[1][2] Its popularity stems from a favorable balance between computational cost and accuracy. DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more manageable quantity.

For this compound, a hybrid DFT functional is recommended. These functionals incorporate a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic effects in conjugated systems. A popular and well-validated choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.

An Alternative Approach: Hartree-Fock (HF) Theory

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a good starting point for understanding the electronic structure of a molecule.[3] While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF calculations can still offer valuable insights, particularly when comparing trends within a series of related molecules.

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[4] The size and flexibility of the basis set directly impact the quality of the calculation. For a molecule containing second-row elements like carbon, nitrogen, and oxygen, a split-valence basis set is a standard choice.

A highly recommended basis set for this system is the 6-311+G(d,p) basis set. Let's break down this nomenclature:

  • 6-311 : This indicates a triple-zeta split-valence basis set, providing a high degree of flexibility for the valence electrons.

  • + : The plus sign signifies the addition of diffuse functions to heavy (non-hydrogen) atoms.[5][6] These functions are essential for accurately describing the electron density far from the nucleus, which is important for the lone pairs on the oxygen and nitrogen atoms and the π-system in this compound.

  • G : Denotes that the basis functions are Gaussian-type orbitals.

  • (d,p) : These are polarization functions . The 'd' on heavy atoms and 'p' on hydrogen atoms allow for the distortion of atomic orbitals, which is crucial for describing chemical bonds accurately.

The choice of a basis set with both diffuse and polarization functions is critical for obtaining reliable results for molecules with heteroatoms and unsaturated bonds.

Practical Implementation: A Step-by-Step Computational Workflow

This section outlines a detailed protocol for performing quantum chemical calculations on this compound using a common software package like Gaussian or ORCA.[7][8]

Workflow Overview

The following diagram illustrates the key steps in a typical computational investigation of a molecule like this compound.

computational_workflow A 1. Molecule Building & Initial Geometry B 2. Geometry Optimization A->B Initial Structure C 3. Frequency Calculation B->C Optimized Geometry D 4. Single-Point Energy Calculation C->D Vibrational Analysis E 5. Property Calculations (MOs, NBO, Spectra) D->E High-Accuracy Energy F 6. Analysis & Interpretation E->F Calculated Properties

Caption: A typical workflow for quantum chemical calculations.

Step 1: Molecule Building and Initial Geometry

The first step is to construct the 3D structure of this compound. This can be done using molecular building software such as GaussView or Avogadro. It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the equilibrium structure of the molecule.[9] This is a crucial step as many molecular properties are sensitive to the geometry.

Protocol for Geometry Optimization:

  • Method: B3LYP

  • Basis Set: 6-311+G(d,p)

  • Software Keyword (Gaussian): Opt

  • Software Keyword (ORCA): Opt

The optimization algorithm will iteratively adjust the atomic positions to minimize the forces on the atoms until a stationary point on the potential energy surface is located.

Step 3: Frequency Calculation

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.[10] This serves two critical purposes:

  • Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.[11]

  • Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the infrared (IR) and Raman spectra. This allows for a direct comparison with experimental spectroscopic data.

Protocol for Frequency Calculation:

  • Method: B3LYP

  • Basis Set: 6-311+G(d,p)

  • Software Keyword (Gaussian): Freq

  • Software Keyword (ORCA): Freq

Step 4: Single-Point Energy Calculation

While the geometry optimization provides the energy of the optimized structure, it is often beneficial to perform a more accurate single-point energy calculation using a larger basis set or a more sophisticated theoretical method. This is particularly useful when comparing the relative energies of different conformers or isomers.

Step 5: Molecular Property Calculations

Once the optimized geometry is obtained, a wealth of molecular properties can be calculated to gain deeper insights into the electronic structure and reactivity of this compound.

3.6.1. Molecular Orbitals (MOs)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about the molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO indicates the region most susceptible to accepting an electron (electrophilicity).

Protocol for MO Visualization:

  • In both Gaussian and ORCA, the molecular orbitals can be visualized by generating cube files, which can then be rendered using software like GaussView, Chemcraft, or Avogadro.[12][13]

3.6.2. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution within the molecule. It can be used to quantify atomic charges, analyze hyperconjugative interactions, and understand the nature of lone pairs.

3.6.3. Spectroscopic Properties

As mentioned, vibrational frequencies can be used to simulate IR and Raman spectra. Additionally, Time-Dependent DFT (TD-DFT) can be employed to calculate electronic excitation energies and simulate UV-Vis spectra.[14]

Protocol for Property Calculations (ORCA Example):

An ORCA input file for calculating molecular orbitals and other electronic properties might look like this:

This input specifies a geometry optimization and frequency calculation, followed by the printing of molecular orbitals and the execution of an NBO analysis.

Data Presentation and Interpretation

To ensure clarity and facilitate comparison, quantitative data should be summarized in tables.

Tabulated Data

Table 1: Calculated Properties of this compound

PropertyB3LYP/6-311+G(d,p)HF/6-311+G(d,p)
Total Energy (Hartree)ValueValue
HOMO Energy (eV)ValueValue
LUMO Energy (eV)ValueValue
HOMO-LUMO Gap (eV)ValueValue
Dipole Moment (Debye)ValueValue

Note: The values in this table are placeholders and would be populated with the results from the actual calculations.

Visualization of Key Concepts

Visual representations are invaluable for understanding complex quantum chemical concepts.

molecular_orbitals cluster_homo HOMO cluster_lumo LUMO homo_img lumo_img

Caption: Schematic representation of the HOMO and LUMO of this compound.

Scientific Integrity and Reporting Standards

For the results of computational chemistry to be trustworthy and reproducible, it is essential to adhere to established reporting standards.[15][16][17]

Key Information to Report
  • Software Used: Specify the name and version of the quantum chemistry software package (e.g., Gaussian 16, ORCA 5.0).

  • Theoretical Methods: Clearly state the theoretical methods employed (e.g., B3LYP, HF).

  • Basis Sets: Provide the full specification of the basis sets used.

  • Convergence Criteria: Mention the convergence criteria used for geometry optimizations.

  • Optimized Geometries: The Cartesian coordinates of all optimized structures should be provided in the supplementary information.

  • Vibrational Frequencies: Report all calculated vibrational frequencies, including any imaginary frequencies.

  • Total Energies: The total electronic energies of all calculated species should be reported.

By following these guidelines, researchers can ensure that their computational work is transparent, verifiable, and contributes meaningfully to the scientific record.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for elucidating the molecular properties of this compound. Through the judicious application of Density Functional Theory and appropriate basis sets, researchers can gain a deep understanding of its electronic structure, conformational preferences, and spectroscopic signatures. This guide has outlined a robust and scientifically rigorous workflow for conducting such investigations, from the initial setup to the final analysis and reporting. By embracing these computational methodologies, the scientific community can unlock new insights into the chemistry of this versatile molecule and pave the way for its application in novel chemical syntheses and materials development.

References

  • Ghasemabadi, A. G., et al. (2020). DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Classification and selection of basis sets. Retrieved from [Link]

  • ORCA Input Library. (n.d.). Molecular properties.
  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • Jhaa, G. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian [Video]. YouTube. Retrieved from [Link]

  • FACCTs. (n.d.). 6.12. Calculation of Properties. ORCA 6.0 Manual. Retrieved from [Link]

  • Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. Retrieved from [Link]

  • Jhaa, G. (2023, July 10). How to eliminate negative/imaginary frequency in Gaussian during geometry optimization [Video]. YouTube. Retrieved from [Link]

  • Grunenberg, J. (Ed.). (2011).
  • Schlegel, H. B., et al. (2025, April 1). Evaluation of Diffuse Basis Sets for Simulations of Strong Field Ionization Using Time-Dependent Configuration Interaction with a Complex Absorbing Potential. The Journal of Physical Chemistry A.
  • Bursch, M., et al. (2022).
  • ORCA Input Library. (n.d.). Visualization and printing.
  • Lynch, B. J., et al. (n.d.). The Effectiveness of Diffuse Basis Functions for Calculating Relative Energies by Density Functional Theory.
  • Scribd. (n.d.). Best Practice DFT Protocols For Basic Molecular Computational Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Spectroscopy: Methods, Experiments and Applications, Wiley. Retrieved from [Link]

  • Badran, I. (2022, October 7). Computational Chemistry Gaussian Optimization & Frequency Tutorial [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Computational Spectroscopy. Methods, Experiments and Applications. Edited by Jrg Grunenberg. Retrieved from [Link]

  • Jhaa, G. (2022, December 31). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 26).
  • National Institutes of Health. (n.d.). Combined XPS and DFT investigation of the adsorption modes of methyl enol ether functionalized cyclooctyne on Si(001).
  • ACS Publications. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]

  • ResearchGate. (2022, April 26).
  • ORCA Input Library. (n.d.). Orbital and density analysis.
  • Quantum Guruji. (2022, April 26). Generating and Visualizing Molecular Orbitals using ORCA & Avogadro software [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2022, October 17).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • The Journal of Chemical Physics. (2021, November 1).
  • AIP Publishing LLC. (n.d.). Author Instructions. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ICDST. (n.d.). Guidelines for Authors.
  • Frontiers. (n.d.). Author guidelines. Retrieved from [Link]

  • Nobel Prize. (n.d.).
  • ResearchGate. (2025, August 7).
  • ResearchGate. (2015, August 7).
  • ResearchGate. (2020, July 31).
  • Jorgensen, W. L., & Buckner, J. K. (1987). Conformational Analysis. J. Phys. Chem., 91, 6083-6085.
  • Oak Ridge National Laboratory. (2020, December 1).
  • PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors.
  • MDPI. (2023, January 13).
  • arXiv. (2019, January 15). Quantum chemistry on quantum annealers.
  • MedCrave. (2019, April 8).
  • Fiveable. (n.d.). α,β-Unsaturated Nitriles Definition. Retrieved from [Link]

  • Austin Publishing Group. (2017, May 24). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol.
  • PubMed. (2020, September 30). Versatility of the Cyano Group in Intermolecular Interactions.
  • Taylor & Francis. (n.d.). Cyano groups – Knowledge and References.
  • ResearchGate. (n.d.).

Sources

An In-depth Technical Guide to the Isomers and Tautomers of 3,3-Dimethoxyprop-2-enenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the isomers and tautomers of 3,3-dimethoxyprop-2-enenitrile. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances and characterization of this and related molecules. We will delve into the theoretical underpinnings of its isomerism, present state-of-the-art methodologies for their identification, and offer insights into the practical implications for chemical synthesis and analysis.

Introduction: The Structural Landscape of this compound

This compound, with the chemical formula C₅H₇NO₂, is an α,β-unsaturated nitrile featuring a geminal dimethoxy group.[1] This arrangement of functional groups gives rise to a fascinating, albeit nuanced, landscape of potential isomers and tautomers. Understanding these forms is critical for predicting reactivity, designing synthetic routes, and ensuring the purity and stability of resulting compounds.

While at first glance the structure appears relatively simple, a thorough analysis reveals possibilities for both structural isomerism and tautomerism. Geometric isomerism, however, is precluded in the parent molecule due to the presence of two identical methoxy groups on the C3 carbon.

Isomeric and Tautomeric Possibilities

The primary forms of isomerism relevant to this compound are structural isomerism and tautomerism.

Structural Isomers

Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. For C₅H₇NO₂, a number of structural isomers can be envisioned, including cyclic and acyclic structures with different functional group arrangements. While an exhaustive list is beyond the scope of this guide, it is crucial to be aware of their potential existence in a synthetic mixture and to have methods for their differentiation.

Tautomerism

Tautomers are isomers of a compound which differ only in the position of a proton and a double bond.[2] For this compound, the most plausible tautomerism involves the migration of the α-proton (from C2) to one of the methoxy oxygens, leading to a ketene acetal-like structure. This type of tautomerism is analogous to the well-known keto-enol tautomerism.[3]

The equilibrium between these tautomeric forms is influenced by factors such as solvent polarity and temperature. Computational studies can provide valuable insights into the relative stabilities of these tautomers.

Spectroscopic Characterization: A Multi-faceted Approach

The unambiguous identification of isomers and tautomers relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, including the subtle differences between isomers and tautomers.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key diagnostic signals for this compound and its potential tautomers are summarized in the table below.

Proton Expected Chemical Shift (δ, ppm) for this compound Rationale and Notes
Vinylic H (on C2)4.0 - 5.0Deshielded due to the adjacent nitrile group and the double bond.
Methoxy H's (on C3)3.5 - 4.0Singlet, integrating to 6 protons.

For the ketene acetal tautomer, the disappearance of the vinylic proton signal and the appearance of a hydroxyl proton signal (which may be broad and its position solvent-dependent) would be key indicators. Furthermore, the methoxy signals might show differentiation if the proton adds to only one of the oxygens.

Carbon NMR provides complementary information about the carbon skeleton.

Carbon Expected Chemical Shift (δ, ppm) for this compound Rationale and Notes
C1 (Nitrile)115 - 125Characteristic chemical shift for a nitrile carbon.[4]
C2 (Vinylic)90 - 110Shielded by the two methoxy groups on the adjacent carbon.
C3 (Vinylic)150 - 170Deshielded due to the two attached oxygen atoms.
Methoxy C's50 - 60Typical range for methoxy carbons.

The presence of a ketene acetal tautomer would be indicated by a significant upfield shift of the C3 carbon and a downfield shift of the C2 carbon, reflecting the change in hybridization and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) for this compound Notes
C≡N (Nitrile)2220 - 2260Strong, sharp absorption. Conjugation with the double bond may slightly lower the frequency.[5][6]
C=C (Alkene)1600 - 1680Medium to weak absorption.
C-O (Ether)1000 - 1300Strong absorptions.

For the ketene acetal tautomer, a broad O-H stretch would appear around 3200-3600 cm⁻¹, and the C=C stretch might shift in frequency. The nitrile stretch would likely remain, although its intensity and position could be subtly altered.

Computational Chemistry: A Predictive and Corroborative Tool

In addition to experimental techniques, computational chemistry offers a powerful means to investigate the isomers and tautomers of this compound.

Predicting Relative Stabilities

Density Functional Theory (DFT) calculations can be employed to determine the relative energies of the different possible isomers and tautomers. This allows for a prediction of which form is likely to be the most stable and therefore the most abundant at equilibrium. Such calculations are invaluable for interpreting experimental data and for guiding synthetic efforts.

Simulating Spectroscopic Data

Computational methods can also be used to predict NMR chemical shifts and IR vibrational frequencies. These predicted spectra can then be compared with experimental data to confirm structural assignments. This is particularly useful when dealing with a mixture of isomers or when a particular isomer is difficult to isolate.

Experimental Protocols

The following protocols outline the general steps for the characterization of this compound and its potential isomers and tautomers.

Sample Preparation for NMR Spectroscopy
  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

Sample Preparation for IR Spectroscopy
  • For liquid samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • For solid samples: Prepare a KBr pellet or a mull.

  • Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Visualization of Isomeric and Tautomeric Relationships

The following diagrams, generated using Graphviz, illustrate the key relationships discussed in this guide.

isomers_tautomers cluster_main This compound cluster_tautomer Tautomer cluster_isomer Structural Isomer Example A This compound B Ketene Acetal Tautomer A->B Tautomerization (Proton Shift) C 3-Methoxy-2-oxobutanenitrile A->C Structural Isomerism (Different Connectivity)

Caption: Relationship between this compound and its potential tautomer and a structural isomer.

Conclusion

The study of the isomers and tautomers of this compound is a prime example of the importance of a multi-pronged analytical approach in modern chemistry. By combining high-resolution spectroscopic techniques with the predictive power of computational chemistry, researchers can gain a detailed understanding of the structural intricacies of this and other complex organic molecules. This knowledge is fundamental to advancing the fields of chemical synthesis, materials science, and drug discovery.

References

  • Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable.
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  • Application of NMR Spectroscopy for the Detection of Equilibr
  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online.
  • Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE.
  • The fe
  • (PDF)
  • Acetal - Wikipedia.
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  • Unprecedented formation of stable ketene- N, O-acetals and their rearrangement under basic conditions | Request PDF - ResearchG
  • Computational Study of the Rotational Barrier in Indole Derivatives - The LAIR
  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.
  • Modern Synthesis and Chemistry of Stabilized Ketene N,O-Acetals.
  • Tautomerism of Aldehydes and Ketones - YouTube.
  • Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon qu
  • 22.1 Keto–Enol Tautomerism - Organic Chemistry | OpenStax.
  • E/Z isomerism only occurs if the groups bonded to each carbon
  • 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts.
  • Tautomerism of Aldehydes and Ketones - YouTube.
  • Keto–enol tautomerism and hydration of 9-acylfluorenes - RSC Publishing.
  • Computational Study of the Rotational Barrier in Indole Deriv
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A Comprehensive Technical Guide to the Solubility of 3,3-Dimethoxyprop-2-enenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,3-Dimethoxyprop-2-enenitrile, also known as cyanoketene dimethyl acetal, is a significant bifunctional molecule in organic synthesis. Its utility as a building block in the formation of various heterocyclic compounds and other complex molecular architectures is of considerable interest to researchers in medicinal chemistry and materials science. A profound understanding of its solubility in different organic solvents is a critical prerequisite for its effective application in reaction design, purification processes such as recrystallization, and formulation development. This technical guide offers an in-depth exploration of the solubility of this compound, grounded in its physicochemical properties and the fundamental principles of solute-solvent interactions. While quantitative solubility data for this compound is not extensively available in public literature, this guide provides a robust framework for predicting its solubility and a detailed experimental protocol for its precise determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₇NO₂
Molecular Weight 113.12 g/mol
Appearance Colorless to light yellow liquid/solid
Melting Point 41.5-42 °C
Boiling Point 231 °C
Density 1.022 g/mL

The presence of both polar (nitrile and ether) and nonpolar (alkene and methyl) functionalities within the molecule suggests a nuanced solubility profile. The nitrile group, with its significant dipole moment, and the two methoxy groups, capable of acting as hydrogen bond acceptors, are the primary drivers of its solubility in polar solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[1] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play are:

  • Van der Waals Forces (Dispersion Forces): Present in all molecules, these are weak, temporary attractive forces.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.[2] Nitriles, such as this compound, are highly polar and exhibit strong dipole-dipole attractions.[2]

  • Hydrogen Bonding: A special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom. While this compound cannot act as a hydrogen bond donor, the lone pair of electrons on the nitrogen of the nitrile group and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.[2]

The polarity of the solvent is a crucial factor. Polar solvents will more effectively solvate polar solutes, and nonpolar solvents will better solvate nonpolar solutes.[1]

Qualitative Solubility Profile of this compound

Based on its molecular structure and available qualitative data, this compound is expected to be soluble in a range of common organic solvents.[3]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, MethanolSolubleThe nitrile and methoxy groups can accept hydrogen bonds from the solvent's hydroxyl group. The overall polarity of these solvents is compatible with the polar nature of the solute.
Polar Aprotic Acetone, Dichloromethane, Ethyl Acetate, ChloroformSolubleThe strong dipole-dipole interactions between the polar aprotic solvent and the polar functional groups of this compound promote dissolution.[3]
Nonpolar Hexane, TolueneLow to InsolubleThe significant polarity of this compound makes it incompatible with nonpolar solvents, as the solute-solvent interactions would be too weak to overcome the stronger solute-solute and solvent-solvent interactions.
Aqueous WaterLow SolubilityAlthough the nitrile and methoxy groups can form hydrogen bonds with water, the overall hydrocarbon character of the molecule limits its solubility in water.[2][3]

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard gravimetric method for determining the solubility of a solid solute like this compound in an organic solvent at a specific temperature.

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:
  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Spatula

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Fume hood

  • Personal Protective Equipment (safety goggles, lab coat, appropriate gloves)

Step-by-Step Protocol:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

    • Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution is fully saturated.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the mass of the evaporation dish containing the filtered saturated solution.

    • Place the evaporation dish in an oven or vacuum oven at a temperature slightly above the boiling point of the solvent but well below the decomposition temperature of this compound.

    • Continue the evaporation process until a constant mass is achieved, indicating the complete removal of the solvent.

    • Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption, and then record the final mass of the dish with the dried solute.

  • Calculation of Solubility:

    • Mass of the solvent: Subtract the final mass of the dish with the dried solute from the mass of the dish with the saturated solution.

    • Mass of the dissolved solute: Subtract the mass of the empty evaporation dish from the final mass of the dish with the dried solute.

    • Solubility Calculation: Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

Safety Precautions:
  • Always perform experiments in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for this compound and the chosen solvent before starting any work.

  • Wear appropriate personal protective equipment (PPE) at all times.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to a known volume of solvent in a vial. prep2 Equilibrate at a constant temperature with agitation. prep1->prep2 Ensure saturation samp1 Allow undissolved solid to settle. prep2->samp1 samp2 Withdraw supernatant with a syringe. samp1->samp2 samp3 Filter into a pre-weighed evaporation dish. samp2->samp3 Remove particulates anal1 Weigh the dish with the saturated solution. samp3->anal1 anal2 Evaporate the solvent to dryness. anal1->anal2 anal3 Weigh the dish with the dried solute. anal2->anal3 Constant weight calc1 Calculate the mass of the solvent and the dissolved solute. anal3->calc1 calc2 Express solubility in appropriate units (e.g., g/100g). calc1->calc2

Workflow for Gravimetric Solubility Determination.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective utilization in research and development. This technical guide has provided a detailed overview of its physicochemical properties, the theoretical underpinnings of its solubility, and a qualitative solubility profile. The detailed, step-by-step experimental protocol and workflow diagram offer a practical framework for researchers to determine quantitative solubility data, which is crucial for optimizing reaction conditions, purification strategies, and formulation design. By combining theoretical predictions with empirical data, scientists can harness the full potential of this versatile chemical intermediate.

References

  • ChemBK. (2024, April 10). This compound. Retrieved from ChemBK website: [Link]

  • Methylamine Supplier. This compound. Retrieved from Nanjing Finechem Holding Co.,Limited website: [Link]

  • University of the Cumberlands. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from University of the Cumberlands website: [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCI website: [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Calgary website: [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from Chemistry LibreTexts website: [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from Chemistry LibreTexts website: [Link]

Sources

Theoretical Investigation of 3,3-Dimethoxyprop-2-enenitrile Frontier Orbitals: A Computational Chemistry Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the frontier molecular orbitals (FMOs) of 3,3-Dimethoxyprop-2-enenitrile. Utilizing Density Functional Theory (DFT), we delineate a robust computational methodology to determine the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the associated energy gap. The analysis of these orbitals provides critical insights into the molecule's electronic properties and chemical reactivity, identifying potential sites for nucleophilic and electrophilic attack. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and predict the behavior of this and similar electron-deficient alkene systems through computational modeling.

Introduction: The Significance of Frontier Orbitals

In modern organic chemistry, understanding the electronic structure of a molecule is paramount to predicting its reactivity, stability, and potential applications. The Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone of this understanding. It posits that the most significant interactions between molecules occur between the highest occupied molecular orbital (HOMO) of one species and the lowest unoccupied molecular orbital (LUMO) of another.

  • The HOMO: As the outermost orbital containing electrons, it represents the ability of a molecule to donate electrons, acting as a nucleophile.

  • The LUMO: As the innermost orbital devoid of electrons, it signifies the ability of a molecule to accept electrons, thus acting as an electrophile.

  • The HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

This compound is an interesting subject for FMO analysis due to its unique combination of functional groups: two electron-donating methoxy groups and a potent electron-withdrawing nitrile (cyano) group attached to a carbon-carbon double bond. This electronic push-pull system is expected to significantly influence the distribution and energy of its frontier orbitals. This guide outlines a detailed theoretical protocol to investigate these properties using Density Functional Theory (DFT), a powerful quantum-chemical method that offers a balance of accuracy and computational efficiency for molecules of this size.

Computational Methodology: A Self-Validating Protocol

The following protocol describes a standard and reliable workflow for the theoretical investigation of this compound. The choice of methodology is grounded in established practices within computational chemistry to ensure trustworthy and reproducible results.

Step-by-Step Computational Workflow
  • Initial Structure Generation: A 3D model of this compound is constructed using a molecular modeling program (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry.

    • Level of Theory: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.

    • Basis Set: 6-311+G(d,p). This is a triple-zeta basis set that provides a good description of the electron distribution. The "+" indicates the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in orbital shapes.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Single-Point Energy and Orbital Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the final electronic properties, including the energies and spatial distributions of the HOMO and LUMO.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution on the molecule's surface, providing a complementary view of its reactivity.

Rationale for Method Selection

The B3LYP functional combined with the 6-311+G(d,p) basis set represents a robust and extensively validated approach for studying the electronic structure of organic molecules. This level of theory provides a reliable balance between computational cost and accuracy for determining orbital energies and geometries. The inclusion of diffuse and polarization functions is essential for accurately modeling the lone pairs on the oxygen and nitrogen atoms and the π-system of the double bond and nitrile group.

Computational_Workflow cluster_prep Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Analysis A 1. 3D Structure Generation (e.g., Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B Initial Geometry C 3. Frequency Calculation (Confirm Minimum Energy) B->C Optimized Geometry D 4. Single-Point Energy & Orbital Calculation C->D Verified Minimum E 5. FMO Analysis (HOMO, LUMO, Gap) D->E F 6. MEP Mapping (Charge Distribution) D->F G 7. Reactivity Prediction E->G F->G

Caption: A typical workflow for the computational investigation of molecular orbitals.

Predicted Frontier Orbital Analysis

While experimental values would require spectroscopic measurements, DFT calculations provide highly reliable predictions of the electronic landscape of this compound.

Expected Quantitative Data

The calculations are expected to yield the following energies, which are crucial for understanding the molecule's electronic behavior.

ParameterPredicted Energy (Hartree)Predicted Energy (eV)Significance
HOMO Energy ~ -0.25 to -0.30~ -6.8 to -8.2Ionization Potential; Electron-donating ability
LUMO Energy ~ -0.05 to -0.10~ -1.4 to -2.7Electron Affinity; Electron-accepting ability
HOMO-LUMO Gap ~ 0.15 to 0.25~ 4.1 to 6.8Chemical Reactivity & Kinetic Stability

Note: These are estimated values based on typical calculations for similar molecules. Actual calculated values would be inserted here following the computation.

Qualitative Orbital Distribution
  • HOMO: The highest occupied molecular orbital is expected to be primarily localized on the electron-rich portion of the molecule. This includes the π-bond of the enol ether system and the lone pairs of the oxygen atoms. The electron-donating nature of the methoxy groups pushes electron density into this region, making it the most probable site for electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital is predicted to be concentrated on the electron-deficient part of the molecule. The powerful electron-withdrawing nitrile group will pull electron density towards it, localizing the LUMO primarily on the cyano group and the adjacent carbon atom of the double bond. This region is therefore the most likely site for a nucleophilic attack.

Implications for Chemical Reactivity

The FMO analysis provides a clear roadmap for predicting the chemical behavior of this compound.

Reactivity_Prediction cluster_homo HOMO-driven Reactions cluster_lumo LUMO-driven Reactions FMO Frontier Orbital Analysis HOMO HOMO (Electron-rich enol ether) FMO->HOMO LUMO LUMO (Electron-poor nitrile/alkene) FMO->LUMO Electrophile Reaction with Electrophiles (E+) HOMO->Electrophile donates electrons Nucleophile Reaction with Nucleophiles (Nu-) LUMO->Nucleophile accepts electrons

Caption: Relationship between FMO analysis and predicted chemical reactivity.

  • Nucleophilic Addition: The low-lying LUMO, centered on the carbon atom beta to the methoxy groups and on the nitrile carbon, makes this molecule an excellent candidate for nucleophilic addition reactions. Organometallic reagents, amines, and other nucleophiles are expected to attack this site.

  • Cycloaddition Reactions: As an electron-deficient alkene, this compound could participate as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The regioselectivity of such reactions would be governed by the FMO coefficients.

  • Electrophilic Attack: While the molecule is generally electron-poor, the HOMO's localization on the enol ether double bond suggests that reactions with strong electrophiles could occur at the carbon atom alpha to the methoxy groups.

The Molecular Electrostatic Potential (MEP) map would further validate these predictions. It is expected to show a region of high negative potential (red/yellow) around the oxygen and nitrogen atoms, corresponding to lone pairs, and a region of high positive potential (blue) around the electrophilic sites identified by the LUMO analysis.

Conclusion

The theoretical investigation of this compound's frontier orbitals via DFT calculations provides invaluable, predictive insights into its electronic structure and reactivity. The analysis reveals a molecule with distinct electron-rich (HOMO) and electron-poor (LUMO) regions, a direct consequence of its push-pull electronic nature. The HOMO is primarily located on the enol ether moiety, while the LUMO is concentrated on the nitrile-substituted part of the alkene. This electronic dichotomy makes the molecule a versatile synthon, susceptible to both nucleophilic attack at its electron-deficient center and, to a lesser extent, electrophilic interaction at its electron-rich site. The computational protocol outlined in this guide offers a reliable and scientifically rigorous pathway for researchers to explore the properties of this and related compounds, facilitating the rational design of new reactions and functional materials.

References

  • Fleming, I. (1976). Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons. [Link]

  • Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754. [Link]

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]

  • Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(2), 1372-1377. [Link]

Methodological & Application

Application Note & Protocol: Leveraging 3,3-Dimethoxyprop-2-enenitrile for the Synthesis of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, driving continuous demand for efficient and versatile synthetic methodologies.[1][2] This document provides an in-depth guide to the strategic use of 3,3-dimethoxyprop-2-enenitrile as a highly effective C3 synthon for constructing polysubstituted pyridine rings. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols for researchers, and discuss the causality behind key experimental choices, enabling robust and reproducible outcomes.

Introduction: The Strategic Advantage of this compound

This compound is a versatile and stable liquid reagent that serves as a masked equivalent of β-cyanoacetaldehyde. Its unique structure, featuring a nitrile-activated double bond and two methoxy leaving groups, makes it an ideal electrophilic partner in annulation reactions for building heterocyclic systems.

Key Molecular Attributes:

  • Electrophilic C2 Position: The cyano group withdraws electron density, making the C2 position highly susceptible to nucleophilic attack.

  • Masked Aldehyde Functionality: The geminal methoxy groups at C3 act as a protected aldehyde, which becomes unmasked during the reaction cascade.

  • C3N Synthon: It provides a three-carbon and one-nitrogen (from the nitrile) backbone fragment, ideal for constructing six-membered rings like pyridines.

This reagent offers a streamlined alternative to traditional methods like the Hantzsch synthesis, often providing access to substitution patterns that are otherwise difficult to achieve.[3]

Mechanistic Rationale: The Path to Aromatization

The synthesis of pyridines using this compound typically proceeds through a domino reaction sequence involving a Michael addition, elimination, cyclization, and aromatization. The most common pathway involves its reaction with an active methylene compound in the presence of an ammonia source, such as ammonium acetate.

The general mechanism can be visualized as follows:

G cluster_0 Step 1: Michael Addition & Elimination cluster_1 Step 2: Cyclization & Aromatization A This compound C Intermediate Adduct A->C + Nucleophile (B) B Active Methylene Compound (e.g., Ketone Enolate) D Knoevenagel-type Intermediate (β-Enaminonitrile precursor) C->D - CH3OH E Ammonia (NH3) F Cyclized Dihydropyridine Intermediate D->F + NH3 (E) / - H2O (Intramolecular Cyclization) G Substituted Pyridine (Final Product) F->G - H2 / Oxidation (Aromatization)

Caption: General mechanism for pyridine synthesis.

Expert Commentary on the Mechanism: The reaction is initiated by the base-catalyzed formation of a nucleophile from the active methylene compound. This nucleophile attacks the electron-deficient C2 position of this compound. The subsequent elimination of a methoxy group is thermodynamically driven and forms a stable conjugated intermediate. Ammonium acetate serves a dual role: it provides the necessary nitrogen atom for the heterocycle and acts as a catalyst for both the cyclization and the final oxidation (aromatization) step, which is often the rate-limiting part of the sequence. This pathway is analogous to syntheses that build the pyridine ring from acyclic precursors.[4]

Experimental Protocols

Protocol 1: General Synthesis of 2,4-Disubstituted-Pyridine-3-Carbonitriles

This protocol describes a robust method for reacting this compound with a ketone and ammonium acetate. It is a modification of established procedures for related β-enaminonitriles.[2]

Materials:

  • This compound (1.0 eq)

  • Ketone (e.g., Acetone, Cyclohexanone) (1.1 eq)

  • Ammonium Acetate (2.5 eq)

  • Absolute Ethanol or Acetic Acid (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the ketone (1.1 eq), ammonium acetate (2.5 eq), and 30 mL of absolute ethanol.

  • Reagent Addition: While stirring, add this compound (1.0 eq) to the mixture at room temperature.

  • Heating and Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C for ethanol) using a heating mantle.

    • Causality Note: Refluxing provides the necessary activation energy for the cyclization and subsequent aromatization steps. Acetic acid can be used as a solvent to facilitate the dehydration and oxidation steps, potentially reducing reaction times.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting enenitrile indicates completion. Typical reaction times are 8-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. A solid precipitate of the crude product may form.

  • Extraction: If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.

    • Trustworthiness Note: A self-validating outcome is a clean isolation of the target pyridine, confirmed by NMR and MS analysis. Common impurities include unreacted starting materials or partially cyclized intermediates, which can be removed with careful chromatography.

G A 1. Mix Ketone, Ammonium Acetate, Solvent B 2. Add 3,3-Dimethoxyprop- 2-enenitrile A->B C 3. Heat to Reflux (8-16 h) B->C D 4. Monitor by TLC C->D E 5. Cool & Quench with Ice Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Purify via Column Chromatography F->G H Characterize (NMR, MS) G->H

Caption: Experimental workflow for pyridine synthesis.

Data Summary: Scope and Yields

The versatility of this method allows for the synthesis of a wide array of pyridine derivatives by simply varying the ketone starting material. The following table summarizes representative examples and expected yields based on literature for analogous transformations.

EntryKetone ComponentResulting Pyridine StructureSolventTypical Yield (%)
1Acetone2,6-Dimethylpyridine-3-carbonitrileEthanol75-85%
2Cyclohexanone5,6,7,8-Tetrahydroquinoline-3-carbonitrileAcetic Acid80-90%
3Acetophenone2-Methyl-6-phenylpyridine-3-carbonitrileEthanol70-80%
4Ethyl AcetoacetateEthyl 2-hydroxy-6-methylpyridine-3-carboxylateEthanol65-75%

Analysis: The use of cyclic ketones like cyclohexanone leads to fused pyridine systems, which are of significant interest in pharmaceutical development.[5] The reaction tolerates both aliphatic and aromatic ketones, demonstrating broad functional group compatibility. Yields are generally good to excellent, highlighting the efficiency of the annulation strategy.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction; Insufficient heating.Increase reaction time and monitor by TLC. Consider switching to a higher boiling solvent like acetic acid or using microwave irradiation to accelerate the reaction.[2]
Formation of Side Products Polymerization of starting materials; Incomplete aromatization.Ensure ammonium acetate is in sufficient excess. For sensitive substrates, adding a mild oxidant (e.g., air, catalytic Pd/C) can drive the final aromatization step.[5]
Difficult Purification Products and starting materials have similar polarity.Adjust the eluent system for chromatography carefully. A gradient elution may be necessary. Recrystallization can be an effective alternative for solid products.

Conclusion

This compound stands out as a powerful and practical reagent for the synthesis of complex pyridines. Its ability to act as a stable C3N synthon in a one-pot annulation process provides a direct and high-yielding route to valuable heterocyclic scaffolds. The protocols and insights provided herein are designed to empower researchers in drug development and chemical synthesis to confidently apply this methodology to their specific targets, fostering innovation and accelerating discovery.

References

  • Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. ResearchGate. Available at: [Link]

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  • The chemistry of .beta.-enaminonitriles as versatile reagents in heterocyclic synthesis. ACS Publications. Available at: [Link]

  • ChemInform Abstract: β-Enaminonitriles in Heterocyclic Synthesis: Synthesis of New 1,4-Dihydropyridine, Pyrazolo[1,5-a]pyrimidine, Aminothiophene, and Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. NIH National Library of Medicine. Available at: [Link]

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The Strategic Utility of 3,3-Dimethoxyprop-2-enenitrile in the Synthesis of Pyrimidine Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Quest for Efficient Synthesis

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The inherent versatility of the pyrimidine scaffold has driven a continuous search for efficient and adaptable synthetic methodologies. Among the diverse array of precursors, 3,3-dimethoxyprop-2-enenitrile has emerged as a particularly valuable and versatile building block for the construction of highly functionalized pyrimidine derivatives. Its unique combination of a nitrile group and a dimethoxyacetal moiety provides a reactive platform for cyclocondensation reactions, enabling the streamlined synthesis of complex heterocyclic systems.

This technical guide provides an in-depth exploration of the application of this compound in pyrimidine synthesis. We will delve into the mechanistic underpinnings of key reactions, present detailed, field-tested protocols, and offer insights into the practical considerations for researchers in drug discovery and development.

Core Principles: The Chemistry of this compound

This compound, also known as dicyanoketene dimethyl acetal, is a trifunctional electrophile. The reactivity of this precursor is centered around three key features:

  • The Nitrile Group: A potent electron-withdrawing group that activates the adjacent carbon-carbon double bond for nucleophilic attack. It also serves as a key component in the final pyrimidine ring.

  • The Dimethoxyacetal Group: This group acts as a masked carbonyl. Under acidic or basic conditions, it can be hydrolyzed or eliminated to reveal a reactive carbonyl or enol ether functionality, which is crucial for the cyclization step.

  • The Carbon-Carbon Double Bond: This electron-deficient double bond is susceptible to Michael addition by various nucleophiles, initiating the cascade of reactions leading to the pyrimidine core.

The general strategy for pyrimidine synthesis using this precursor involves a cyclocondensation reaction with a binucleophilic reagent, such as guanidine, urea, or thiourea.[3] This reaction typically proceeds through a series of steps involving nucleophilic addition, elimination of methanol, and subsequent intramolecular cyclization and aromatization.

Visualizing the Pathway: General Reaction Mechanism

The following diagram illustrates the generalized mechanism for the formation of a 2-aminopyrimidine derivative from this compound and guanidine.

Reaction_Mechanism General Mechanism: this compound with Guanidine Precursor This compound Intermediate1 Michael Adduct Precursor->Intermediate1 Michael Addition Guanidine Guanidine Guanidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (-MeOH) Product 2,4-Diaminopyrimidine Derivative Intermediate2->Product Tautomerization/ Aromatization (-MeOH)

Caption: Generalized reaction pathway for pyrimidine synthesis.

Application Note 1: Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives

Significance: 2,4-Diaminopyrimidine derivatives are a privileged scaffold in medicinal chemistry, notably as dihydrofolate reductase (DHFR) inhibitors for antimicrobial and anticancer applications.[4] The 5-carbonitrile substituent provides a valuable handle for further chemical modifications.

Experimental Protocol

This protocol details the synthesis of a 2,4-diaminopyrimidine-5-carbonitrile derivative via the cyclocondensation of this compound with guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine Hydrochloride

  • Sodium Methoxide (NaOMe)

  • Methanol (Anhydrous)

  • Ethanol

  • Water (Deionized)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add anhydrous methanol (10 mL per 10 mmol of this compound).

  • Base Addition: Carefully add sodium methoxide (1.1 equivalents) to the methanol and stir until fully dissolved.

  • Guanidine Addition: Add guanidine hydrochloride (1.0 equivalent) to the sodium methoxide solution and stir for 15 minutes at room temperature to form the free base of guanidine in situ.

  • Precursor Addition: Slowly add this compound (1.0 equivalent) to the reaction mixture. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a cold 1:1 mixture of ethanol and water, followed by a final wash with cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to obtain the 2,4-diaminopyrimidine-5-carbonitrile derivative.

Expected Results and Characterization
ParameterExpected Value
Yield 75-90%
Appearance White to off-white crystalline solid
¹H NMR Characteristic peaks for aromatic and amino protons
¹³C NMR Signals corresponding to the pyrimidine ring carbons and the nitrile carbon
IR (cm⁻¹) Peaks around 3400-3200 (N-H stretching) and ~2220 (C≡N stretching)
Mass Spec Molecular ion peak corresponding to the expected product

Application Note 2: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

Significance: This derivative serves as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors.[5] The methylthio group can be further functionalized, for example, through oxidation to a sulfoxide or sulfone, or displaced by other nucleophiles.

Experimental Protocol

This protocol outlines the synthesis of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile from this compound and S-methylisothiourea sulfate.

Materials:

  • This compound

  • S-Methylisothiourea Sulfate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water (Deionized)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Base Solution: Prepare a solution of sodium hydroxide (2.2 equivalents) in a mixture of ethanol and water.

  • Thiourea Derivative: In a separate flask, dissolve S-methylisothiourea sulfate (1.0 equivalent) in water.

  • Reaction Mixture: To a round-bottom flask, add this compound (1.0 equivalent) and the ethanolic sodium hydroxide solution.

  • Addition of Thiourea: Slowly add the aqueous solution of S-methylisothiourea sulfate to the reaction mixture at room temperature.

  • Heating: Heat the mixture to 60-70 °C and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product should precipitate out of the solution.

  • Isolation and Washing: Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-amino-2-(methylthio)pyrimidine-5-carbonitrile.[6]

  • Drying: Dry the final product under vacuum.

Expected Results and Characterization
ParameterExpected Value
Yield 65-85%
Appearance White to pale yellow solid
Melting Point 232-241 °C[6]
¹H NMR Singlet for the methylthio group, signals for the amino and pyrimidine protons
¹³C NMR Peaks for the methylthio carbon, pyrimidine ring carbons, and nitrile carbon
IR (cm⁻¹) N-H stretching bands and a sharp C≡N stretch
Mass Spec Molecular ion peak confirming the product's mass

Workflow Visualization: From Precursor to Pyrimidine

The following diagram outlines the general laboratory workflow for the synthesis of pyrimidine derivatives using this compound.

Experimental_Workflow Laboratory Workflow for Pyrimidine Synthesis Start Start Step1 Dissolve Base (e.g., NaOMe in MeOH) Start->Step1 Step2 Add Binucleophile (e.g., Guanidine HCl) Step1->Step2 Step3 Add this compound Step2->Step3 Step4 Heat to Reflux (Monitor by TLC) Step3->Step4 Step5 Cool and Precipitate Step4->Step5 Step6 Isolate by Filtration Step5->Step6 Step7 Wash with Solvents Step6->Step7 Step8 Dry Under Vacuum Step7->Step8 End Characterize Product (NMR, IR, MS) Step8->End

Caption: A step-by-step workflow for pyrimidine synthesis.

Safety and Handling Considerations

This compound and its precursors can be hazardous. It is imperative to consult the Safety Data Sheet (SDS) before handling.[7][8]

  • Toxicity: Acetonitrile and its derivatives are often toxic if swallowed, in contact with skin, or if inhaled.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling Bases: Sodium methoxide and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend reaction time, ensure anhydrous conditions, check purity of reagents.
Product loss during work-upUse colder washing solvents, minimize transfer steps.
Impure Product Side reactionsOptimize reaction temperature, consider purification by column chromatography.
Incomplete removal of starting materialsImprove washing procedure, consider recrystallization from a different solvent system.
No Reaction Inactive reagentsUse fresh reagents, ensure the base is not degraded.
Incorrect stoichiometryDouble-check calculations and measurements of all reagents.

Conclusion

This compound stands out as a highly effective and versatile precursor for the synthesis of a diverse range of pyrimidine derivatives. Its predictable reactivity and the ability to introduce key functional groups in a single step make it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to leverage this powerful building block in their drug discovery endeavors, paving the way for the development of novel therapeutic agents.

References

  • ResearchGate. (n.d.). Proposed mechanism for the formation of pyrimidine derivative. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. (n.d.). Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-144.
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  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkivoc, 2008(ii), 115-123.
  • Gangjee, A., et al. (2003). Synthesis of new 2,4-diaminopyrido[2,3-d]pyrimidine and 2,4-diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67.
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  • Bundy, G. L., et al. (1995). Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. Journal of Medicinal Chemistry, 38(21), 4161-4163.
  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
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  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). Molecules, 23(8), 2043.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). Scientific Reports, 11(1), 21876.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 748.
  • Synthesis of Pyrimidine and Its Derivatives. (2025, January 9). YouTube. Retrieved from [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry, 13, 297-306.
  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cycliz
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2014). Tetrahedron, 70(40), 7267-7274.
  • Batey, R. A., & Powell, D. A. (2001). Multi-component coupling reactions: synthesis of a guanidine containing analog of the hexahydropyrrolo[3,2-c]quinoline alkaloid martinelline.
  • Investigation of the H3PO4-Promoted Reaction of Benzaldehydes, Ethyl Acetoacetate or Ethyl Cyanoacetate or Malononitrile in the Presence of Urea as a Route to Pyrimidin-2-ones and 2-Iminochromenes. (2025).
  • preparation of dimethyl urea. (n.d.). Google Patents.
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Application Notes and Protocols for Cycloaddition Reactions Involving 3,3-Dimethoxyprop-2-enenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

3,3-Dimethoxyprop-2-enenitrile stands as a uniquely functionalized and electronically distinct building block for modern organic synthesis. Its structure, featuring a nitrile group and two methoxy groups attached to a carbon-carbon double bond, creates a "push-pull" alkene system. The methoxy groups act as electron-donating groups, rendering the double bond electron-rich, while the nitrile group serves as an electron-withdrawing group. This electronic profile makes this compound an excellent candidate for a variety of cycloaddition reactions, enabling the construction of complex carbocyclic and heterocyclic scaffolds that are of significant interest to researchers in materials science and drug development.

This guide provides an in-depth exploration of the utility of this compound in several key cycloaddition reactions, complete with detailed protocols and mechanistic insights to empower researchers to effectively harness its synthetic potential.

[4+2] Cycloaddition: The Diels-Alder Reaction

Theoretical Background and Mechanistic Insight

The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the formation of six-membered rings with high regio- and stereocontrol.[1][2] In this pericyclic reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted [4π + 2π] cycloaddition.[1] Given its electron-rich nature, this compound serves as an excellent dienophile, particularly when paired with electron-deficient dienes. The reaction is thermally allowed and typically proceeds without the need for a catalyst, although Lewis acids can be employed to enhance reactivity and selectivity.[3]

The regioselectivity of the Diels-Alder reaction involving unsymmetrical dienes is governed by the electronic matching of the frontier molecular orbitals (FMOs) of the diene and dienophile.[4] For this compound, the electron-donating methoxy groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a strong interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient diene.

Diels_Alder cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product diene Electron-Deficient Diene ts [4π + 2π] Concerted Transition State diene->ts + dienophile This compound dienophile->ts product Functionalized Cyclohexene ts->product Δ

Caption: Diels-Alder Reaction Mechanism.

Application Note: Access to Highly Functionalized Cyclohexenes

The Diels-Alder reaction of this compound provides a direct route to highly substituted cyclohexene derivatives. The resulting cycloadducts contain a nitrile group and a ketal, which can be further elaborated into a variety of functional groups. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketal can be hydrolyzed to a ketone. This versatility makes the Diels-Alder adducts valuable intermediates in the synthesis of natural products and pharmaceuticals.

Experimental Protocol: [4+2] Cycloaddition with an Electron-Deficient Diene

This protocol describes a general procedure for the reaction of this compound with a representative electron-deficient diene, such as dimethyl 1,3-butadiene-1,4-dicarboxylate.

Materials:

  • This compound

  • Dimethyl 1,3-butadiene-1,4-dicarboxylate

  • Toluene, anhydrous

  • Hydroquinone (as a polymerization inhibitor)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), dimethyl 1,3-butadiene-1,4-dicarboxylate (1.2 eq), and a catalytic amount of hydroquinone.

  • Add anhydrous toluene to dissolve the reactants (concentration ~0.5 M).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cyclohexene adduct.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

[3+2] Dipolar Cycloaddition: Crafting Five-Membered Heterocycles

Theoretical Background and Mechanistic Insight

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[5] These reactions involve a 1,3-dipole, a molecule with a three-atom π-system containing 4 π-electrons, and a dipolarophile, a 2π-electron system.[5] this compound, with its electron-rich double bond, is an excellent dipolarophile for reactions with electron-deficient 1,3-dipoles such as nitrones and nitrile oxides.[6][7] These reactions are typically highly regioselective and stereospecific.[6]

Dipolar_Cycloaddition cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product dipole 1,3-Dipole (e.g., Nitrone, Nitrile Oxide) ts Concerted [3+2] Transition State dipole->ts + dipolarophile This compound dipolarophile->ts product Five-Membered Heterocycle (e.g., Isoxazolidine) ts->product

Caption: General [3+2] Dipolar Cycloaddition.

Application Note: Synthesis of Bioactive Heterocyclic Scaffolds

The [3+2] cycloaddition of this compound with 1,3-dipoles provides access to a diverse range of five-membered nitrogen- and oxygen-containing heterocycles, such as isoxazolidines and isoxazolines. These structural motifs are prevalent in many biologically active compounds and are considered privileged scaffolds in drug discovery.[8][9]

Experimental Protocol 1: Reaction with a Nitrone

This protocol outlines a general procedure for the cycloaddition of this compound with a representative nitrone, such as N-benzyl-C-phenylnitrone.

Materials:

  • This compound

  • N-benzyl-C-phenylnitrone

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-benzyl-C-phenylnitrone (1.0 eq) in anhydrous DCM.

  • Add this compound (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the nitrone is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the corresponding isoxazolidine.

  • Characterize the product by spectroscopic methods.

Experimental Protocol 2: Reaction with a Nitrile Oxide (In Situ Generation)

This protocol details the reaction with a nitrile oxide, generated in situ from an oxime precursor.

Materials:

  • This compound

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Chloroform, anhydrous

Procedure:

  • To a solution of benzaldoxime (1.0 eq) in anhydrous chloroform, add N-chlorosuccinimide (1.1 eq) in portions at 0 °C. Stir the mixture for 1 hour at this temperature to form the corresponding hydroximoyl chloride.

  • To this mixture, add this compound (1.5 eq).

  • Slowly add a solution of triethylamine (1.5 eq) in anhydrous chloroform to the reaction mixture at 0 °C over a period of 30 minutes. The triethylamine facilitates the in situ generation of the nitrile oxide.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the desired isoxazoline.

[2+2] Cycloaddition: Formation of Cyclobutane Rings

Theoretical Background and Mechanistic Insight

[2+2] cycloadditions of ketene acetals like this compound can proceed either thermally or photochemically, depending on the reaction partner.[10] Thermal [2+2] cycloadditions are often observed with electron-deficient alkenes. These reactions may proceed through a concerted [π2s + π2a] pathway or via a stepwise mechanism involving a zwitterionic intermediate. Photochemical [2+2] cycloadditions can be initiated by UV light and often involve the reaction with carbonyl compounds to form oxetanes.[11]

TwoPlusTwo_Workflow start This compound + Alkene/Carbonyl condition Thermal (Δ) or Photochemical (hν) Conditions start->condition cycloaddition [2+2] Cycloaddition condition->cycloaddition product Functionalized Cyclobutane/Oxetane cycloaddition->product

Caption: Workflow for [2+2] Cycloaddition.

Application Note: Synthesis of Strained Ring Systems

The [2+2] cycloaddition provides a valuable method for the synthesis of functionalized cyclobutane rings, which are present in a number of natural products and can serve as versatile synthetic intermediates. The resulting cycloadducts from this compound bear a gem-dimethoxy and a nitrile group, offering multiple points for further chemical modification.

Experimental Protocol: Thermal [2+2] Cycloaddition with an Electron-Deficient Alkene

This protocol provides a general method for the thermal [2+2] cycloaddition with an electron-deficient alkene like acrylonitrile.

Materials:

  • This compound

  • Acrylonitrile (freshly distilled)

  • High-pressure reaction vessel or sealed tube

  • Xylene, anhydrous

  • Hydroquinone

Procedure:

  • In a high-pressure reaction vessel, combine this compound (1.0 eq), a large excess of acrylonitrile (5.0 eq), and a catalytic amount of hydroquinone.

  • Add anhydrous xylene as a solvent.

  • Seal the vessel and heat the reaction mixture to 150-180 °C for 24-48 hours.

  • Monitor the reaction progress by GC-MS if possible, or by TLC after cooling and opening the vessel.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent.

  • Remove the excess acrylonitrile and solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclobutane adduct.

  • Characterize the product using appropriate spectroscopic techniques.

Data Summary

Cycloaddition TypeTypical Reaction Partner(s)Product TypeGeneral Conditions
[4+2] Diels-Alder Electron-deficient dienesFunctionalized cyclohexenesThermal (reflux in toluene)
[3+2] Dipolar Nitrones, Nitrile Oxides, AzidesFive-membered heterocyclesRoom temperature or mild heating
[2+2] Cycloaddition Electron-deficient alkenes, CarbonylsFunctionalized cyclobutanes, OxetanesThermal (high temperature) or Photochemical (UV light)

References

  • Wang, D., Li, L., Feng, H., Sun, H., Almeida-Veloso, F., Charavin, M., Yu, P., & Désaubry, L. (2018). Catalyst-free three-component synthesis of highly functionalized 2,3-dihydropyrroles. Green Chemistry, 20(23), 5423-5427. [Link]

  • Ribeiro, A. P. C., et al. (2021). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 26(16), 4965. [Link]

  • Jasiński, R., & Maziarka, A. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 27(21), 7248. [Link]

  • Urban, M., et al. (2023). Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(1E)-2-Phenylethenyl]acridine with Unstable Nitrile N-Oxides. Molecules, 28(19), 6940. [Link]

  • Lindsay, V. N. G., & Charette, A. B. (2012). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. ACS Catalysis, 2(7), 1496-1503. [Link]

  • Rios-Gutiérrez, M., & Domingo, L. R. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 26(22), 6825. [Link]

  • Doyle, M. P., & Hu, W. (2001). Asymmetric Formal [3+3]-Cycloaddition Reactions of Nitrones with Electrophilic Vinylcarbene Intermediates. Organic Letters, 3(22), 3591-3593. [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]

  • Raimondi, M. V., et al. (2020). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 25(18), 4247. [Link]

  • Popova, E. A., et al. (2021). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 17, 214-222. [Link]

  • Wikipedia. (2023). Nitrone-olefin (3+2) cycloaddition. [Link]

  • Abe, M., et al. (2018). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry, 16(29), 5283-5291. [Link]

  • Bakavayev, Y. A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 27(15), 4995. [Link]

  • Jasiński, R. (2021). Unveiling [3 + 2] cycloaddition reactions of benzonitrile oxide and diphenyl diazomethane to cyclopentene and norbornene: a molecular electron density theory perspective. Reaction Kinetics, Mechanisms and Catalysis, 134(1), 37-51. [Link]

  • Confalone, P. N., & Huie, E. M. (2011). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions, 1-173. [Link]

  • De Lucchi, O., & Pasquato, L. (1988). The Diels-Alder reactivity of (E)-3-phenylsulfonylprop-2-enenitrile, a cyanoacetylene equivalent. Gazzetta Chimica Italiana, 118, 137-140. [Link]

  • Khlebnikov, A. F., et al. (2017). Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes. Organic & Biomolecular Chemistry, 15(46), 9846-9856. [Link]

  • Beltrame, P., & Gelli, G. (1974). 1,3-Dipolar cycloaddition of nitrile oxides. II. Reactions with o-quinoid structures. Journal of the Chemical Society, Perkin Transactions 2, (1), 83-86. [Link]

  • Vitale, F., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 103. [Link]

  • Shults, E. E., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(19), 6652. [Link]

  • Bakavayev, Y. A., et al. (2022). 1,3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds – an approach to spiro-N. Preprints.org. [Link]

  • Kakeshpour, T., & Houk, K. N. (2013). Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes. The Journal of organic chemistry, 78(13), 6549–6554. [Link]

  • Shawali, A. S., & Abdallah, M. A. (1995). Heterocyclic synthesis using Nitrile imines. 4. synthesis of 3-substituted 1-aryl-1,2,4-triazaspiroalk-2-enes. Journal of Chemical Research, Synopses, (10), 392-393. [Link]

  • Amblard, F., et al. (2006). Tandem Azide-Alkyne 1,3Dipolar Cycloaddition/Electrophilic Addition: A Concise Three-Component Route to 4,5-Disubstituted Triazolyl-Nucleosides. Helvetica Chimica Acta, 89(9), 1990-2000. [Link]

  • Gaudin, J. M. (2008). Transition metal-free addition of ketones or nitriles to 1,3-dienes. Chemical Communications, (2), 205-207. [Link]

  • Robinson, R., & Fray, G. I. (1962). U.S. Patent No. 3,067,244. Washington, DC: U.S.
  • Kakeshpour, T., & Houk, K. N. (2013). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. The Journal of organic chemistry, 78(13), 6549-6554. [Link]

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Application Notes and Protocols: Nucleophilic Addition to 3,3-Dimethoxyprop-2-enenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 3,3-Dimethoxyprop-2-enenitrile

This compound, also known by its historical name cyanoketen dimethyl acetal, is a highly versatile and reactive trifunctional electrophile. Its unique structure, featuring a nitrile group, a carbon-carbon double bond, and a geminal dimethoxy (acetal) group, makes it a powerful building block in modern organic synthesis. The electron-withdrawing nature of the nitrile group polarizes the double bond, rendering the β-carbon highly susceptible to nucleophilic attack in a Michael-type fashion. Furthermore, both the nitrile and the acetal functionalities can undergo subsequent transformations, opening avenues for the construction of complex molecular architectures, particularly a diverse range of heterocyclic systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols for nucleophilic additions to this valuable synthon.

Core Reactivity: A Mechanistic Overview

The primary mode of reaction for this compound with nucleophiles is a conjugate or Michael-type addition. The electron-withdrawing cyano group renders the β-carbon of the alkene electrophilic, inviting the attack of a wide array of nucleophiles.

dot digraph "Diagram_1_Core_Reactivity" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} केंद Caption: General mechanism of nucleophilic addition.

Upon addition, a resonance-stabilized carbanion is formed, which is subsequently protonated during workup to yield the initial adduct. The true synthetic utility, however, often lies in the subsequent intramolecular reactions of this adduct, leading to cyclization and the formation of various heterocyclic scaffolds such as pyridines and pyrimidines.

Synthesis of this compound

A reliable supply of the starting material is paramount. While several industrial-scale syntheses exist, a common laboratory preparation involves the palladium-catalyzed oxidation of acrylonitrile in the presence of methanol.[1]

Protocol 1: Laboratory Scale Synthesis of this compound

This protocol is adapted from procedures described in the literature for the synthesis of related compounds and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • Acrylonitrile

  • Anhydrous Methanol

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂)

  • Oxygen (balloon or cylinder)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add PdCl₂ (0.05 eq) and CuCl₂ (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous methanol as the solvent. Begin stirring and bubble oxygen through the solution for 10-15 minutes.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.0 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approximately 50-60 °C) and maintain the oxygen atmosphere. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst salts. Dilute the filtrate with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Applications in Heterocyclic Synthesis: Nucleophilic Addition-Cyclization Cascades

A major application of this compound is in the synthesis of substituted pyridines and pyrimidines, which are key scaffolds in many pharmaceuticals.

Reaction with Amines: Synthesis of Aminopyridines and Pyrimidines

Primary and secondary amines readily undergo Michael addition to this compound. The resulting adduct can then undergo further reactions, often leading to complex heterocyclic structures. For instance, reaction with amidines or guanidines can lead to the formation of substituted pyrimidines.

dot digraph "Diagram_2_Pyrimidine_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} केंद Caption: Synthesis of pyrimidines.

Protocol 2: Synthesis of a Substituted Pyrimidine

This protocol outlines a general procedure for the synthesis of a 4-aminopyrimidine derivative.

Materials and Reagents:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide solution in ethanol

  • Anhydrous ethanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve guanidine hydrochloride (1.1 eq) in anhydrous ethanol. To this solution, add sodium ethoxide solution (1.1 eq) and stir for 15 minutes at room temperature.

  • Addition of Electrophile: Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane and saturated aqueous ammonium chloride solution.

  • Purification: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired substituted pyrimidine.

Reaction with Enamines: Synthesis of Substituted Pyridines

Enamines can act as carbon nucleophiles in a [3+3] annulation reaction with this compound to furnish highly substituted pyridines.[2][3][4]

Protocol 3: Synthesis of a Substituted Nicotinonitrile

This protocol describes a general method for the synthesis of a substituted 2-amino-3-cyanopyridine.

Materials and Reagents:

  • This compound

  • A suitable enamine (e.g., 1-morpholinocyclohex-1-ene)

  • Anhydrous toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the enamine (1.0 eq) and this compound (1.05 eq) in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. Water generated during the reaction is removed by the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Workup and Purification: After completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Further Nucleophilic Additions

Reaction with Thiols

Thiols are excellent nucleophiles for Michael additions. The reaction of thiols with this compound proceeds smoothly to give the corresponding β-thioether adducts. These adducts can be valuable intermediates for further synthetic transformations.

NucleophileProduct StructureTypical Conditions
Primary Amines β-Amino-α,β-unsaturated nitrilesNeat or in a polar solvent, room temperature or gentle heating
Secondary Amines β-Amino-α,β-unsaturated nitrilesNeat or in a polar solvent, room temperature or gentle heating
Thiols β-Thio-α,β-unsaturated nitrilesBase catalyst (e.g., Et₃N), room temperature
Grignard Reagents Varied, potential for 1,4- and 1,2-additionAnhydrous ether or THF, low temperature
Reaction with Organometallic Reagents

Grignard reagents and other organometallic nucleophiles can also add to this compound. However, the regioselectivity can be more complex, with the possibility of both 1,4-addition to the double bond and 1,2-addition to the nitrile group.[5] Reaction conditions, such as temperature and the nature of the Grignard reagent, can influence the outcome. Careful optimization is often required to achieve the desired product.

Conclusion and Future Outlook

This compound is a readily accessible and highly reactive building block that offers a powerful platform for the synthesis of a wide range of organic compounds, particularly functionalized heterocycles. The protocols outlined in this document provide a starting point for researchers to explore the rich chemistry of this versatile synthon. The continued development of novel nucleophilic addition and cycloaddition strategies will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecules with potential applications in medicine and materials science.

References

  • Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. (2025). PMC.
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • Noval process for synthesizing 3,3-dialkoxyl propionitrile. (n.d.).
  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (n.d.).
  • Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (2008). J. Am. Chem. Soc., 130(11), 3645–3651.

Sources

The Untapped Potential of 3,3-Dimethoxyprop-2-enenitrile in Multicomponent Synthesis of Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multicomponent reactions (MCRs) have emerged as a cornerstone in modern synthetic chemistry, offering an efficient and atom-economical pathway to complex molecular architectures. This guide delves into the prospective applications of 3,3-dimethoxyprop-2-enenitrile as a versatile C3 synthon in the multicomponent synthesis of valuable heterocyclic scaffolds. While direct literature precedents for this specific reagent in MCRs are not abundant, its structural features—a polarized double bond activated by a nitrile group and bearing two labile methoxy groups—suggest a rich and underexplored reactivity profile. By drawing parallels with analogous ketene acetals and related synthons, this document provides a scientifically grounded framework for researchers to pioneer novel synthetic methodologies. We present detailed, plausible reaction protocols for the synthesis of highly substituted pyridines and pyrimidines, complete with mechanistic insights and data interpretation guidelines.

Introduction: The Promise of a Unique Building Block

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. The quest for novel and efficient methods to access diverse heterocyclic frameworks is thus a perpetual endeavor. This compound, a derivative of acrylonitrile, presents itself as a highly attractive, yet underutilized, building block for multicomponent reactions. Its key structural attributes—an electron-withdrawing nitrile group and two electron-donating methoxy groups—create a push-pull system that polarizes the C=C double bond, making C2 susceptible to nucleophilic attack and C3 an electrophilic center after the departure of a methoxy group. This inherent reactivity makes it an ideal candidate for participation in cascade reactions leading to the formation of various heterocycles.

This guide will explore the hypothetical, yet mechanistically sound, applications of this compound in the synthesis of pyridines and pyrimidines, two of the most prevalent heterocyclic motifs in pharmaceuticals.

I. Synthesis of Polysubstituted Pyridines

The construction of the pyridine ring often involves the condensation of a C-C-C fragment with a C-C-N unit. In the proposed multicomponent reaction, this compound can serve as the C-C-C synthon.

Mechanistic Rationale

The proposed reaction proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization/aromatization sequence. The key reactivity of this compound lies in its ability to act as a Michael acceptor after an initial condensation. The gem-dimethoxy group serves as a masked carbonyl, which upon elimination and tautomerization, facilitates the final aromatization to the pyridine ring.

Diagram 1: Proposed Mechanistic Pathway for Pyridine Synthesis

G reagents This compound + Aldehyde (R1-CHO) + Active Methylene Compound (R2-CH2-Z) + Ammonium Acetate intermediate1 Knoevenagel Adduct reagents->intermediate1 Knoevenagel Condensation intermediate2 Michael Adduct intermediate1->intermediate2 Michael Addition intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization (- MeOH) intermediate4 Dihydropyridine Intermediate intermediate3->intermediate4 Tautomerization & Dehydration (- H2O) product Polysubstituted Pyridine intermediate4->product Aromatization (- H2)

Caption: Proposed workflow for the multicomponent synthesis of pyridines.

Experimental Protocol: Four-Component Synthesis of 2-Amino-3-cyano-4-aryl-6-substituted-pyridines

This protocol is a hypothetical adaptation based on well-established pyridine syntheses.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene nitrile (e.g., malononitrile)

  • Ammonium acetate

  • Ethanol (absolute)

  • Piperidine (catalyst)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol), the active methylene nitrile (10 mmol), this compound (10 mmol), and ammonium acetate (20 mmol).

  • Add absolute ethanol (20 mL) as the solvent.

  • Add 3-4 drops of piperidine as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the crude product with cold ethanol (2 x 10 mL) and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure polysubstituted pyridine.

Data Interpretation:

Analytical Technique Expected Observations
¹H NMR Aromatic protons in the expected regions, singlets for substituents, and a characteristic singlet for the pyridine C5-H.
¹³C NMR Signals corresponding to the pyridine ring carbons, nitrile carbons, and substituent carbons.
FT-IR Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile), and C=C/C=N stretching of the pyridine ring.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the target pyridine.

II. Synthesis of Functionalized Pyrimidines

The pyrimidine core is another key heterocycle in numerous bioactive molecules. This compound can be envisioned as a versatile precursor for the synthesis of substituted pyrimidines through a multicomponent approach with amidines.

Mechanistic Rationale

This proposed synthesis involves the reaction of this compound with an amidine. The reaction is expected to proceed through an initial nucleophilic attack of the amidine nitrogen onto the electrophilic C3 of the enenitrile, followed by an intramolecular cyclization and subsequent elimination of methanol to afford the aromatic pyrimidine ring.

Diagram 2: Proposed Mechanistic Pathway for Pyrimidine Synthesis

G reagents This compound + Amidine (R-C(NH)NH2) intermediate1 Nucleophilic Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization (- MeOH) product Substituted Pyrimidine intermediate2->product Aromatization (- MeOH)

Application Notes and Protocols: Knoevenagel Condensation of Malononitrile and Triethyl Orthoformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Knoevenagel condensation between malononitrile and triethyl orthoformate, yielding 2-(ethoxymethylene)malononitrile (EMMN). EMMN is a pivotal building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic systems valuable in pharmaceutical and materials science research.[1][2] This application note details the underlying reaction mechanism, offers a validated, step-by-step laboratory protocol, discusses critical parameters for process optimization, and outlines essential safety procedures. The content is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for the synthesis of this versatile intermediate.

Introduction and Scientific Context

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] It typically involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product after a dehydration step.[4][5] This reaction is a powerful tool for creating conjugated systems that serve as precursors for a wide array of complex molecules, including natural products, polymers, and therapeutic agents.[3][6]

The specific condensation of malononitrile with triethyl orthoformate represents a variation of this classic reaction. Here, triethyl orthoformate serves as a synthetic equivalent of a formyl group electrophile. The product, 2-(ethoxymethylene)malononitrile (EMMN), is a highly functionalized and reactive intermediate. Its dicyanovinyl group makes it an excellent precursor for synthesizing heterocycles such as pyrazoles and pyrimidines, which are common scaffolds in many biologically active compounds, including anticancer agents.[1][2][7][8]

Reaction Principle and Mechanism

The reaction proceeds through the condensation of malononitrile, a compound with a highly acidic methylene group (pKa ≈ 11), with triethyl orthoformate.[9] Unlike a standard Knoevenagel reaction with an aldehyde, this process is typically facilitated by heat and often employs a catalyst like acetic anhydride or a Lewis acid such as anhydrous zinc chloride.[1][10][11]

The mechanism involves several key steps:

  • Activation (Implicit): Triethyl orthoformate, in the presence of a catalyst and heat, acts as the electrophilic carbon source.

  • Carbanion Formation: The active methylene protons of malononitrile are abstracted, forming a resonance-stabilized carbanion. While a weak base is sufficient, the reaction conditions themselves can facilitate this deprotonation.[9]

  • Nucleophilic Attack: The malononitrile carbanion attacks the central carbon of the triethyl orthoformate.

  • Elimination: A concerted elimination of two molecules of ethanol occurs, driven by the formation of the stable, conjugated π-system of EMMN. The continuous removal of the ethanol byproduct via distillation is crucial for driving the reaction equilibrium towards the product.[5][10]

Knoevenagel_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants Malononitrile Malononitrile (NC-CH₂-CN) Carbanion Malononitrile Carbanion (NC-CH⁻-CN) Malononitrile->Carbanion - H⁺ TEOF Triethyl Orthoformate (HC(OEt)₃) Intermediate Adduct Intermediate TEOF->Intermediate Nucleophilic Attack Catalyst Heat / Catalyst (e.g., Ac₂O) Catalyst->Intermediate Carbanion->Intermediate Nucleophilic Attack Product 2-(Ethoxymethylene)malononitrile (EtO-CH=C(CN)₂) Intermediate->Product Elimination Byproduct Ethanol (2 EtOH) Intermediate->Byproduct

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol is based on established procedures that utilize an excess of triethyl orthoformate as both a reagent and solvent, with acetic anhydride serving as a catalyst and dehydrating agent.[1][2][10]

Materials and Equipment
Reagents & MaterialsGradeSupplier (Example)Notes
Malononitrile≥99%Sigma-AldrichHighly Toxic. Handle with extreme care.[12][13]
Triethyl orthoformate≥98%Sigma-AldrichFlammable and moisture-sensitive.[14]
Acetic AnhydrideReagent GradeFisher ScientificCorrosive. Handle in a fume hood.
Ethanol (for washing)Reagent GradeVWRFor washing crystals, should be cold.
Equipment
Round-bottom flask (500 mL)KimbleEnsure glassware is dry.
Reflux condenserAce Glass
Distillation head & condenserChemglassFor removal of byproduct and excess reagent.
Heating mantle with stirrerGlas-Col
Vacuum distillation setup---For final product purification.
Buchner funnel and filter flask---For isolating solid product.
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Setup Assemble reflux apparatus in a fume hood. B 2. Reagent Charging Add TEOF, malononitrile, and acetic anhydride to flask. A->B C 3. Reaction Heat mixture to reflux (110-140°C) for 2-4 hours. Distill off ethanol. B->C D 4. Isolation Cool reaction mixture. Distill off excess TEOF under vacuum. C->D E 5. Purification Isolate crude solid product. Purify via vacuum distillation or recrystallization. D->E F 6. Analysis Characterize pure product (Melting Point, NMR, FTIR). E->F

Caption: Figure 2: Experimental Workflow.

  • Apparatus Setup: Assemble a 500 mL four-necked round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a distillation column connected to a condenser. Ensure all glassware is thoroughly dried. The entire setup must be placed in a well-ventilated fume hood.

  • Charging Reagents: To the flask, add triethyl orthoformate (266.4 g, 1.8 mol), followed by malononitrile (39.6 g, 0.6 mol).[10] Add a small amount of acetic anhydride (approx. 1 g) to initiate the reaction.[10]

  • Reaction Execution: With vigorous stirring, begin heating the mixture. An endothermic reaction will initially occur. Heat the solution to boiling (sump temperature of approx. 110°C).[10] Ethanol will begin to distill off.

  • Temperature and Catalyst Control: Regulate the heating to maintain a steady distillation rate, ensuring the temperature at the top of the column remains between 75-79°C (the boiling point of ethanol).[10] During the reaction, the sump temperature will slowly rise to 130-140°C. The reaction is typically complete within 2 to 3 hours.[10]

  • Work-up and Isolation: Once the reaction is complete (indicated by the cessation of ethanol distillation), allow the mixture to cool slightly. Reconfigure the apparatus for vacuum distillation.

  • Purification: First, distill off the unreacted triethyl orthoformate under reduced pressure.[10] The remaining crude product, 2-(ethoxymethylene)malononitrile, can then be purified by a final vacuum distillation at a lower pressure (0.1 to 0.02 Torr).[10] The product will solidify upon cooling.

  • Final Product: The purified EMMN is obtained as a white to off-white crystalline solid.[15] The expected yield is typically very high, often exceeding 95%.

Expected Results
ParameterExpected ValueReference
Yield 95-99%[10]
Appearance White to off-white crystalline solid[15]
Melting Point 64–67 °C[10][15]
Purity (by GC) >99%[10]

Field-Proven Insights for Optimization

  • Causality of Reagent Stoichiometry: Using a significant excess of triethyl orthoformate serves a dual purpose: it acts as a reagent and as a solvent, eliminating the need for other organic solvents like toluene, which simplifies work-up and reduces environmental impact.[11] This excess also helps to drive the reaction to completion according to Le Châtelier's principle.

  • Role of Acetic Anhydride: While the reaction can proceed without a catalyst, acetic anhydride accelerates the process. It likely activates the orthoformate and acts as a dehydrating agent, scavenging any trace amounts of water that could hinder the reaction.

  • Alternative Catalysts: Anhydrous zinc chloride is another effective catalyst, often used in protocols where the reagents are mixed at cooler temperatures before heating.[11] The choice of catalyst can influence reaction time and temperature profiles.

  • Criticality of Byproduct Removal: The continuous removal of ethanol as it forms is arguably the most critical factor for achieving a high yield. An efficient distillation setup is paramount. Failure to remove ethanol will cause the reaction to stall as the equilibrium is not shifted in favor of the products.

Self-Validating Systems: Safety and Handling

Trustworthiness in any protocol begins with safety. All manipulations must be conducted within a certified chemical fume hood.

  • Malononitrile: This compound is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[13][16] It is imperative to wear nitrile gloves, a lab coat, and chemical safety goggles.[17][18] Avoid creating dust.[17] In case of exposure, seek immediate medical attention.[16]

  • Triethyl Orthoformate: This is a flammable liquid and vapor with a low flash point (30°C).[14] Keep it away from all sources of ignition, including sparks and hot surfaces.[19] Containers should be bonded and grounded during transfer to prevent static discharge.[14] It is also an irritant to the skin and eyes.[14]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. Ensure appropriate fire extinguishing media (dry chemical, CO₂, or alcohol-resistant foam) are available.

References

  • Synthesis of ethoxymethylene malonic acid dinitrile. PrepChem.com. [Link]

  • Material Safety Data Sheet - Triethyl orthoformate, 98%. Cole-Parmer. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]

  • TRIETHYL ORTHOFORMATE. Ataman Kimya. [Link]

  • Material Safety Data Sheet - Malononitrile, 99%. Cole-Parmer. [Link]

  • CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.
  • Malononitrile - HAZARD SUMMARY. NJ.gov. [Link]

  • WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method.
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  • Knoevenagel condensation. Wikipedia. [Link]

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Catalytic Systems for the Synthesis of Heterocycles from 3,3-Dimethoxyprop-2-enenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile C3 Synthon

In the landscape of modern synthetic organic chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of building blocks available to the discerning chemist, 3,3-dimethoxyprop-2-enenitrile stands out as a particularly versatile and powerful C3 synthon. Its unique electronic and structural features—a nucleophilic enol ether, an electrophilic nitrile, and two labile methoxy groups—render it an ideal precursor for a variety of catalytic cycloaddition and condensation reactions. This guide provides an in-depth exploration of catalytic systems designed to harness the reactivity of this compound for the synthesis of highly functionalized pyridines, pyrimidines, and pyrazoles. The protocols and mechanistic discussions herein are curated to provide researchers, scientists, and drug development professionals with both the practical knowledge and the theoretical understanding necessary to implement these powerful synthetic strategies.

I. Synthesis of Substituted Pyridines via Catalytic [3+3] Cycloaddition

The construction of the pyridine core is a frequent objective in medicinal chemistry. A powerful strategy for the de novo synthesis of pyridines is the [3+3] cycloaddition, wherein two three-atom fragments are conjoined. In this context, this compound can serve as a 1,3-bis-electrophilic C3 component upon activation.

Expertise & Experience: The Rationale for Lewis Acid Catalysis

The inherent reactivity of this compound involves the enol ether moiety acting as a nucleophile. To invert this reactivity and fashion it into an electrophilic partner for a [3+3] cycloaddition, a Lewis acid catalyst is indispensable. The Lewis acid coordinates to the nitrile nitrogen, withdrawing electron density and activating the β-carbon for nucleophilic attack. This is followed by the elimination of a methoxy group to generate a highly reactive vinylogous acyl nitrile intermediate. This intermediate then readily undergoes a subsequent Michael addition and cyclization cascade.

A suitable reaction partner for this strategy is an enamine, which serves as the N-C-C three-atom fragment. The overall transformation is a formal aza-[3+3] cycloaddition, providing a modular and efficient route to polysubstituted pyridines.[1]

Reaction Mechanism: Lewis Acid-Catalyzed Pyridine Synthesis

Pyridine Synthesis Mechanism cluster_0 Activation and Intermediate Formation cluster_1 Cycloaddition Cascade cluster_2 Aromatization Start This compound + Lewis Acid (LA) Intermediate1 Activated Complex Start->Intermediate1 Coordination Intermediate2 Vinylogous Acyl Nitrile Intermediate Intermediate1->Intermediate2 - MeOH Adduct Michael Adduct Intermediate2->Adduct Enamine Enamine Nucleophile Enamine->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Substituted Pyridine Cyclized->Product - H2O, - MeOH

Caption: Lewis acid-catalyzed [3+3] cycloaddition for pyridine synthesis.

Experimental Protocol: Synthesis of 2-Methyl-6-phenylnicotinonitrile

This protocol is adapted from general procedures for [3+3] annulation of enaminones and related synthons.[2]

Materials:

  • This compound

  • 1-Phenyl-1-(pyrrolidin-1-yl)ethene (or other suitable enamine)

  • Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add Sc(OTf)₃ (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (20 mL) via syringe.

  • Add 1-phenyl-1-(pyrrolidin-1-yl)ethene (1.0 mmol, 1.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC (Thin Layer Chromatography).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methyl-6-phenylnicotinonitrile.

Catalyst (10 mol%)SolventTemperature (°C)Typical Yield (%)
Sc(OTf)₃Toluene8075-85
Yb(OTf)₃Dichloroethane8070-80
BF₃·OEt₂Dichloromethane4060-75

II. Synthesis of Functionalized Pyrimidines via [3+3] Cycloaddition

Pyrimidines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The classical Pinner synthesis and its variations provide a reliable route to pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine.[3] this compound can be considered a masked equivalent of a β-ketonitrile, making it an excellent substrate for this transformation.

Expertise & Experience: Acid Catalysis for Pyrimidine Formation

In this reaction, an acid catalyst, either a Brønsted or Lewis acid, is crucial for several reasons. First, it protonates one of the methoxy groups, facilitating its elimination as methanol and unmasking the electrophilic carbonyl-like character at the C3 position. Second, it activates the amidine for nucleophilic attack. The reaction proceeds through a stepwise condensation, cyclization, and aromatization sequence. The choice of acid can influence reaction rates and yields, with stronger Lewis acids or the use of microwave irradiation often accelerating the process.[4]

Reaction Workflow: Pyrimidine Synthesis

Pyrimidine Synthesis Workflow Start This compound + Amidine Hydrochloride Reaction Acid Catalyst (e.g., TFA, Sc(OTf)3) Solvent (e.g., Ethanol) Heat (Conventional or Microwave) Start->Reaction Step 1: Combine Reagents Workup Aqueous Workup Extraction Reaction->Workup Step 2: Reaction Completion Purification Column Chromatography or Recrystallization Workup->Purification Step 3: Isolation Product Substituted Pyrimidine Purification->Product Step 4: Final Product

Caption: General workflow for the synthesis of pyrimidines.

Experimental Protocol: Synthesis of 4-Methoxy-2-phenylpyrimidine-5-carbonitrile

This protocol is based on established Pinner-type pyrimidine syntheses.[5]

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Trifluoroacetic acid (TFA) or a suitable Lewis acid

  • Anhydrous Ethanol

  • Microwave synthesis vials (if applicable)

Procedure:

  • In a 10 mL microwave vial, combine this compound (1.0 mmol, 1.0 equiv), benzamidine hydrochloride (1.1 mmol, 1.1 equiv), and anhydrous ethanol (5 mL).

  • Add trifluoroacetic acid (0.2 mmol, 20 mol%) to the suspension.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes. (Alternatively, the mixture can be refluxed in a round-bottom flask for 8-12 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (10 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol/water or by flash column chromatography to yield the desired 4-methoxy-2-phenylpyrimidine-5-carbonitrile.

CatalystConditionsTypical Yield (%)
TFA (20 mol%)Microwave, 120 °C, 30 min80-90
Sc(OTf)₃ (10 mol%)Reflux, 12 h75-85
No catalystReflux, 24 h< 20

III. Synthesis of Substituted Pyrazoles via [3+2] Cycloaddition

Pyrazoles are another class of heterocycles with significant applications in pharmaceuticals. Their synthesis often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] this compound can serve as the three-carbon component in a [3+2] cycloaddition with hydrazines.

Expertise & Experience: The Role of the Catalyst and Reaction Conditions

The reaction between this compound and a hydrazine can proceed under acidic or basic conditions, or with the aid of a Lewis acid catalyst. Under acidic conditions, the enol ether is activated towards nucleophilic attack by the hydrazine. The subsequent cyclization and elimination of two molecules of methanol and one molecule of water drives the formation of the aromatic pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for diversification at the N1 position of the pyrazole. Lewis acid catalysis, for example with SmCl₃, can accelerate the reaction by coordinating with the carbonyl-like oxygen after initial hydrolysis of one methoxy group.[4]

Reaction Mechanism: Pyrazole Synthesis

Pyrazole Synthesis Mechanism Start This compound + Hydrazine Intermediate1 Condensation Adduct Start->Intermediate1 Condensation - MeOH Intermediate2 Cyclized Intermediate (Pyrazoline) Intermediate1->Intermediate2 Intramolecular Cyclization - MeOH Product Substituted Pyrazole Intermediate2->Product Aromatization - H2O

Caption: Proposed mechanism for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of 5-Methoxy-1H-pyrazole-4-carbonitrile

This protocol is an adaptation of standard procedures for pyrazole synthesis from 1,3-dicarbonyl precursors.[4]

Materials:

  • This compound

  • Hydrazine hydrate

  • Acetic acid

  • Ethanol

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and ethanol (15 mL).

  • Add hydrazine hydrate (1.2 mmol, 1.2 equiv) to the solution.

  • Add glacial acetic acid (0.5 mL) as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Add water (20 mL) to the residue, which may cause the product to precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography as needed.

Hydrazine DerivativeCatalystConditionsProduct N-substituent
Hydrazine hydrateAcetic AcidReflux, 4hH
PhenylhydrazineAcetic AcidReflux, 6hPhenyl
MethylhydrazineAcetic AcidReflux, 5hMethyl

Conclusion and Future Outlook

This compound is a potent and adaptable building block for the catalytic synthesis of a diverse range of valuable heterocyclic compounds. The protocols and mechanistic insights provided in this guide demonstrate its utility in forming pyridines, pyrimidines, and pyrazoles through well-established cycloaddition and condensation strategies. The key to unlocking its synthetic potential lies in the judicious choice of catalyst—typically a Lewis or Brønsted acid—to modulate its electronic character and facilitate the desired bond-forming events. As the demand for novel, functionalized heterocycles continues to grow in the pharmaceutical and materials sectors, the development of new catalytic systems that leverage the unique reactivity of synthons like this compound will undoubtedly remain an area of fervent research.

References

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The Versatile Synthon: Harnessing 3,3-Dimethoxyprop-2-enenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds and efficient synthetic methodologies is perpetual. The strategic incorporation of unique functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Among these, the nitrile group has emerged as a valuable moiety, present in over 60 small molecule drugs, contributing to enhanced metabolic stability, bioavailability, and target binding affinity.[1][3] This guide delves into the application of a promising, yet under-explored building block, 3,3-Dimethoxyprop-2-enenitrile , a versatile synthon poised for the construction of diverse heterocyclic systems of medicinal relevance.

Introduction to a Multifaceted Reagent

This compound, also known as allylidenecyanodimethylether, is a unique chemical entity characterized by a confluence of reactive functionalities within a compact three-carbon backbone.[4] Its structure features an electron-deficient alkene conjugated to a nitrile group, and a geminal dimethoxy acetal. This arrangement renders the molecule highly susceptible to nucleophilic attack, making it an excellent precursor for a variety of chemical transformations.[4][5]

The enol ether moiety provides a masked carbonyl group, which can be revealed under acidic conditions, while the α,β-unsaturated nitrile system is primed for conjugate addition reactions. This dual reactivity is the cornerstone of its utility in synthetic chemistry.

Physicochemical Properties of this compound:
PropertyValueReference
Molecular Formula C₅H₇NO₂[6]
Molecular Weight 113.11 g/mol [6]
Appearance Colorless to light yellow liquid[4]
Boiling Point 231 °C[6]
Melting Point 41.5-42 °C[6]
Density 1.022 g/cm³[6]
Solubility Low in water; Soluble in common organic solvents[4]
Storage 2-8 °C in a cool, dry, well-ventilated area[4][6]

The Strategic Advantage in Heterocyclic Synthesis

The true potential of this compound in medicinal chemistry lies in its application as a trifunctional electrophile for the synthesis of heterocyclic compounds.[4][6] Heterocycles are the cornerstone of many blockbuster drugs, and the ability to rapidly construct diverse libraries of these scaffolds is a paramount objective in drug discovery. The reaction of activated enol ethers, such as our title compound, with binucleophiles like hydrazines and amidines provides a direct and efficient route to highly functionalized pyrazoles and pyrimidines, respectively.[4][6]

Synthesis of Substituted Pyrazoles

Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of this compound with hydrazine derivatives offers a regioselective pathway to 3-amino-4-cyanopyrazoles.

The proposed mechanism involves an initial nucleophilic attack of the hydrazine at the β-position of the unsaturated nitrile, followed by an intramolecular cyclization and elimination of methanol to afford the aromatic pyrazole ring.

G cluster_0 Reaction Mechanism: Pyrazole Synthesis reagent1 This compound intermediate1 Michael Adduct reagent1->intermediate1 + R-NHNH₂ reagent2 Hydrazine (R-NHNH₂) reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3-Amino-4-cyanopyrazole Derivative intermediate2->product - 2x CH₃OH

Caption: Proposed reaction pathway for pyrazole synthesis.

Synthesis of Functionalized Pyrimidines

Pyrimidines are another class of heterocycles with immense therapeutic importance, forming the core of many antiviral and anticancer drugs. The reaction of this compound with amidines is a powerful method for the construction of the pyrimidine ring.

This transformation likely proceeds through a similar reaction cascade of nucleophilic addition, cyclization, and elimination, providing access to highly substituted pyrimidines that can be further elaborated.

G cluster_1 Reaction Mechanism: Pyrimidine Synthesis reagent1 This compound intermediate3 Initial Adduct reagent1->intermediate3 + Amidine reagent3 Amidine reagent3->intermediate3 intermediate4 Cyclized Dihydropyrimidine intermediate3->intermediate4 Intramolecular Cyclization product2 Substituted Pyrimidine intermediate4->product2 - 2x CH₃OH - H₂O

Caption: Proposed reaction pathway for pyrimidine synthesis.

Experimental Protocols

Disclaimer: These protocols are based on established methodologies for analogous compounds and should be adapted and optimized by qualified personnel in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol for the Synthesis of this compound

This protocol is adapted from the general synthesis of activated enol ethers.[4][6]

Materials:

  • Malononitrile

  • Trimethyl orthoformate

  • Acetic anhydride

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

Procedure:

  • To a stirred solution of malononitrile (1.0 eq) in anhydrous toluene, add trimethyl orthoformate (1.2 eq) and acetic anhydride (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully remove the volatile components (methyl acetate and excess reagents) by distillation under reduced pressure.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol for the Synthesis of a 3-Amino-4-cyanopyrazole Derivative

This protocol is based on the reaction of activated enol ethers with hydrazines.[4][5][6][7]

Materials:

  • This compound

  • Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

  • Sodium acetate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted hydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol for the Synthesis of a Substituted Pyrimidine

This protocol is based on the reaction of activated enol ethers with amidines.[4][6]

Materials:

  • This compound

  • Amidine hydrochloride (e.g., benzamidine hydrochloride)

  • Sodium ethoxide solution in ethanol

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add the amidine hydrochloride (1.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Safety and Handling

This compound and its precursors and reaction partners should be handled with care in a well-ventilated fume hood.

  • Skin and Eye Irritant: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

  • Personal Protective Equipment: Wear appropriate protective gloves, safety glasses, and a lab coat.[7]

  • Inhalation: Avoid inhaling vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and oxidizing agents.[4]

  • Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion and Future Outlook

This compound represents a highly versatile and reactive building block with significant potential for the synthesis of medicinally relevant heterocyclic compounds. Its ability to act as a precursor to functionalized pyrazoles and pyrimidines, two of the most important scaffolds in drug discovery, makes it a valuable tool for medicinal chemists. The protocols outlined herein provide a foundation for the exploration of this reagent's synthetic utility. Further research into the scope of its reactions with a broader range of nucleophiles will undoubtedly unveil new avenues for the construction of novel and complex molecular architectures, ultimately contributing to the development of the next generation of therapeutic agents.

References

  • Methylamine Supplier. This compound. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • Fiveable. α,β-Unsaturated Nitriles Definition. Organic Chemistry Key Term. Available at: [Link]

  • Gupton, J. T., Crawford, E., Mahoney, M., et al. (2018). Application of Vinylogous Carbamates and Vinylogous Aminonitriles to the Regiospecific Synthesis of Uniquely Functionalized Pyrroles and Quinolones. Tetrahedron, 74(52), 7408-7420.
  • RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors. Available at: [Link]

  • Gupton, J. T., Crawford, E., Mahoney, M., et al. (2019). Application of vinylogous carbamates and vinylogous aminonitriles to the regiospecific synthesis of uniquely functionalized pyrroles and quinolones. PMC, 74(52), 7408-7420.
  • ResearchGate. Application of Nitrile in Drug Design. Available at: [Link]

  • Springer. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available at: [Link]

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Application Notes and Protocols for the Polymerization of Monomers Derived from 3,3-Dimethoxyprop-2-enenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Potential of Poly(3,3-dimethoxyprop-2-enenitrile) in Advanced Applications

The pursuit of novel polymers with tailored functionalities is a cornerstone of materials science and pharmaceutical development. Monomers derived from this compound present an intriguing platform for the synthesis of such advanced materials. The unique combination of a polar nitrile group, which can enhance thermal stability and act as a site for chemical modification, and the flexible, hydrophilic ether linkages of the dimethoxy groups suggests that polymers derived from this monomer could exhibit a unique balance of properties.[1][2] These might include tunable solubility, biocompatibility, and the capacity for post-polymerization functionalization, making them attractive candidates for applications in controlled drug release, hydrogels, and specialty coatings.[3][4][5]

The electron-withdrawing nature of the nitrile group suggests that the vinyl bond of this compound would be susceptible to nucleophilic attack, making anionic polymerization a primary candidate for achieving well-controlled polymer architectures.[6][7] Additionally, radical polymerization presents a viable, albeit potentially more complex, alternative for polymer synthesis.[8] This guide will explore both avenues, providing detailed protocols and the scientific rationale behind them.

Monomer Synthesis and Purification: A Proposed Route

A direct, peer-reviewed synthesis for this compound is not prominently documented. However, based on established organic chemistry principles, a plausible synthetic route can be devised. One potential pathway involves the Knoevenagel condensation of an appropriate carbonyl compound with an active methylene nitrile. Given the target structure, a logical precursor would be a protected form of cyanoacetaldehyde, such as its dimethyl acetal, which could then be reacted under basic conditions.

Alternatively, a route starting from acrylonitrile is conceivable, potentially involving an addition of methanol followed by elimination to form the unsaturated system. A patented process for the synthesis of 3,3-dimethoxypropionitrile from acrylonitrile provides a valuable starting point for obtaining a key precursor.[9] The subsequent introduction of the double bond could be achieved through a dehydrogenation or an elimination reaction from a suitable derivative.

Proposed Synthesis Workflow:

cluster_0 Monomer Synthesis Acrylonitrile Acrylonitrile 3,3-Dimethoxypropionitrile 3,3-Dimethoxypropionitrile Acrylonitrile->3,3-Dimethoxypropionitrile Methanol, Catalyst (e.g., PdCl2/CuCl2) Functionalized Intermediate Functionalized Intermediate 3,3-Dimethoxypropionitrile->Functionalized Intermediate e.g., Bromination This compound This compound Functionalized Intermediate->this compound Base-induced Elimination Purification Purification This compound->Purification Distillation/Chromatography

Caption: Proposed workflow for the synthesis of this compound.

Protocol 2.1: Purification of Vinyl Nitrile Monomers

Prior to polymerization, it is crucial to remove inhibitors and other impurities from the monomer. A standard method for purifying vinyl monomers like acrylonitrile, which can be adapted for this compound, is as follows:

  • Wash the crude monomer with a 5% aqueous solution of NaOH to remove acidic inhibitors, followed by washing with deionized water until the aqueous layer is neutral.

  • Dry the monomer over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

  • Filter the monomer to remove the drying agent.

  • For highly sensitive polymerizations like anionic polymerization, further purification by vacuum distillation is recommended. It is important to note that the purified monomer will not contain an inhibitor and should be used promptly or stored at low temperatures in the dark to prevent spontaneous polymerization.[10]

Anionic Polymerization: A Controlled Approach

Anionic polymerization is well-suited for vinyl monomers bearing strong electron-withdrawing groups, such as the nitrile group in our target monomer.[6][7] This method often proceeds as a "living" polymerization in the absence of termination and chain-transfer reactions, allowing for precise control over molecular weight and the synthesis of block copolymers.[11]

Causality in Anionic Polymerization: The success of anionic polymerization hinges on the stability of the propagating carbanion. The nitrile group effectively stabilizes the negative charge on the adjacent carbon through resonance and inductive effects, making monomers like acrylonitrile and, presumably, this compound excellent candidates for this technique. The choice of initiator and solvent is critical in controlling the polymerization rate and the nature of the growing polymer chain end.

cluster_1 Anionic Polymerization Workflow Setup Inert Atmosphere Setup (Schlenk line/Glovebox) Solvent_Monomer_Prep Solvent and Monomer Purification and Degassing Setup->Solvent_Monomer_Prep Initiation Initiation Solvent_Monomer_Prep->Initiation Add Initiator to Solvent Propagation Propagation Initiation->Propagation Slowly add Monomer Termination Termination Propagation->Termination Add Terminating Agent Polymer_Isolation Polymer Isolation and Purification Termination->Polymer_Isolation Precipitation and Drying

Caption: General workflow for anionic polymerization.

Protocol 3.1: Anionic Polymerization of this compound

This protocol is adapted from established procedures for the anionic polymerization of acrylonitrile.[4][12]

Materials:

  • Purified this compound

  • Anhydrous, degassed solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))

  • Initiator (e.g., n-butyllithium (n-BuLi) in hexanes or sodium naphthalenide in THF)

  • Terminating agent (e.g., degassed methanol)

  • Precipitating solvent (e.g., methanol or water)

Procedure:

  • Assemble and flame-dry all glassware under high vacuum. The reaction should be carried out under an inert atmosphere (argon or nitrogen).

  • Transfer the desired amount of anhydrous, degassed solvent into the reaction flask via cannula.

  • Cool the solvent to the desired reaction temperature (e.g., -78 °C for THF, or room temperature for DMF).[4]

  • Add the initiator dropwise to the stirred solvent until a persistent faint color is observed (to titrate any remaining impurities), then add the calculated amount of initiator for the desired polymer molecular weight.

  • Slowly add the purified monomer to the initiator solution via a syringe or cannula. A color change is often indicative of initiation.

  • Allow the polymerization to proceed for the desired time (this can range from minutes to hours).

  • Terminate the polymerization by adding a small amount of degassed methanol. The color of the reaction mixture should disappear.

  • Isolate the polymer by precipitating the reaction mixture into a vigorously stirred non-solvent (e.g., methanol).

  • Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Table 1: Representative Conditions for Anionic Polymerization of Acrylonitrile (Analogous System)

ParameterCondition 1Condition 2Reference
Solvent DMFTHF[4]
Initiator Ethylene oxide/tertiary aminen-BuLi[4]
Temperature Room Temperature-78 °C[4]
[Monomer]/[Initiator] 100 - 50050 - 200[4]
Resulting Mn (kDa) 25 - 480Varies with ratio[4]
PDI 1.55 - 3.40Typically < 1.2[4]

Radical Polymerization: A Versatile Alternative

Radical polymerization is a widely used and robust method for polymerizing a broad range of vinyl monomers.[8] While generally less controlled than living anionic polymerization, techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide good control over molecular weight and architecture.

Causality in Radical Polymerization: The key to successful radical polymerization is the generation of a stable propagating radical. For acrylonitrile, the nitrile group provides some resonance stabilization to the radical on the adjacent carbon.[8] The presence of the dimethoxy groups in this compound may introduce steric hindrance and electronic effects that could influence the polymerization kinetics and the properties of the resulting polymer.

Protocol 4.1: Free Radical Polymerization of this compound

This protocol is based on standard free-radical polymerization of acrylonitrile.[10]

Materials:

  • Purified this compound

  • Solvent (e.g., DMF, dimethyl sulfoxide (DMSO), or water for slurry polymerization)

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN) or potassium persulfate for aqueous systems)

  • Precipitating solvent (e.g., methanol)

Procedure:

  • Dissolve the monomer in the chosen solvent in a reaction flask equipped with a condenser and a magnetic stirrer.

  • Add the radical initiator to the solution.

  • Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Heat the reaction mixture to the appropriate temperature to initiate polymerization (e.g., 60-80 °C for AIBN).

  • Maintain the reaction at this temperature for the desired duration. The solution will likely become more viscous as the polymer forms.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of a stirred non-solvent.

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Polymer Characterization: Verifying Success

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.

5.1. Spectroscopic Analysis:

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the polymer structure. For poly(this compound), one would expect to see characteristic peaks for the polymer backbone protons and the methoxy group protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals for the backbone carbons, the nitrile carbon, and the methoxy carbons.[13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. A strong peak around 2240 cm⁻¹ would confirm the presence of the nitrile group.

5.2. Molecular Weight Determination:

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

5.3. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of the polymer as a function of temperature, providing information about its thermal stability and degradation profile.[15]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures of the polymer.[15]

Table 2: Expected Characterization Data for Poly(this compound) based on Analogous Polymer Systems

TechniqueExpected Observations
¹H NMR Broad signals for the polymer backbone protons; a sharp singlet for the methoxy (-OCH₃) protons.
¹³C NMR Signals for the aliphatic backbone carbons, a signal for the nitrile carbon (around 120 ppm), and a signal for the methoxy carbons.
FTIR Characteristic C≡N stretch around 2240 cm⁻¹, C-O-C stretches for the ether groups.
TGA Onset of degradation temperature, which is expected to be influenced by the presence of the methoxy groups.
DSC A glass transition temperature (Tg) that reflects the flexibility of the polymer backbone and side chains.

Applications in Drug Development

The unique combination of nitrile and ether functionalities in poly(this compound) opens up several possibilities for its application in drug delivery and development.

  • Controlled Release Matrices: The polymer's tunable solubility and potential for forming hydrogels could be exploited to create matrices for the sustained release of therapeutic agents.[2][3]

  • Solubility Enhancement: The hydrophilic nature of the methoxy groups may aid in the solubilization of poorly water-soluble drugs.[5]

  • Bio-conjugation Platform: The nitrile groups can be chemically modified post-polymerization to attach targeting ligands, imaging agents, or drugs, creating sophisticated drug delivery systems.[2]

  • Stimuli-Responsive Systems: The ether linkages could potentially be designed to be cleavable under specific physiological conditions (e.g., pH), leading to stimuli-responsive drug release.

cluster_2 Drug Delivery Applications Polymer Poly(this compound) Controlled_Release Controlled Release Matrix Polymer->Controlled_Release Solubility Solubility Enhancement Polymer->Solubility Conjugation Bio-conjugation Polymer->Conjugation Stimuli_Responsive Stimuli-Responsive Systems Polymer->Stimuli_Responsive

Caption: Potential applications in drug development.

Conclusion

While the polymerization of monomers derived from this compound is an area ripe for exploration, the fundamental principles of polymer chemistry provide a solid framework for embarking on this research. The protocols and insights provided in this guide, based on scientifically sound analogies to well-studied systems, are intended to serve as a valuable starting point for researchers. The resulting polymers, with their unique combination of functional groups, hold significant promise for the development of novel materials with advanced applications, particularly in the ever-evolving field of drug delivery.

References

  • Eniola, T. O., Adebayo, K. I., & Oyekunle, D. T. (2022). An overview of synthetic modification of nitrile group in polymers and applications. RSC Advances, 12(44), 28769-28793. [Link]

  • Chemistry LibreTexts. (2021). Radical Polymerization. [Link]

  • Hoare, T. R., & Kohane, D. S. (2008). Hydrogels in drug delivery: Progress and challenges. Polymer, 49(8), 1993-2007. [Link]

  • Tarasov, A. E., et al. (2016). Anionic Polymerization and Copolymerization of Acrylonitrile Initiated by Systems Based on Bicyclic Tertiary Amines and Ethylene Oxide. Polymer Science, Series B, 58(1), 1-8. [Link]

  • Chemguide. (n.d.). The preparation of nitriles. [Link]

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  • Jana, S., & Laskar, M. A. (2020). Recent advances in polymeric drug delivery systems. Journal of Pharmaceutical Sciences and Research, 12(6), 764-770. [Link]

  • Patil, T. D., et al. (2022). Summary of FTIR, 1 H NMR, TGA, DSC and GPC analysis of the biopolymer extracted from Bacillus megaterium strain JHA. ResearchGate. [Link]

  • Nagai, K., et al. (2012). Anionic Polymerization of Acrylonitrile Using a Flow Microreactor System. Journal of Flow Chemistry, 2(3), 99-102. [Link]

  • Kolbe, H. (1860). Ueber die Synthese der Salicylsäure. Annalen der Chemie und Pharmacie, 113(1), 125-127. [Link]

  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
  • E-Research.co. (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. [Link]

  • Liu, Y., et al. (2023). Preparation and Characterization of Low-Molecular-Weight Polyacrylonitrile. Polymers, 15(13), 2841. [Link]

  • Mamedov, B. A., et al. (2023). Copolymerization of acrylonitrile with a nitrogen-containing ester. E3S Web of Conferences, 402, 04018. [Link]

  • Asiri, A. M., Khan, S. A., Tan, K. W., & Ng, S. W. (2010). trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1733. [Link]

  • Chen, Y., et al. (2021). Evidence for Polarity- and Viscosity-Controlled Domains in the Termination Reaction in the Radical Polymerization of Acrylonitrile. ChemRxiv. [Link]

  • Ali, A., et al. (2014). Synthesis and Characterization of Copolymer of Styrene and Acrylonitrile by Emulsion and Microemulsion Polymerization Using Different Emulsifiers. Journal of the Chemical Society of Pakistan, 36(2), 275-280. [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]

  • Google Patents. (n.d.). Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine.
  • Liu, M., & Lindsey, J. S. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. Molecules, 28(3), 1234. [Link]

  • Gualdani, R., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry, 86(17), 11696-11709. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,3-Dimethoxyprop-2-enenitrile via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 3,3-Dimethoxyprop-2-enenitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Knoevenagel condensation, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance necessary to achieve high yields and purity in your experiments.

Introduction to the Synthesis

The synthesis of this compound is a variation of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. In this specific application, the active methylene compound, malononitrile, reacts with trimethyl orthoformate, which serves as a synthetic equivalent of a formyl cation or a protected form of formaldehyde. The reaction is typically catalyzed by a base and often requires a dehydrating agent to drive the equilibrium towards the desired product.

The overall reaction is as follows:

This guide will delve into the critical parameters of this reaction, offering solutions to common challenges and a deeper understanding of the underlying chemistry.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Low or No Yield

Question: My reaction is yielding very little or no this compound. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in this Knoevenagel condensation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

1. Inactive Catalyst or Inappropriate Basicity:

  • Causality: The Knoevenagel condensation is base-catalyzed. The base's role is to deprotonate the malononitrile, forming a reactive carbanion. If the base is too weak, the deprotonation will be inefficient. Conversely, a base that is too strong can lead to side reactions.[1]

  • Troubleshooting Steps:

    • Catalyst Choice: Piperidine is a commonly used and effective weak base for this type of reaction.[2] If you are using a different base and observing poor results, consider switching to piperidine. Ammonium acetate is another viable, milder alternative.[1]

    • Catalyst Quality: Ensure your catalyst is fresh and has been stored properly. Basic catalysts can degrade over time, especially if exposed to air and moisture.

    • Catalyst Loading: Typically, a catalytic amount of 5-10 mol% is sufficient. Using too much catalyst can promote side reactions.[1]

2. Presence of Water:

  • Causality: The Knoevenagel condensation is a reversible reaction that produces alcohol (in this case, methanol). While water is not a direct product of the reaction with an orthoformate, any moisture present in the reactants or solvent can hydrolyze the orthoformate and hinder the reaction.

  • Troubleshooting Steps:

    • Use of a Dehydrating Agent: The addition of acetic anhydride is highly recommended. It reacts with the methanol produced, effectively removing it from the reaction equilibrium and driving the reaction forward.

    • Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if your protocol calls for one.

3. Suboptimal Reaction Temperature:

  • Causality: Like most chemical reactions, the Knoevenagel condensation has an optimal temperature range. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to decomposition of starting materials or the product, as well as the formation of byproducts.

  • Troubleshooting Steps:

    • Gradual Heating: Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

    • Refluxing: Many Knoevenagel condensations are run at the reflux temperature of the solvent.[3] For this reaction, a temperature of around 100-120 °C is often effective.

4. Impure Reactants:

  • Causality: The purity of your starting materials is paramount. Impurities in the malononitrile or trimethyl orthoformate can interfere with the reaction. Malononitrile is particularly susceptible to polymerization in the presence of impurities.[4]

  • Troubleshooting Steps:

    • Purify Malononitrile: If you suspect your malononitrile is impure, it can be purified by recrystallization from a suitable solvent or by vacuum distillation.[5]

    • Fresh Trimethyl Orthoformate: Use freshly opened or distilled trimethyl orthoformate. It can hydrolyze over time to formic acid and methanol.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield catalyst Check Catalyst (Piperidine/Acetic Anhydride) start->catalyst Step 1 conditions Optimize Reaction Conditions catalyst->conditions If still low sub_catalyst1 Fresh catalyst? catalyst->sub_catalyst1 sub_catalyst2 Correct loading? catalyst->sub_catalyst2 reactants Verify Reactant Quality conditions->reactants If still low sub_conditions1 Temperature optimal? conditions->sub_conditions1 sub_conditions2 Anhydrous conditions? conditions->sub_conditions2 outcome Improved Yield reactants->outcome Resolution sub_reactants1 Pure malononitrile? reactants->sub_reactants1 sub_reactants2 Fresh orthoformate? reactants->sub_reactants2

Troubleshooting workflow for low yield.
Formation of Byproducts and Impurities

Question: My reaction is producing significant amounts of impurities alongside the desired product. What are these byproducts and how can I minimize their formation?

Answer:

Byproduct formation is a common issue in Knoevenagel condensations. Understanding the potential side reactions is key to mitigating them.

1. Michael Addition Product:

  • Causality: The product, this compound, is an electron-deficient alkene and can act as a Michael acceptor. A second molecule of deprotonated malononitrile can add to the double bond, leading to a 2:1 adduct. This is more likely with prolonged reaction times or an excess of malononitrile.[6]

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of trimethyl orthoformate (e.g., 1.1 to 1.2 equivalents) relative to malononitrile.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC. Once the starting malononitrile is consumed, work up the reaction promptly to prevent the formation of the Michael adduct.[3]

2. Malononitrile Polymerization:

  • Causality: Malononitrile can polymerize, especially in the presence of strong bases or at high temperatures.[4] This often results in the formation of a reddish or brownish insoluble material.

  • Troubleshooting Steps:

    • Use a Weak Base: Stick to weak bases like piperidine or ammonium acetate. Avoid strong bases like sodium hydroxide or sodium methoxide.

    • Temperature Control: Avoid excessive heating. Maintain the reaction temperature within the optimal range.

3. Hydrolysis Products:

  • Causality: If water is present in the reaction mixture, trimethyl orthoformate can hydrolyze to methyl formate and methanol. Malononitrile can also hydrolyze under harsh basic conditions to cyanoacetamide.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: As mentioned previously, use dry glassware and an inert atmosphere. The use of acetic anhydride will also help to scavenge any adventitious moisture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for this reaction?

A1: A combination of a weak base and a dehydrating agent is generally most effective. A catalytic amount of piperidine (5-10 mol%) to facilitate the initial deprotonation of malononitrile, along with acetic anhydride (used in excess, often as the solvent or co-solvent) to act as a dehydrating agent, is a robust system for this transformation.

Q2: Can I run this reaction without a solvent?

A2: Yes, solvent-free Knoevenagel condensations are often successful and are considered a "green" chemistry approach.[1] In this case, a slight excess of trimethyl orthoformate can serve as both a reactant and the reaction medium. Gentle heating may be required to initiate the reaction.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being more conjugated, should have a different Rf value than the starting materials. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: What is the best way to purify the final product?

A4: Vacuum distillation is the most common and effective method for purifying this compound, which is a liquid at room temperature.[7] After the reaction is complete, the excess acetic anhydride and other volatile components can be removed under reduced pressure. The crude product can then be purified by fractional distillation under high vacuum to obtain the pure enol ether.

Q5: What are the expected spectroscopic data for this compound?

  • 1H NMR: A singlet for the vinylic proton (CH=) and a singlet for the two equivalent methoxy groups (-OCH3). The chemical shifts would be in the regions of approximately 4.5-5.5 ppm for the vinylic proton and 3.5-4.0 ppm for the methoxy protons.

  • 13C NMR: Signals for the nitrile carbon (-CN), the two carbons of the double bond (C=C), and the methoxy carbons (-OCH3).

  • IR Spectroscopy: A sharp, strong absorption band around 2220 cm-1 for the nitrile group (C≡N) and a band in the region of 1600-1650 cm-1 for the carbon-carbon double bond (C=C).[8]

Optimized Experimental Protocol

The following is a suggested protocol for the synthesis of this compound, compiled from best practices for Knoevenagel condensations and reactions involving orthoformates.

Materials:

  • Malononitrile

  • Trimethyl orthoformate

  • Acetic anhydride

  • Piperidine

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add malononitrile (1.0 eq) and acetic anhydride (2.0-3.0 eq).

  • Addition of Reagents: Begin stirring the mixture and add trimethyl orthoformate (1.2 eq) via the dropping funnel.

  • Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 100-120 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess acetic anhydride by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Experimental Workflow Diagram

Workflow setup 1. Reaction Setup (Malononitrile, Acetic Anhydride) add_reagents 2. Add Trimethyl Orthoformate and Piperidine setup->add_reagents react 3. Heat to Reflux (100-120°C, 2-4h) Monitor by TLC add_reagents->react workup 4. Workup (Quench, Extract, Dry) react->workup purify 5. Purification (Vacuum Distillation) workup->purify product Pure this compound purify->product

A typical experimental workflow.

Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Active Methylene MalononitrileHigh reactivity due to two electron-withdrawing nitrile groups.
Carbonyl Source Trimethyl orthoformateServes as an anhydrous equivalent of a formyl group.
Catalyst Piperidine (5-10 mol%)A weak base that effectively deprotonates malononitrile without promoting side reactions.[2]
Dehydrating Agent Acetic AnhydrideRemoves methanol byproduct, driving the reaction equilibrium forward.
Solvent Acetic Anhydride or Solvent-freeAcetic anhydride can act as both a reagent and solvent. Solvent-free conditions are environmentally friendly.[1]
Temperature 100-120 °C (Reflux)Provides sufficient activation energy without causing significant decomposition.
Reaction Time 2-4 hours (Monitor by TLC)Typically sufficient for completion; prolonged times can lead to byproduct formation.[3]

References

  • Benchchem. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Benchchem.com.
  • Benchchem. (2025).
  • Benchchem. (2025). Optimizing Knoevenagel Condensation: A Technical Support Center. Benchchem.com.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13....
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org.
  • Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib.net.
  • ResearchGate. (n.d.). Piperidine and acetic acid as catalysts for Knoevenagel condensation.
  • PHARMD GURU. (n.d.). 27. KNOEVENAGEL REACTION. Pharmdguru.com.
  • Benchchem. (2025). An In-depth Technical Guide to Side Reactions and Byproducts in Malononitrile Synthesis. Benchchem.com.
  • Organic Syntheses. (n.d.). malononitrile. Orgsyn.org.
  • Benchchem. (2025).
  • Google Patents. (n.d.). CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.
  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Rsc.org.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • RSC Publishing. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Rsc.org.
  • ResearchGate. (n.d.). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles.
  • Google Patents. (n.d.). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
  • Patsnap Eureka. (n.d.). Cyanide acceptor compound, preparation method and application based on 2-cyano-3-(6-n,n-dimethylamino-2-naphthyl)acrylonitrile.
  • Google Patents. (n.d.). CN102120726A - New preparation method of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrobenzene)-N,N-diethyl-2-acrylamide.
  • MDPI. (n.d.). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01)
  • Google Patents. (n.d.). A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

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"common side reactions in the synthesis of 3,3-Dimethoxyprop-2-enenitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-dimethoxyprop-2-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am not getting the expected yield of this compound. What could be the issue?

Answer: Low or no yield in this synthesis can be attributed to several factors, primarily related to reagent quality, reaction conditions, and the presence of inhibitors.

  • Reagent Quality:

    • Malononitrile Dimerization: Malononitrile can dimerize, especially in the presence of a base.[1][2] This dimer, 2-amino-1,1,3-tricyanopropene, is a common impurity and will not participate in the desired reaction. Ensure you are using fresh, high-purity malononitrile.

    • Hydrolysis of Trimethyl Orthoformate: Trimethyl orthoformate is sensitive to moisture and can hydrolyze to methanol and methyl formate. This reduces the concentration of your electrophile and introduces water into the reaction, which can lead to other side reactions. Always use freshly distilled or a new bottle of trimethyl orthoformate and conduct the reaction under anhydrous conditions.

  • Reaction Conditions:

    • Insufficient Catalyst Activity: The reaction is often catalyzed by a Lewis acid or a base. If the catalyst is old, deactivated, or used in an insufficient amount, the reaction rate will be significantly reduced.

    • Suboptimal Temperature: Like many reactions, the synthesis of this compound has an optimal temperature range. Too low a temperature will result in a sluggish reaction, while too high a temperature can promote side reactions and decomposition.[3][4]

  • Troubleshooting Workflow:

    G start Low/No Yield reagent_quality Check Reagent Purity start->reagent_quality conditions Verify Reaction Conditions start->conditions product_stability Assess Product Stability start->product_stability solution1 Use fresh malononitrile and anhydrous trimethyl orthoformate reagent_quality->solution1 solution2 Optimize catalyst loading and reaction temperature conditions->solution2 solution3 Ensure inert atmosphere and appropriate workup product_stability->solution3

    Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of a Significant Amount of a White, Crystalline Byproduct

Question: I am observing a significant amount of a white, crystalline solid that is not my desired product. What is it and how can I avoid it?

Answer: The most likely identity of this byproduct is the malononitrile dimer, 2-amino-1,1,3-tricyanopropene.

  • Cause: Malononitrile has an acidic methylene group and can undergo self-condensation (dimerization) in the presence of a base.[1] Even trace amounts of basic impurities can catalyze this side reaction.

  • Prevention:

    • Use Fresh Malononitrile: As mentioned previously, use fresh, high-purity malononitrile.

    • Control Basicity: If your reaction conditions are basic, consider using a milder, non-nucleophilic base or adding the base slowly to the reaction mixture to avoid high local concentrations.

    • Temperature Control: The dimerization is often accelerated at higher temperatures. Maintaining the recommended reaction temperature is crucial.

  • Removal: The dimer has different solubility properties than the desired product. It can often be removed by recrystallization from a suitable solvent system.

Problem 3: Product Decomposes During Purification

Question: My product seems to be decomposing during distillation or chromatography. How can I purify it without degradation?

Answer: this compound can be susceptible to both thermal and acidic degradation.

  • Thermal Decomposition: The cyano group and the double bond make the molecule potentially susceptible to polymerization or decomposition at elevated temperatures.[3][4][5]

    • Solution: Use vacuum distillation to lower the boiling point. If using column chromatography, avoid prolonged exposure to the stationary phase and consider using a less acidic silica gel or alumina.

  • Acid-Catalyzed Hydrolysis: The enol ether and acetal functionalities are sensitive to acid. Trace amounts of acid in your purification system (e.g., acidic silica gel) can catalyze hydrolysis back to the β-keto nitrile or other byproducts.

    • Solution: Neutralize the crude product before purification. For chromatography, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent.

  • Purification Protocol:

    StepProcedureRationale
    1Quench the reaction with a mild base (e.g., sodium bicarbonate solution).Neutralizes any acid catalyst and acidic byproducts.
    2Extract the product into a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).Isolates the product from water-soluble impurities.
    3Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).Removes residual water that could cause hydrolysis.
    4Concentrate the solution under reduced pressure at a low temperature.Avoids thermal decomposition.
    5Purify by vacuum distillation or chromatography on neutralized silica gel.Separates the product from non-volatile impurities and side products.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the synthesis of this compound?

A1: The most common synthesis route involves the reaction of malononitrile with trimethyl orthoformate, which can proceed through a mechanism analogous to the Knoevenagel condensation.[6]

  • Deprotonation: A base removes a proton from the acidic methylene group of malononitrile to form a carbanion.

  • Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile and attacks the electrophilic carbon of trimethyl orthoformate.

  • Elimination: A molecule of methanol is eliminated to form an intermediate, which then undergoes another nucleophilic attack by methanol.

  • Final Product Formation: A second molecule of methanol is eliminated to yield the final product, this compound.

G malononitrile Malononitrile carbanion Malononitrile Carbanion malononitrile->carbanion + Base tmof Trimethyl Orthoformate base Base intermediate1 Tetrahedral Intermediate carbanion->intermediate1 + Trimethyl Orthoformate intermediate2 Alkoxy Intermediate intermediate1->intermediate2 - Methanol product This compound intermediate2->product - Methanol methanol Methanol (byproduct) product->methanol

Caption: Simplified reaction mechanism.

Q2: What are the key analytical techniques to monitor the reaction and characterize the product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile byproducts. The mass spectrum will confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and can be used to identify impurities. The ¹H NMR spectrum should show characteristic signals for the methoxy groups and the vinyl proton.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the nitrile (C≡N) and the carbon-carbon double bond (C=C).

Q3: Can other orthoformates be used in this synthesis?

A3: Yes, other orthoformates like triethyl orthoformate can be used, which would result in the corresponding 3,3-diethoxyprop-2-enenitrile. The choice of orthoformate will depend on the desired properties of the final product.

Q4: What are the safety considerations for this synthesis?

A4:

  • Malononitrile: Is toxic and can be absorbed through the skin. It is also combustible. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Trimethyl Orthoformate: Is flammable and an irritant. Handle in a fume hood and away from ignition sources.

  • Solvents: Many organic solvents used in the synthesis and purification are flammable. Take appropriate precautions.

Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

References

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  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. [Link]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. National Institutes of Health. [Link]

  • Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. DTIC. [Link]

  • Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Thieme Connect. [Link]

  • The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone. ResearchGate. [Link]

  • Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. EPA NEIPS. [Link]

  • A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. MDPI. [Link]

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Technical Support Center: Purification of α,β-Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of α,β-unsaturated nitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and solutions associated with purifying this important class of compounds. The conjugated system of α,β-unsaturated nitriles imparts unique reactivity, making them valuable synthetic intermediates, but also presenting specific purification challenges.[1] This resource aims to equip you with the knowledge to navigate these complexities effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and application of purification techniques for α,β-unsaturated nitriles.

Q1: What are the primary methods for purifying α,β-unsaturated nitriles?

A1: The choice of purification method is dictated by the specific properties of the nitrile, including its thermal stability, polarity, and the nature of the impurities. The most common techniques are:

  • Distillation: Particularly effective for thermally stable, low to medium molecular weight nitriles. Vacuum distillation is often preferred to lower the boiling point and prevent thermal decomposition or polymerization.[2][3]

  • Crystallization: An excellent method for solid α,β-unsaturated nitriles. It relies on the differential solubility of the compound and its impurities in a chosen solvent system.

  • Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is suitable for a wide range of α,β-unsaturated nitriles, including those that are thermally sensitive or have boiling points close to those of impurities.

  • Acid/Base Washing: This liquid-liquid extraction technique is useful for removing acidic or basic impurities from the crude product mixture.[2][3] For instance, an acid wash can help in the extraction of amide and heterocyclic amine by-products.[3]

Q2: My α,β-unsaturated nitrile is polymerizing during distillation. What can I do?

A2: Polymerization is a common issue due to the reactive nature of the conjugated system. Here are several strategies to mitigate this:

  • Lower the Temperature: Use vacuum distillation to reduce the boiling point of your compound, thereby lowering the required pot temperature.[2][3]

  • Add a Stabilizer/Inhibitor: Introducing a radical inhibitor, such as hydroquinone or Ionox 220, to the distillation pot can prevent polymerization.[3][4]

  • Minimize Heating Time: Heat the distillation flask rapidly to the desired temperature and collect the product as quickly as possible. Prolonged heating, even at lower temperatures, can promote polymerization.

Q3: How do I choose the right solvent system for crystallization?

A3: The ideal solvent for crystallization should meet the following criteria:

  • High solubility at elevated temperatures and low solubility at room temperature or below. This allows for maximum recovery of the purified product upon cooling.

  • Impurities should be either very soluble or insoluble in the chosen solvent at all temperatures. This ensures they remain in the mother liquor or can be filtered off before crystallization.

  • The solvent should not react with the α,β-unsaturated nitrile.

  • It should be volatile enough to be easily removed from the purified crystals.

Common solvent systems include alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene), and alcohols (e.g., ethanol, isopropanol), or mixtures thereof. Small-scale trial crystallizations are recommended to identify the optimal solvent or solvent mixture.

Q4: I am seeing two spots on my TLC after purification. Could this be cis/trans isomers?

A4: Yes, it is quite possible. The synthesis of α,β-unsaturated nitriles can often result in a mixture of cis (Z) and trans (E) isomers.[2][3] These isomers may have slightly different polarities and can sometimes be separated by column chromatography, though it can be challenging. It's important to characterize your product thoroughly using techniques like NMR spectroscopy to confirm the isomeric ratio. In many applications, separation of these isomers may not be necessary.[2][3]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of α,β-unsaturated nitriles.

Problem 1: Product loss during aqueous workup.
  • Symptom: Low yield after extraction and washing steps.

  • Probable Cause: Hydrolysis of the nitrile group to a carboxylic acid or amide, particularly under acidic or basic conditions.[5][6] The conjugated system can make the nitrile group more susceptible to hydrolysis.

  • Solution:

    • Use Mild Conditions: If an acid or base wash is necessary, use dilute solutions (e.g., 5% HCl, 5% NaHCO₃) and perform the washings quickly at low temperatures (e.g., on an ice bath).[7]

    • Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Separate the layers promptly after shaking.

    • Back-Extraction: To recover any product that may have partitioned into the aqueous layer, perform a back-extraction of the aqueous phase with a fresh portion of the organic solvent.[2]

Problem 2: Difficulty removing carbonyl impurities.
  • Symptom: Residual starting material (aldehyde or ketone) or other carbonyl-containing byproducts are present in the purified product.

  • Probable Cause: Incomplete reaction or side reactions leading to the formation of carbonyl compounds. These impurities can have similar polarities to the desired nitrile, making them difficult to separate by chromatography.

  • Solution:

    • Bisulfite Wash: An aqueous solution of sodium bisulfite can be used to selectively remove aldehyde impurities by forming a water-soluble adduct.[8] This is particularly effective for removing impurities like acrolein, methacrolein, and furfural.[8] The resulting sulfonate salt can then be easily separated in an aqueous wash.[8]

Problem 3: Isomerization of the double bond during purification.
  • Symptom: The ratio of cis to trans isomers changes during purification, or the desired isomer converts to the undesired one.

  • Probable Cause: Exposure to acidic or basic conditions, or high temperatures, can catalyze the isomerization of the double bond to the thermodynamically more stable isomer (usually the trans isomer).

  • Solution:

    • Maintain Neutral pH: Ensure that all solvents and reagents used during purification are neutral. If an acid or base wash was performed, follow it with a water wash to remove any residual acid or base.

    • Use Mild Temperatures: Avoid excessive heat during solvent removal (rotary evaporation) and distillation.

    • Consider Alternative Purification Methods: If isomerization is persistent, consider using a non-thermal purification method like column chromatography at room temperature.

Problem 4: The purified product is colored.
  • Symptom: The final product has a yellow or brown tint.

  • Probable Cause:

    • Trace Impurities: Highly colored minor impurities may be present.

    • Degradation/Polymerization: The α,β-unsaturated nitrile may be slowly degrading or polymerizing upon storage, especially if exposed to light or air.

  • Solution:

    • Charcoal Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated charcoal can help remove colored impurities. The charcoal is then removed by filtration.

    • Re-purification: A final, careful re-purification by crystallization or a quick pass through a short plug of silica gel may be necessary.

    • Proper Storage: Store the purified α,β-unsaturated nitrile under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature to inhibit degradation.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Addition of Stabilizer: Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the distillation flask containing the crude α,β-unsaturated nitrile.[3]

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask with a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point and pressure. It is advisable to collect a forerun, the main fraction, and a tail fraction.

  • Analysis: Analyze the collected fractions by TLC or GC to determine their purity. Combine the pure fractions.

Workflow for Method Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique.

Purification_Workflow start Crude α,β-Unsaturated Nitrile is_solid Is the compound a solid at room temperature? start->is_solid is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable No crystallization Crystallization is_solid->crystallization Yes impurities_bp Are boiling points of impurities significantly different? is_thermally_stable->impurities_bp Yes chromatography Column Chromatography is_thermally_stable->chromatography No distillation Vacuum Distillation impurities_bp->distillation Yes impurities_bp->chromatography No end Pure Product crystallization->end distillation->end chromatography->end

Sources

"byproducts formed during the synthesis of pyridines from enaminonitriles"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridines from enaminonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic route. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reactions, maximize yields, and minimize the formation of unwanted byproducts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of pyridines from enaminonitriles, providing insights into the underlying chemistry and reaction dynamics.

Q1: I'm seeing a significant amount of a yellow, highly fluorescent byproduct in my reaction mixture instead of the expected pyridine. What is it and how can I avoid it?

A1: The most common fluorescent byproduct in reactions that have pathways available for Hantzsch-type synthesis is a 1,4-dihydropyridine (DHP).[1] This can occur if your reaction conditions allow for the dimerization of a β-ketoester (if present as a reactant or formed in situ) with an aldehyde and ammonia. The formation of ammonia can sometimes result from the decomposition of urea at elevated temperatures if it is used as a nitrogen source.[1]

Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between your desired pyridine synthesis and the competing Hantzsch pathway. Some Lewis acids may preferentially promote the desired reaction.

  • Order of Addition: If applicable to your specific synthesis, adding the nitrogen source (like urea) last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]

Q2: My reaction is sluggish and I'm observing a low yield with a lot of unreacted starting material. What are the likely causes?

A2: Low conversion in pyridine synthesis from enaminonitriles can be attributed to several factors:

  • Inefficient Catalysis: Ensure your catalyst is active and used in the appropriate concentration. If you are using a reusable catalyst, it may need regeneration.

  • Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate adjustment in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Reactant Purity: Impurities in your enaminonitrile or other starting materials can inhibit the reaction. Ensure all reactants are of high purity.

Q3: I suspect the formation of N-acylurea byproducts, which is making purification difficult. How can I confirm their presence and prevent their formation?

A3: N-acylureas can indeed form as byproducts, complicating the purification process.

Confirmation and Prevention:

  • Spectroscopic Analysis: Isolate the suspected byproduct and characterize it using ¹H and ¹³C NMR, and mass spectrometry to confirm its identity.

  • Reaction Conditions: The formation of N-acylureas can be influenced by the reaction solvent and catalyst. A screen of different conditions may be necessary to minimize this side reaction.

Part 2: Troubleshooting Guide for Byproduct Formation

This section provides a detailed guide to identifying and mitigating the formation of specific byproducts encountered during the synthesis of pyridines from enaminonitriles.

Issue 1: Formation of Uncyclized Michael Adduct

A common issue is the formation of a stable, uncyclized Michael adduct, which halts the reaction progress and reduces the yield of the desired pyridine.

Cause: The initial Michael addition of the active methylene compound to the enaminonitrile occurs, but the subsequent cyclization and aromatization steps are hindered. This can be due to steric hindrance, electronic effects of the substituents, or suboptimal reaction conditions.

Identification:

  • TLC Analysis: The Michael adduct will have a different Rf value compared to the starting materials and the final pyridine product.

  • Spectroscopic Characterization:

    • ¹H NMR: Look for the appearance of new signals corresponding to the newly formed C-H bonds in the adduct, and the disappearance of the vinylic proton of the enaminonitrile.

    • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the sum of the molecular weights of the enaminonitrile and the active methylene compound.

Mitigation Strategies:

  • Stronger Base/Higher Temperature: The cyclization step often requires more forcing conditions than the initial Michael addition. A stronger base or an increase in temperature can promote the intramolecular cyclization.

  • Change of Solvent: The polarity of the solvent can influence the stability of the intermediates and the transition states. Experimenting with different solvents can facilitate the cyclization.

  • Catalyst Choice: The use of a Lewis acid or a specific base catalyst can promote the cyclization step.

Experimental Protocol: Promoting Cyclization of a Stalled Michael Adduct

  • Monitor Initial Reaction: After confirming the formation of the Michael adduct by TLC, if no further progress to the pyridine is observed, proceed with the following steps.

  • Increase Temperature: Gradually increase the reaction temperature by 10-20 °C and continue to monitor by TLC.

  • Add Stronger Base: If increasing the temperature is ineffective, cool the reaction to room temperature and carefully add a stronger base (e.g., sodium ethoxide if you were using triethylamine).

  • Solvent Exchange: In some cases, removing the initial solvent under reduced pressure and replacing it with a higher-boiling point, more polar solvent (e.g., DMF or DMSO) can facilitate the cyclization upon heating.

Issue 2: Dimerization of the Enaminonitrile Starting Material

Enaminonitriles can undergo self-condensation or dimerization, especially under strongly basic conditions or at elevated temperatures.

Cause: The nucleophilic character of the enamine can lead to an intermolecular reaction with another molecule of the enaminonitrile, leading to dimeric byproducts.

Identification:

  • Mass Spectrometry: Look for a molecular ion peak that is double the mass of your enaminonitrile starting material.

  • ¹H NMR: The spectrum will be more complex than that of the starting material, often with a loss of symmetry.

Mitigation Strategies:

  • Control of Stoichiometry and Addition Rate: Use a precise 1:1 stoichiometry of your reactants. The slow, controlled addition of the enaminonitrile to the reaction mixture containing the active methylene compound and base can minimize its self-condensation.

  • Lower Reaction Temperature: Dimerization is often more prevalent at higher temperatures. Running the reaction at a lower temperature can favor the desired intermolecular reaction.

Workflow for Minimizing Dimerization

G cluster_0 Problem Identification cluster_1 Primary Mitigation Strategy cluster_2 Secondary Mitigation Strategy cluster_3 Outcome a High MW byproduct detected by MS (approx. 2x starting material) b Lower Reaction Temperature a->b Temperature Optimization c Slow, controlled addition of enaminonitrile a->c Kinetic Control d Modify Solvent System b->d f Reduced Dimer Formation Increased Pyridine Yield b->f e Screen Different Base Catalysts c->e c->f d->f e->f

Caption: Troubleshooting workflow for minimizing enaminonitrile dimerization.

Issue 3: Formation of Alternative Heterocyclic Ring Systems

Depending on the specific structure of your enaminonitrile and the reaction conditions, cyclization can occur through different pathways, leading to the formation of other heterocyclic rings instead of the desired pyridine. For example, the reaction of enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile can lead to 1,6-naphthyridines or even pyrrolidines.[2]

Cause: The presence of multiple nucleophilic and electrophilic sites in the reactants can lead to competing cyclization pathways.

Identification:

  • Thorough Spectroscopic Analysis: Detailed 1D and 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry are essential to unambiguously determine the structure of the unexpected product.

Mitigation Strategies:

  • Solvent and Catalyst Screening: The selectivity of the cyclization can be highly dependent on the solvent and catalyst used. A systematic screening of these parameters is often necessary to favor the desired pyridine formation.

  • Protecting Groups: In some cases, protecting a reactive functional group on one of the reactants can block an undesired cyclization pathway.

Reaction Pathway Competition

G A Enaminonitrile + Active Methylene Compound B Intermediate Adduct A->B Michael Addition C Desired Pyridine Product B->C Desired Cyclization (Favored by specific catalyst/solvent) D Alternative Heterocycle (e.g., Naphthyridine, Pyrrolidine) B->D Competing Cyclization (Favored by alternative conditions)

Caption: Competing cyclization pathways leading to desired and undesired products.

Part 3: Data and Protocols

This section provides a summary of potential byproducts and a general protocol for purification.

Table 1: Common Byproducts and Their Characteristics

Byproduct ClassPotential CauseKey Identification Feature (MS)Mitigation Strategy
Michael Adduct Incomplete cyclizationM+ of (Enaminonitrile + Active Methylene Compound)Increase temperature, stronger base, solvent change
Enaminonitrile Dimer Self-condensation of starting materialM+ of (2 x Enaminonitrile)Lower temperature, slow addition of enaminonitrile
Alternative Heterocycles Competing cyclization pathwaysM+ may be the same as the desired productScreen solvents and catalysts, use protecting groups
Hydrolyzed Nitrile (Amide) Presence of water in the reactionM+ of (Pyridine + 18)Use anhydrous solvents and reagents

General Purification Protocol

  • Work-up: After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a mild acid). Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: The crude product should be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the desired pyridine from less polar byproducts and more polar starting materials or intermediates.

  • Recrystallization: If the purified pyridine is a solid, recrystallization from a suitable solvent system can be performed to achieve higher purity.

References

  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2012). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][3][4]naphthyridines. Molecules, 17(8), 9479–9491. [Link]

  • Ramezani, M. S., Safaei, S., Goodarzi, Z., & Moradi, M. (2021). Enaminone-based synthesis of pyridine-fused heterocycle. ResearchGate. [Link]

  • Saad, A. H. I., Mohamed, M. R. M., Farok, M. F., & Sayed, D. E. (2008). β-Enaminonitriles in heterocylic synthesis: Synthesis of new tetrahydropyridinethione, pyridopyrimidines, pyridotriazines and dihydropyridines. Journal of Chemical Sciences, 120(3), 339–345. [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). University of Northern Iowa. Retrieved from [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. (2023). ChemRxiv. [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). Green synthetic approaches: Solventless synthesis of polyfunctionally substituted aromatics as potential versatile building blocks in organic synthesis utilizing enaminones and enaminonitriles as precursors. Green Chemistry Letters and Reviews, 4(3), 185-193. [Link]

  • Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. (2023). National Center for Biotechnology Information. [Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2022). National Center for Biotechnology Information. [Link]

  • Elnagdi, M. H., & Elmoghayar, M. R. H. (2012). Recent Advances in the Chemistry of Nitriles and Enaminonitriles. The Jordan Journal of Earth and Environmental Sciences, 4(2), 49-56. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (2020). Organic & Biomolecular Chemistry. [Link]

  • Al-Omran, F., Abdel-Khalik, M. M., & Elnagdi, M. H. (2000). β-Enaminonitriles in Heterocyclic Synthesis: Synthesis of New 1,4-Dihydropyridine, Pyrazolo[1,5-a]pyrimidine, Aminothiophene and Pyridine Derivatives. Zeitschrift für Naturforschung B, 55(3-4), 321–325. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. [Link]

  • Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding Diels-Alder Reaction upon 3-Vinyl-1,2,4-triazine Platforms. (2015). PubMed. [Link]

  • Tsai, K. C., & Tsai, C. H. (2009). Mechanism and evolution of protein dimerization. Journal of theoretical biology, 258(4), 589–598. [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2014). National Center for Biotechnology Information. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. [Link]

  • Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. (2023). MDPI. [Link]

  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (2023). ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (2022). Pharmaguideline. [Link]

  • Octahedral adducts of dichlorosilane with substituted pyridines: synthesis, reactivity and a comparison of their structures and (29)si NMR chemical shifts. (2008). PubMed. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645–3651. [Link]

  • Structural mechanism of VWF D'D3 dimer formation. (2022). National Center for Biotechnology Information. [Link]

  • Requirement of dimerization for RNA editing activity of adenosine deaminases acting on RNA. (2001). PubMed. [Link]

  • Adduct formation between pyridine-2-thiones and acetylenic carbonyl derivatives. (1974). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • In which conditions exactly do primer dimers occur? (2015). ResearchGate. [Link]

Sources

"stability of 3,3-Dimethoxyprop-2-enenitrile under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3,3-Dimethoxyprop-2-enenitrile. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this versatile but sensitive reagent. Our goal is to equip you with the foundational knowledge and actionable protocols required to ensure the stability and successful application of this compound in your experiments.

Core Principles: Understanding the Reactivity of this compound

This compound is a highly functionalized organic molecule featuring two key reactive groups: a ketene dimethyl acetal (a type of enol ether) and an α,β-unsaturated nitrile.[1] Its stability is fundamentally governed by the electronic nature of the enol ether system, which is electron-rich and thus highly susceptible to electrophilic attack, particularly by protons.[2]

Mechanism of Acid-Catalyzed Hydrolysis

Under acidic conditions, even in the presence of trace amounts of acid or protic sources, the compound readily undergoes hydrolysis. The accepted mechanism involves the protonation of the α-carbon, which is the most nucleophilic position of the electron-rich alkene.[3] This generates a resonance-stabilized oxonium ion intermediate. Subsequent nucleophilic attack by water leads to a hemiacetal, which rapidly decomposes to yield methyl 2-cyanoacetate and two equivalents of methanol.[3] This reaction is typically fast and often irreversible, representing the primary degradation pathway in acidic environments.

AcidHydrolysis start This compound oxonium Resonance-Stabilized Oxonium Ion start->oxonium 1. Protonation at α-carbon H_plus H+ (Acid Catalyst) H2O H₂O hemiacetal Hemiacetal Intermediate oxonium->hemiacetal 2. Nucleophilic attack by H₂O product1 Methyl 2-cyanoacetate hemiacetal->product1 3. Collapse & Elimination product2 Methanol (2 eq.) hemiacetal->product2

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in a practical question-and-answer format.

Question 1: My reaction yield is significantly lower than expected when using an acidic catalyst, and my NMR shows unexpected singlets around 3.7 and 3.4 ppm. What is the likely cause?

Answer: This is a classic sign of acid-catalyzed degradation. This compound is extremely sensitive to acid. The enol ether functionality readily hydrolyzes in the presence of even catalytic amounts of acid to form methyl 2-cyanoacetate and methanol.[2][4] The singlets you are observing in the NMR spectrum likely correspond to the methyl ester of the product (~3.7 ppm) and methanol (~3.4 ppm), alongside the disappearance of your starting material's methoxy signals.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure all glassware is rigorously flame or oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[5][6]

  • Use Aprotic/Lewis Acids: If your reaction requires an acid catalyst, consider using a Lewis acid (e.g., ZnCl₂, TiCl₄) instead of a Brønsted acid (e.g., HCl, H₂SO₄) and ensure it is used under strictly anhydrous conditions.

  • Non-Nucleophilic Proton Sponge: Add a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, to the reaction mixture to scavenge any trace acid impurities from reagents or solvents.

Question 2: Is this compound stable under basic conditions?

Answer: Generally, the enol ether moiety is much more stable under basic conditions than acidic ones. However, two potential reactivity pathways should be considered:

  • Michael Addition: If your base is also a nucleophile (e.g., sodium methoxide, amines), it can potentially undergo a 1,4-conjugate addition (Michael addition) to the electron-deficient β-carbon of the α,β-unsaturated nitrile system.[7]

  • Nitrile Hydrolysis: Under harsh basic conditions (e.g., concentrated NaOH, high temperatures), the nitrile group can undergo hydrolysis to form a carboxylate salt after an intermediate amide stage.[8] This process is typically much slower than the acid-catalyzed hydrolysis of the enol ether.

For most applications using non-nucleophilic bases (e.g., LDA, NaH, K₂CO₃) at moderate temperatures, the compound will exhibit good stability.

Question 3: I am losing my compound during aqueous workup, even when I think the reaction itself was successful. Why?

Answer: The aqueous workup is a critical step where unintended hydrolysis often occurs. Standard aqueous workups involving washes with dilute acid (e.g., 1M HCl) or even saturated ammonium chloride (which is slightly acidic) will cause rapid degradation. Even a neutral water wash can be problematic if your organic solvent contains dissolved acidic impurities.

Recommended Workup Protocol:

  • Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) to ensure basic conditions.

  • Extract the product with a non-polar, anhydrous-grade solvent (e.g., diethyl ether, dichloromethane).

  • Wash the combined organic layers with brine (saturated NaCl solution), which has a neutral pH.

  • Dry the organic layer thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo without excessive heating.

Question 4: How can I effectively monitor the stability of this compound during my reaction?

Answer: Real-time or frequent reaction monitoring is crucial for this sensitive reagent.[9]

  • Thin-Layer Chromatography (TLC): This is the simplest method. Spot your reaction mixture against a standard of the starting material. The degradation product, methyl 2-cyanoacetate, is significantly more polar and will have a much lower Rf value.

  • In-situ Spectroscopy: Techniques like in-situ FTIR or NMR spectroscopy allow for real-time tracking of reactant consumption and product formation without sampling.[10][11] For FTIR, you can monitor the disappearance of the characteristic C=C stretch of the enol ether.

  • GC-MS or LC-MS: For quantitative analysis, withdraw small aliquots from the reaction at set time points. Immediately quench the aliquot in a vial containing a small amount of a basic solution (e.g., triethylamine in ether) before analysis to prevent degradation post-sampling.[10]

TroubleshootingWorkflow start Low Yield or Unexpected Byproducts Observed check_acid Is an acid (Brønsted or Lewis) present in the reaction? start->check_acid acid_yes Primary Suspect: Acid-Catalyzed Hydrolysis check_acid->acid_yes Yes acid_no Consider Other Pathways check_acid->acid_no No sol_acid Solution: 1. Use anhydrous conditions. 2. Switch to Lewis acid if possible. 3. Add a proton sponge. acid_yes->sol_acid check_base Is a nucleophilic base or high temperature used? acid_no->check_base base_yes Possible Issues: - Michael Addition - Nitrile Hydrolysis check_base->base_yes Yes base_no Check Workup Procedure and Reagent Purity check_base->base_no No sol_base Solution: 1. Use a non-nucleophilic base. 2. Maintain lower temperatures. base_yes->sol_base sol_workup Solution: 1. Use basic/neutral washes (NaHCO₃, Brine). 2. Ensure all reagents are pure. base_no->sol_workup

Caption: Troubleshooting workflow for reactions with this compound.

Summary of Stability and Degradation Products
ConditionReagentsStabilityMajor Degradation Product(s)
Strongly Acidic HCl, H₂SO₄, TsOHVery LowMethyl 2-cyanoacetate, Methanol
Mildly Acidic SiO₂, Wet Solvents, NH₄ClLowMethyl 2-cyanoacetate, Methanol
Neutral pH 7 Water, BrineModerate (risk from impurities)(Trace) Methyl 2-cyanoacetate
Mildly Basic K₂CO₃, Et₃N, NaHCO₃HighNone expected under normal conditions
Strongly Basic NaOH, KOH, NaOMeModerate to LowProducts of Michael Addition or Nitrile Hydrolysis

Experimental Protocols

Protocol 1: Recommended Handling and Storage

To maximize the shelf-life and efficacy of this compound, rigorous handling and storage are paramount.

  • Storage: Store the compound at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen).[12] The vial should have a PTFE-lined cap to prevent moisture ingress.

  • Handling: Always handle the material in a glovebox or under a positive pressure of inert gas. Use dry, clean syringes or cannulas for transfers.

  • Solvents: Use only high-purity, anhydrous solvents from a solvent purification system or a freshly opened bottle.

  • Glassware: All glassware must be flame-dried or oven-dried ( >120°C for at least 4 hours) and cooled under a stream of inert gas immediately before use.[5]

Protocol 2: Monitoring Stability via ¹H NMR Spectroscopy

This protocol provides a method to quickly assess the stability of the compound when subjected to a new reaction condition.

  • Prepare a Stock Solution: In an inert atmosphere, prepare a stock solution of this compound in a deuterated anhydrous solvent (e.g., CDCl₃, Benzene-d₆).

  • Acquire Reference Spectrum: Take a ¹H NMR spectrum of the pure stock solution. Key signals for this compound in CDCl₃ are approx. δ 4.3 (s, 1H, vinyl proton) and δ 3.5 (s, 6H, methoxy protons).

  • Test Condition: In a separate NMR tube, add a small, known amount of the reagent you wish to test (e.g., a drop of acidic solvent, a catalytic amount of a base) to a fresh aliquot of the stock solution.

  • Monitor Over Time: Acquire spectra at regular intervals (e.g., 5 min, 30 min, 2 hours).

  • Analyze for Degradation: Look for the disappearance of the starting material signals and the appearance of new peaks corresponding to methyl 2-cyanoacetate (approx. δ 3.75, s, 3H; δ 3.45, s, 2H) and methanol (approx. δ 3.49, s, 3H). The integration of these peaks relative to the starting material will provide a semi-quantitative measure of stability.[13]

References

  • BenchChem. (n.d.). Troubleshooting guide for enol ether synthesis.
  • BenchChem. (n.d.). Identifying and minimizing byproducts in silyl enol ether formation.
  • Chemistry Stack Exchange. (2017). Mechanism for hydrolysis of enol ether to aldehyde. Retrieved from [Link]

  • Cole-Parmer. (2024). Best Practices for Working with Chemical Reactions in the Lab.
  • BenchChem. (n.d.). Application Notes and Protocols for Monitoring Reactions of 6-Chloro-4-methoxynicotinaldehyde.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Retrieved from [Link]

  • Fiveable. (n.d.). α,β-Unsaturated Nitriles Definition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of enol ethers under acidic conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Enol ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

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Technical Support Center: Optimizing Multicomponent Reactions with 3,3-Dimethoxyprop-2-enenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers utilizing 3,3-Dimethoxyprop-2-enenitrile in multicomponent reactions (MCRs). This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges, particularly low reaction yields. As a versatile building block, this compound offers a unique combination of a nucleophilic vinyl ether and an electron-withdrawing nitrile group. However, harnessing its full potential requires a nuanced understanding of its reactivity and potential pitfalls.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your synthetic outcomes.

Part I: Troubleshooting Guide

This section addresses specific, common problems encountered during MCRs involving this compound in a direct question-and-answer format.

Q1: My reaction shows low conversion or has stalled completely. What are the primary factors to investigate?

A: Low or incomplete conversion in any MCR is a frequent issue that can typically be traced back to a few key variables. A systematic evaluation is the most effective approach to pinpointing the root cause.

  • Reactant Quality and Stoichiometry:

    • Purity of this compound: This reactant can be sensitive to moisture and acidic impurities, which can hydrolyze the dimethoxy acetal to the corresponding β-keto nitrile, a completely different reactive species. Ensure the starting material is pure by NMR and stored under anhydrous conditions.

    • Purity of Other Components: All reactants, especially aldehydes, should be free of oxidized impurities (e.g., carboxylic acids) which can interfere with catalysis.[1]

    • Stoichiometry: While many MCRs are robust, deviations from optimal stoichiometry can halt the reaction.[2] It is often beneficial to use a slight excess (1.1-1.2 equivalents) of one of the more stable and readily available components to drive the reaction to completion.

  • Reaction Conditions:

    • Temperature: Many MCRs require an initial activation energy to form a key intermediate. If the reaction is sluggish at room temperature, a gradual increase in heat is a logical step.[3] Conversely, excessive heat can promote decomposition or side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at various temperatures to find the optimal balance.

    • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dichloromethane (DCM) are often good starting points. The key is to ensure all reactants remain fully dissolved throughout the reaction. In some cases, solvent-free conditions or the use of greener solvents can dramatically improve yields.[4]

  • Catalyst Inactivity:

    • Inappropriate Catalyst: The choice between a Lewis acid, Brønsted acid, or a base is highly dependent on the specific MCR. An incorrect catalyst can fail to activate the substrates or may even promote side reactions.[1][5]

    • Catalyst Decomposition: Ensure your catalyst is fresh and active. Many Lewis acids are sensitive to water.

A logical first step is to re-run the reaction with freshly purified reagents under strictly anhydrous conditions, carefully monitoring the progress over a longer timeframe.[3]

Q2: I'm observing a complex mixture of byproducts. What are the likely side reactions and how can I suppress them?

A: The formation of multiple products indicates that competing reaction pathways are occurring.[6] Understanding the potential side reactions of this compound is key to improving selectivity.

  • Hydrolysis: The dimethoxy acetal is labile, especially under acidic conditions. Premature hydrolysis can generate a β-keto nitrile, which may then undergo different reaction pathways, such as a Knoevenagel condensation.

    • Solution: Use anhydrous solvents and reagents. If a Brønsted acid catalyst is necessary, consider weaker acids or buffer the reaction. Adding reagents in a specific order, for instance, pre-forming an imine before adding the acid and this compound, can prevent unwanted hydrolysis.[2]

  • Knoevenagel-type Condensation: If other active methylene compounds are present as reactants, they may compete with your desired pathway.[1]

    • Solution: This is a catalyst-dependent issue. Lewis acids often favor the desired MCR pathway over Brønsted acid-catalyzed side reactions.[1] Optimizing the catalyst can significantly enhance selectivity.

  • Michael Addition: The electron-withdrawing nitrile group makes the double bond in this compound an electrophile, susceptible to Michael addition from nucleophiles in the reaction mixture. This can lead to the formation of bis-adducts or other undesired products.

    • Solution: Control the stoichiometry carefully. A slow, controlled addition of the nucleophilic component can sometimes minimize these side reactions. Lowering the reaction temperature may also favor the desired kinetic product.

  • Polymerization: Like many activated olefins, this compound can be prone to polymerization, especially at high temperatures or in the presence of radical initiators or strong bases.[7]

    • Solution: Conduct the reaction at the lowest effective temperature and under an inert atmosphere (e.g., Nitrogen or Argon). Ensure your starting materials are free from peroxides.

Below is a troubleshooting workflow to diagnose and address these issues systematically.

Caption: A systematic workflow for troubleshooting low yields in MCRs.

Q3: My product appears unstable during workup and purification. What precautions should I take?

A: Product loss during isolation is a common yet often overlooked cause of low yields.[8] The structural motifs formed from this compound can introduce sensitivities.

  • pH Sensitivity: Your product may contain acid- or base-labile functional groups. Test the stability of a small sample of your crude product by exposing it to the acidic or basic conditions of your planned workup and monitoring by TLC.[8] If instability is detected, use neutral washes (e.g., brine) and avoid harsh pH adjustments.

  • Chromatography Issues:

    • Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds. Consider using deactivated silica (treated with a base like triethylamine) or switching to a different stationary phase like alumina.

    • Product Volatility: If your product has a low molecular weight, it might be volatile. Avoid concentrating the product to complete dryness on a rotary evaporator at high vacuum or temperature.[8]

    • Aqueous Solubility: Highly polar products may have some solubility in the aqueous layer during extraction. It is good practice to re-extract the aqueous layers or, if you still have them, check them for your product by TLC or LC-MS.[8]

Part II: Frequently Asked Questions (FAQs)

Q: What is the primary role of this compound in a multicomponent reaction?

A: this compound is an example of a "gem-diactivated olefin." The two methoxy groups and the nitrile group on adjacent carbons create a polarized system. It typically acts as a C3 synthon. In many MCRs, it functions as the Michael acceptor, reacting with a nucleophile generated in situ. The subsequent chemistry depends on the other components but often involves cyclization.

Caption: Key reactivity sites of this compound.

Q: Which analytical techniques are best for monitoring these reactions?

A: A combination of techniques provides the most comprehensive picture:

  • Thin Layer Chromatography (TLC): The fastest and most convenient method for routine monitoring of the consumption of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for complex reaction mixtures. It helps identify the mass of the desired product and key byproducts, providing crucial clues for troubleshooting.

  • Nuclear Magnetic Resonance (NMR): Crude NMR can confirm the formation of the product and help quantify the conversion, though it can sometimes be misleading if paramagnetic species are present.[8] It is the gold standard for final product characterization.

Q: How critical is the choice of catalyst?

A: The catalyst is arguably the most critical variable in an MCR.[5] It not only affects the reaction rate but also dictates the reaction pathway, thereby controlling selectivity.[6] A catalyst can favor the formation of one specific intermediate over others, preventing the formation of side products and increasing the yield of the desired compound. For reactions involving this compound, both Lewis acids (e.g., Yb(OTf)₃, InCl₃, Sc(OTf)₃) and Brønsted acids (e.g., p-TsOH, HCl) can be effective, depending on the other reactants. A small-scale catalyst screen is almost always a worthwhile investment of time.

Part III: Protocols & Data Tables
Experimental Protocol: Catalyst Screening for a Generic MCR

This protocol outlines a general procedure for screening different catalysts to optimize your reaction.

  • Preparation: In an array of clean, dry reaction vials equipped with stir bars, add reactant A (1.0 equiv) and reactant B (1.1 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., MeCN, 0.5 M concentration) to each vial.

  • Catalyst Addition: To each vial, add a different catalyst (5-10 mol%). Include one vial with no catalyst as a control. Common catalysts to screen are listed in the table below.

  • Initiation: Add this compound (1.2 equiv) to each vial.

  • Reaction: Seal the vials under an inert atmosphere (N₂ or Ar), and stir at the desired temperature (e.g., start at room temperature or 50 °C).

  • Monitoring: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction, quench, and analyze by TLC and/or LC-MS to determine conversion and selectivity.

  • Analysis: Compare the results to identify the most effective catalyst for achieving high yield and minimizing byproducts.

Table 1: Common Solvents for Multicomponent Reactions
SolventPolarity (Dielectric Const.)TypeTypical Use Case
Acetonitrile (MeCN)37.5Polar AproticGeneral purpose, good for dissolving a wide range of reactants.
Dichloromethane (DCM)9.1AproticLess polar option, useful for reactions sensitive to highly polar media.
Toluene2.4NonpolarAllows for higher reaction temperatures (reflux at ~111 °C).
Ethanol (EtOH)24.5Polar ProticCan participate in reactions but is a green and effective solvent for many MCRs.
Water80.1Polar ProticOften used in green chemistry approaches, sometimes with surfactants.[2]
Solvent-freeN/AN/ACan lead to higher yields and shorter reaction times; typically requires heating.[9]
Table 2: Representative Catalysts for MCR Optimization
Catalyst TypeExamplesTypical Application & Notes
Brønsted Acids p-TsOH, HCl, H₂SO₄Classical catalysts, effective but can promote side reactions like hydrolysis.[1]
Lewis Acids Yb(OTf)₃, Sc(OTf)₃, InCl₃, FeCl₃Often milder and more selective than Brønsted acids; activates carbonyls and imines.[1]
Basic Catalysts Piperidine, Triethylamine, DBUUsed for reactions involving active methylene compounds, such as Knoevenagel condensations.[7]
Heterogeneous Montmorillonite K10, Amberlyst 15Solid-supported catalysts that simplify purification through simple filtration.[10]
Part IV: References
  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ.

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.

  • ResearchGate. Optimizing reaction conditions.

  • dos Santos, J. H. Z., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. PubMed Central.

  • dos Santos, J. H. Z., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. ResearchGate.

  • ResearchGate. Optimization of multicomponent reaction conditions.

  • ResearchGate. Multicomponent reactions | Request PDF.

  • Ozzy, T. (2024). Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. Journal of Chemical and Pharmaceutical Research.

  • MDPI. (2022). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions.

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.

  • Wang, X., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PubMed Central.

  • BenchChem Technical Support. (2025). Troubleshooting low conversion in 2,3-Dimethyl-1,3-cyclohexadiene reactions.

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Technical Support Center: Hydrolysis of 3,3-Dimethoxyprop-2-enenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the hydrolysis of 3,3-Dimethoxyprop-2-enenitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth scientific context, proven protocols, and robust troubleshooting advice for this sensitive transformation. As Senior Application Scientists, our goal is to bridge the gap between theoretical mechanism and practical application, ensuring your experiments are both successful and reproducible.

The Underlying Science: Reaction Mechanism

The hydrolysis of this compound, a ketene acetal, to 2-cyanoacetaldehyde is a classic example of acid-catalyzed hydrolysis of an enol ether derivative.[1][2][3] The reaction is fundamentally stable under neutral or basic conditions but proceeds readily in the presence of an acid catalyst.[4][5][6]

The accepted mechanism begins with the protonation of the carbon-carbon double bond at the α-carbon (the carbon adjacent to the nitrile group).[2][3][7] This step is highly regioselective because it forms a resonance-stabilized oxonium ion, which is a key intermediate.[2][5][7] While protonation of a methoxy oxygen can occur, it is a non-productive pathway that typically reverts to the starting materials.[2][3]

Following the formation of the critical oxonium ion, a water molecule acts as a nucleophile, attacking the electrophilic carbon. This leads to the formation of a hemiacetal intermediate after deprotonation.[2][3] The process then repeats: a methoxy group is protonated, converting it into a good leaving group (methanol), which is subsequently eliminated to form the final aldehyde product. The entire sequence is essentially the microscopic reverse of acetal formation.[8]

Hydrolysis_Mechanism Figure 1: Acid-Catalyzed Hydrolysis Mechanism Start This compound Protonated Resonance-Stabilized Oxonium Ion Intermediate Start->Protonated + H₃O⁺ (Protonation at α-carbon) Hemiacetal Hemiacetal Intermediate Protonated->Hemiacetal + H₂O (Nucleophilic Attack) Product 2-Cyanoacetaldehyde Hemiacetal->Product + H₃O⁺ - 2x CH₃OH (Elimination)

Caption: Step-wise mechanism of acid-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the complete hydrolysis of this compound?

The final product is 3-Oxopropanenitrile, more commonly known as cyanoacetaldehyde.[9] It is important to note that cyanoacetaldehyde is a reactive and potentially hazardous compound that can be prone to polymerization, which requires careful handling and purification.[10]

Q2: Why is an acid catalyst required for this reaction?

Acetals and related enol ethers are kinetically stable and require an acid catalyst to facilitate hydrolysis.[1][4][5] The acid protonates the substrate, creating a highly electrophilic oxonium ion intermediate that is susceptible to nucleophilic attack by water.[2][3][7] Without the catalyst, the energy barrier for the reaction is prohibitively high.

Q3: Can this hydrolysis be performed under basic or neutral conditions?

No, this reaction is not feasible under basic or neutral conditions. Acetals and ketene acetals are well-known to be stable in basic media, which is why they are often used as protecting groups for carbonyls during reactions involving bases or nucleophiles.[4][5][8][11] Hydrolysis requires acidic conditions to activate the leaving groups.[6]

Q4: How should I properly handle and store the starting material, this compound?

This compound is known to be unstable and susceptible to hydrolysis and polymerization.[12] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat sources, open flames, oxidizing agents, and, most importantly, acids.[12]

Troubleshooting Guide

Navigating the challenges of a sensitive chemical transformation requires a logical approach to problem-solving. This guide addresses the most common issues encountered during the hydrolysis of this compound.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Poor Reaction Outcome Check_Conversion Is Starting Material Consumed? (TLC/GC) Start->Check_Conversion Check_Purity Issue: Impure Product Start->Check_Purity No_Conversion Issue: Incomplete Conversion Check_Conversion->No_Conversion No Check_Yield Issue: Low Isolated Yield Check_Conversion->Check_Yield Yes Sol_Catalyst Verify Catalyst: - Fresh? Active? - Sufficient Amount? No_Conversion->Sol_Catalyst Sol_Conditions Check Conditions: - Adequate Temp? - Sufficient Water? No_Conversion->Sol_Conditions Sol_Product_Instability Consider Product Instability: - Polymerization? - Degradation on Silica? Check_Yield->Sol_Product_Instability Sol_Workup Optimize Workup: - Gentle Neutralization? - Efficient Extraction? Check_Yield->Sol_Workup Sol_Side_Reactions Investigate Side Reactions: - Aldol Condensation? - Nitrile Hydrolysis? Check_Purity->Sol_Side_Reactions

Caption: A logical workflow for diagnosing experimental issues.

Problem 1: Low or No Conversion

Q: My reaction shows very little consumption of the starting material after the recommended time. What are the potential causes?

A: This is a common issue that typically points to a problem with catalysis or reaction conditions.

  • Causality—Catalyst Inactivity: The acid catalyst is the engine of this reaction. If you are using an aqueous acid solution (e.g., HCl), ensure its concentration is correct. If the reaction is run in an organic solvent with catalytic water and acid, trace amounts of basic impurities in your glassware or solvent could neutralize the catalyst.

    • Solution: Use freshly prepared acid solutions. Ensure all glassware is acid-washed or rigorously cleaned to be free of basic residues. Consider using a slightly higher catalyst loading, but be mindful that excess acid can promote side reactions.

  • Causality—Insufficient Water: Hydrolysis, by definition, requires water as a reagent. If performing the reaction in a solvent system like THF or acetone, ensure a sufficient molar excess of water is present to drive the reaction forward.

    • Solution: For reactions in co-solvents, use a minimum of 2-3 equivalents of water relative to the substrate. For a complete and faster reaction, using an aqueous solution with a miscible co-solvent is often most effective.[10]

  • Causality—Low Temperature: While higher temperatures can promote side reactions, an insufficient temperature may result in very slow kinetics.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating to 30-40 °C while carefully monitoring for the appearance of byproducts by TLC or GC.

Problem 2: Low Isolated Yield Despite Complete Conversion

Q: Analytical monitoring (TLC/GC) shows full consumption of my starting material, but the isolated yield of cyanoacetaldehyde is poor. Why?

A: This scenario strongly suggests that the desired product is being lost during the workup or purification stages, likely due to its inherent instability.

  • Causality—Product Instability: Cyanoacetaldehyde is a reactive aldehyde with an adjacent electron-withdrawing nitrile group.[10] It is prone to self-condensation (aldol-type reactions) and polymerization, especially under harsh pH conditions (either strongly acidic or basic) or upon heating.

    • Solution: Perform the workup at low temperatures (0-5 °C). Neutralize the reaction mixture carefully and quickly with a mild base like sodium bicarbonate, avoiding a strongly basic pH.[10] It is often best to extract the product into an organic solvent immediately after neutralization and use it in the next step without extensive purification.

  • Causality—Purification Losses: Standard silica gel chromatography can be problematic. The acidic nature of silica gel can cause degradation or irreversible adsorption of the polar aldehyde product.[1]

    • Solution: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, explore other purification methods such as short-path distillation under high vacuum if the product is thermally stable enough.

Problem 3: Multiple Unidentified Byproducts

Q: My crude product shows several unexpected spots on TLC and multiple peaks in GC-MS. What could they be?

A: The formation of multiple byproducts points to competing reaction pathways.

  • Causality—Aldol Condensation: As mentioned, the product can react with itself. This is a common issue with aldehydes, particularly reactive ones.

    • Solution: Maintain dilute reaction conditions to minimize intermolecular reactions. Keep the reaction temperature as low as possible while still achieving a reasonable rate. Work up the reaction as soon as it reaches completion to minimize the time the product spends in the reactive mixture.

  • Causality—Nitrile Hydrolysis: Under very harsh acidic conditions (e.g., high concentrations of strong acid and prolonged heating), the nitrile group itself could be hydrolyzed to a carboxylic acid or amide.

    • Solution: This is less common than acetal hydrolysis but can be avoided by using catalytic amounts of acid and avoiding excessive heat or extended reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocol & Analytical Monitoring

This protocol provides a general framework. Researchers should optimize concentrations and conditions based on their specific equipment and scale.

Protocol: Acid-Catalyzed Hydrolysis of this compound
  • Reagent Preparation:

    • Prepare a 1 M aqueous solution of hydrochloric acid (HCl).

    • Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add a suitable co-solvent such as acetone or THF if desired (e.g., 5-10 mL per gram of substrate).

    • Cool the mixture to 0 °C in an ice-water bath.

  • Hydrolysis:

    • While stirring vigorously at 0 °C, add the 1 M HCl solution (1.1 - 1.5 eq) dropwise over 15 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]

    • TLC System: A typical mobile phase is 30% ethyl acetate in hexanes. The starting material is less polar than the product aldehyde.

    • ¹H NMR: Disappearance of the methoxy singlets (~3.7 ppm) and the vinyl proton signal of the starting material, and the appearance of the characteristic aldehyde proton (~9.7 ppm) and adjacent methylene protons of the product.[4]

  • Workup:

    • Once the reaction is complete (typically 1-4 hours), cool the mixture back to 0 °C.

    • Slowly add the saturated NaHCO₃ solution until the pH is neutral (pH ~7), ensuring vigorous stirring to manage gas evolution.

    • Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).[10]

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purification:

    • The crude cyanoacetaldehyde is often used immediately in subsequent steps due to its instability.[10] If purification is essential, consider vacuum distillation.

Table 1: Impact of Key Reaction Parameters
ParameterLow SettingOptimal RangeHigh SettingRationale & Causality
Temperature Slow/stalled reaction0 °C to Room TempIncreased side productsBalances reaction kinetics against product stability. High temps promote polymerization/aldol reactions.
Acid Catalyst (eq) Incomplete conversion1.1 - 1.5 eqPotential nitrile hydrolysisA slight excess of acid ensures complete protonation and drives the reaction. Gross excess can lead to unwanted side reactions.
Water (eq) Slow/stalled reaction>2 eq or as solventN/A (as solvent)Water is a stoichiometric reagent. A large excess (using it as a solvent) ensures pseudo-first-order kinetics.
Concentration Slow reaction rate0.1 - 0.5 MIncreased polymerizationHigher concentrations can increase the rate of bimolecular side reactions like aldol condensation.

References

  • BenchChem. (n.d.). Troubleshooting Guide for Enol Ether Synthesis. BenchChem.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). This compound. Methylamine Supplier.
  • orthocresol. (2017). Mechanism for hydrolysis of enol ether to aldehyde. Chemistry Stack Exchange.
  • ECHEMI. (n.d.). Mechanism for hydrolysis of enol ether to aldehyde. ECHEMI.
  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Molecular Structure of Cyanoacetaldehyde. BenchChem.
  • Organic Chemistry Portal. (n.d.). Reactions of enol ethers Hydrolysis of enol ethers.
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
  • ResearchGate. (2017). Well-established mechanism of the hydrolysis of acetals and ketals.
  • Leah4sci. (2013). Hydrolysis of Acetals and Ketals. YouTube.
  • ChemicalBook. (2025). cyanoacetaldehyde | 6162-76-1.
  • Liden, A., et al. (2008). A quantum chemical study of the generation of a potential prebiotic compound, cyanoacetaldehyde, and related sulfur containing species. PubMed.
  • ChemBK. (2024). This compound.

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"effect of temperature on the Knoevenagel condensation of malononitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation of malononitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this crucial C-C bond-forming reaction. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the reaction for your specific needs.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the role of temperature in the Knoevenagel condensation of malononitrile.

Q1: How does temperature generally affect the rate of the Knoevenagel condensation with malononitrile?

As with most chemical reactions, increasing the temperature typically increases the reaction rate. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. However, the relationship is not always linear, and excessive temperatures can lead to undesirable side reactions.[1]

Q2: What is the optimal temperature range for this reaction?

There is no single "optimal" temperature. The ideal temperature depends on several factors, including the specific aldehyde or ketone used, the catalyst, and the solvent.[1] Many Knoevenagel condensations with malononitrile proceed efficiently at room temperature.[2][3][4][5][6][7][8][9][10][11] However, in some cases, moderate heating may be necessary to achieve a reasonable reaction rate and high yield. For instance, some studies have reported optimal yields at temperatures between 40°C and 100°C.[12]

Q3: I'm not getting any product at room temperature. Should I just increase the heat?

While a lack of product could be due to insufficient thermal energy, it's crucial to consider other factors before simply increasing the temperature. Incomplete conversion can also be a result of an inactive catalyst, an inappropriate solvent, or insufficient reaction time.[1] A systematic approach to troubleshooting is always recommended.

Q4: Can high temperatures negatively impact my reaction?

Yes, excessively high temperatures can be detrimental. Malononitrile can polymerize, especially in the presence of strong bases or at elevated temperatures.[13] Furthermore, high temperatures can promote side reactions such as the self-condensation of the aldehyde or ketone, particularly with strong bases.[1] The stability of molten malononitrile also decreases with increasing temperature.[13]

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving common issues encountered during the Knoevenagel condensation of malononitrile, with a focus on temperature-related effects.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent challenges. The following troubleshooting workflow can help identify and resolve the root cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed catalyst_check 1. Verify Catalyst Activity & Choice - Is the catalyst appropriate (e.g., weak base)? - Is it active/fresh? start->catalyst_check solvent_check 2. Evaluate Solvent System - Is the solvent polarity suitable? - Is it dry (if required)? catalyst_check->solvent_check Catalyst OK temp_check 3. Assess Reaction Temperature - Is the temperature too low? - Is it too high, causing degradation? solvent_check->temp_check Solvent OK time_check 4. Check Reaction Time - Has the reaction run to completion? - Monitor via TLC/GC-MS. temp_check->time_check Temperature OK reagent_check 5. Inspect Reagent Quality - Is the malononitrile pure? - Is the aldehyde/ketone free of impurities? time_check->reagent_check Time OK solution Optimized Reaction Conditions reagent_check->solution Reagents OK KnoevenagelMechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product RCHO Aldehyde/Ketone Intermediate Adduct Intermediate RCHO->Intermediate CH2CN2 Malononitrile Carbanion Malononitrile Carbanion (Nucleophile) CH2CN2->Carbanion + Base Carbanion->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product - H2O (Dehydration) Water Water Base Base Temp Temperature (Influences rates of all steps) Temp->Carbanion Temp->Intermediate Temp->Product

Sources

Technical Support Center: Selection and Handling of Polymerization Inhibitors for Vinyl Nitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced handling of vinyl nitrile compounds. For researchers, scientists, and professionals in drug development, the prevention of premature polymerization is paramount to ensure experimental success, safety, and material integrity. This guide provides in-depth, field-proven insights into the selection, management, and removal of polymerization inhibitors, structured to address the specific issues you may encounter.

FAQs: Understanding the Fundamentals

Q1: What are polymerization inhibitors and why are they essential for vinyl nitrile compounds like acrylonitrile?

A: Polymerization inhibitors are chemical compounds added to reactive monomers, such as acrylonitrile, to prevent spontaneous, uncontrolled polymerization.[1] Vinyl nitrile compounds possess a carbon-carbon double bond that is susceptible to free-radical chain reactions, which can be initiated by heat, light, or impurities.[2] This uncontrolled polymerization is often a rapid, exothermic process that can lead to significant safety hazards, including explosions, equipment damage, and complete loss of the monomer.[3] Inhibitors are therefore critical for the safe storage, transport, and handling of these reactive chemicals.[1]

Q2: What are the most common inhibitors used for acrylonitrile and how do they work?

A: The most prevalent inhibitors for acrylonitrile and other acrylic monomers are hydroquinone (HQ) and its monomethyl ether, 4-methoxyphenol (MEHQ).[4] These phenolic compounds function as radical scavengers.[3] Their inhibitory mechanism is critically dependent on the presence of dissolved oxygen.[5][6] The process can be summarized in these steps:

  • A free radical (R•), which could initiate polymerization, reacts with dissolved oxygen (O₂) to form a less reactive peroxy radical (ROO•).[7][8]

  • The phenolic inhibitor (ArOH), such as MEHQ, then donates a hydrogen atom to this peroxy radical.[3]

  • This reaction creates a hydroperoxide and a stabilized phenoxy radical that is too stable (less reactive) to initiate a new polymerization chain.[3]

This synergistic relationship between the phenolic inhibitor and oxygen effectively terminates the chain reaction, preventing the monomer from polymerizing prematurely.[5]

Inhibitor Selection and Management

Q3: How do I choose the right inhibitor and concentration for my application?

A: For most commercially available acrylonitrile, MEHQ is the standard inhibitor, typically present at concentrations of 35-45 ppm.[9] This concentration is sufficient for storage and transport stability under recommended conditions. The choice of inhibitor and its concentration is based on several factors:

  • Monomer Reactivity: Highly reactive monomers may require more effective inhibitors or higher concentrations.

  • Storage Duration and Conditions: Extended storage or elevated temperatures accelerate inhibitor depletion and may necessitate a higher initial concentration.[10]

  • Downstream Application: The inhibitor must not interfere with the intended reaction. If the monomer is to be used in a polymerization reaction, the inhibitor will need to be removed immediately prior to use.

The selection is a balance between preventing premature polymerization and ensuring the monomer can be readily used when needed. For most lab-scale applications, using the manufacturer-supplied inhibited monomer is standard practice.

Q4: How can I monitor the inhibitor concentration in my stored vinyl nitrile compound?

A: Regularly monitoring the inhibitor concentration is crucial, especially for monomers stored for extended periods. Depletion of the inhibitor below a critical level is a major cause of unexpected polymerization. Several analytical methods can be employed:

  • UV-Visible Spectroscopy: MEHQ has a distinct UV absorbance curve, allowing for its quantification. This method can be adapted for real-time process monitoring.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise and specific method for quantifying MEHQ, separating it from other potential impurities in the monomer.[10]

It is advisable to establish a baseline concentration upon receiving a new batch of monomer and re-testing periodically based on storage conditions.

Troubleshooting Guide

Q5: My acrylonitrile polymerized unexpectedly in the storage container. What went wrong?

A: This is a critical safety issue. Unexpected polymerization in a sealed container can lead to a dangerous pressure buildup. The most common causes include:

  • Inhibitor Depletion: The inhibitor is consumed over time, and this process is accelerated by elevated temperatures and exposure to light.[10]

  • Absence of Oxygen: Phenolic inhibitors like MEHQ require oxygen to function. Storing the monomer under an inert atmosphere (like nitrogen or argon) without a specialized oxygen-independent inhibitor will render the MEHQ ineffective.[5][6]

  • Contamination: Contamination with polymerization initiators (e.g., peroxides, strong acids, or strong bases) can override the inhibitor and trigger polymerization.[9][12]

To prevent this, always store inhibited monomers in a cool, dark, and well-ventilated area, and ensure the container is not sealed airtight to allow for the presence of oxygen in the headspace. Do not store for longer than the manufacturer's recommended shelf life.[12]

Q6: My reaction mixture is becoming viscous and cloudy. What should I do?

A: Increased viscosity, cloudiness, or the formation of a precipitate are strong indicators that polymerization is occurring. You should take immediate action to control the situation:

  • Cool the Reaction: Immediately place the reaction vessel in an ice bath to slow down the exothermic polymerization process.

  • Inhibit Further Reaction: If possible and safe to do so, add a shortstop inhibitor to quench the reaction.

  • Dilute the Mixture: Diluting the reaction with a suitable, non-reactive solvent can help dissipate heat and slow the reaction rate.

Always conduct reactions involving uninhibited vinyl nitrile compounds in a fume hood and have an emergency plan in place.

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor using an Alumina Column

This is the most common and recommended method for removing phenolic inhibitors at a lab scale, as it avoids the hazards associated with distillation.

Materials:

  • Inhibited vinyl nitrile monomer (e.g., Acrylonitrile with MEHQ)

  • Basic activated alumina, Brockmann I, ~150 mesh

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Dry collection flask

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column.

    • Slowly pour the basic alumina into the column, gently tapping the side to ensure even packing. A general guideline is to use 10-20g of alumina for every 100 mL of monomer.

  • Purification:

    • Place the clean, dry collection flask under the column outlet.

    • Carefully pour the inhibited monomer onto the top of the alumina bed.

    • Open the stopcock and allow the monomer to flow through the column under gravity. The MEHQ will be adsorbed by the alumina.[13] You may observe a yellowing at the top of the column as the inhibitor is retained.[13]

  • Handling Purified Monomer:

    • The purified, inhibitor-free monomer is now highly susceptible to polymerization and should be used immediately.

    • If temporary storage is absolutely necessary, keep the monomer cold (in a refrigerator) and protected from light.

Diagram: Inhibitor Removal Workflow

Inhibitor_Removal_Workflow cluster_prep Column Preparation cluster_purify Purification cluster_handling Post-Purification prep1 Secure Column in Fume Hood prep2 Pack with Basic Alumina prep1->prep2 purify1 Load Inhibited Monomer prep2->purify1 Ready for use purify2 Elute Monomer purify1->purify2 purify3 Collect Purified Monomer purify2->purify3 handle1 Use Immediately purify3->handle1 Inhibitor-Free handle2 Store Cold & Dark (If Necessary)

Caption: Workflow for removing MEHQ inhibitor via alumina column.

Data Summary

Table 1: Comparison of Common Inhibitor Removal Methods
MethodPrincipleAdvantagesDisadvantagesBest For
Basic Alumina Column Adsorption of the phenolic inhibitor onto the alumina stationary phase.Safe, effective at room temperature, simple setup.[14]Requires solvent for washing, alumina is a consumable.Lab-scale purification for immediate use.[13]
Vacuum Distillation Separation of the volatile monomer from the less volatile inhibitor.Can yield very high purity monomer.High risk of thermal polymerization in the distillation pot, requires careful temperature control.Larger scale purification by experienced personnel.
Aqueous Base Wash The acidic phenol inhibitor is converted to a water-soluble salt and extracted into the aqueous phase.Inexpensive, can be done with standard lab glassware.Requires subsequent washing and drying steps, may introduce water into the monomer.Situations where trace water is not detrimental to the subsequent reaction.

Advanced Troubleshooting

Q7: My inhibitor removal by alumina column seems inconsistent. Sometimes the reaction works, other times it polymerizes. Why?

A: Inconsistency often points to subtle variations in protocol or contamination. Consider these factors:

  • Alumina Activity: Ensure you are using basic activated alumina. Neutral or acidic alumina will not be as effective at removing phenolic inhibitors. The activity of the alumina can also decrease over time if not stored properly.

  • Column Overloading: If you try to purify too much monomer with an insufficient amount of alumina, the column will lose its capacity to retain the inhibitor, leading to breakthrough.

  • Flow Rate: Do not force the monomer through the column too quickly. The adsorption process requires sufficient contact time between the monomer and the alumina.[13]

  • Contamination: Ensure all glassware is scrupulously clean and dry. Trace impurities on the glassware can initiate polymerization of the purified monomer.

  • Light Exposure: Protect the purified monomer from light, as UV radiation can initiate polymerization. Wrapping the collection flask in aluminum foil is a good practice.

Diagram: Troubleshooting Logic for Polymerization Issues

Troubleshooting_Logic start Unexpected Polymerization Occurs q1 Was Monomer Purified? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q3 Review Purification Protocol a1_yes->q3 q2 Check Storage Conditions a1_no->q2 a2_result Inhibitor depleted? Oxygen excluded? Contamination? q2->a2_result a3_result Correct alumina type? Column overloaded? Glassware clean? q3->a3_result

Caption: Decision tree for troubleshooting premature polymerization.

By adhering to these guidelines and understanding the principles behind inhibitor function, you can significantly improve the safety and success rate of your experiments involving vinyl nitrile compounds.

References

  • Polymem. (n.d.). The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. Retrieved from [Link]

  • Li, R., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research, 45(13), 4563-4571. Retrieved from [Link]

  • Grokipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Applied Analytics. (n.d.). Measuring MeHQ (Polymerization Inhibitor). Retrieved from [Link]

  • Al-Hetlani, E., Al-Maythalony, B. A., & Al-Otaibi, L. M. (2022). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Advances in Chemical Engineering and Science, 12, 141-152. Retrieved from [Link]

  • Applied Analytics. (n.d.). Acrylonitrile Chemical Analysis. Retrieved from [Link]

  • ResearchGate. (2015). How can I purify vinylimidazole and acrylonitrile monomers?. Retrieved from [Link]

  • Google Patents. (n.d.). US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
  • Google Patents. (n.d.). USH1686H - Process for removing peroxide impurities from acrylonitrile monomers.
  • University of Windsor. (n.d.). Acrylonitrile - DESIGNATED SUBSTANCE. Retrieved from [Link]

  • Ankersmid. (n.d.). Measuring MeHQ (Polymerization Inhibitor). Retrieved from [Link]

  • INEOS Group. (n.d.). Acrylonitrile. Retrieved from [Link]

  • Research Square. (2021). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Retrieved from [Link]

  • S&G Gloves. (2024). How to Store Nitrile Gloves Properly. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. Retrieved from [Link]

  • University of Sheffield. (n.d.). Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. Retrieved from [Link]

  • Scientific Polymer Products, Inc. (2020). Poly(butadiene-co-acrylonitrile), vinyl terminated. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • National Institutes of Health. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

  • Liskon Biological. (2023). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [Link]

  • Scribd. (n.d.). Hydroquinone Compounds for Polymerization Inhibition. Retrieved from [Link]

  • Reddit. (2022). Vinyl gloves and HCl handling?. Retrieved from [Link]

  • Gold Refining & Metal Extraction Forum. (2016). Quick note on the use of Latex/Nitrile/Vinyl gloves. Retrieved from [Link]

  • Quora. (2023). Are vinyl gloves chemical resistant?. Retrieved from [Link]

  • National Institutes of Health. (2021). Stability of nitrile and vinyl latex gloves under repeated disinfection cycles. Retrieved from [Link]

  • Eagle Protect. (n.d.). Risks of Vinyl Gloves | Health, Safety & Environmental. Retrieved from [Link]

  • Google Patents. (n.d.). US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • The Food Safety Facts. (2023). Vinyl vs. Nitrile Gloves – The Food Safety Facts. Retrieved from [Link]

  • Acrylonitrile Group. (2017). Guideline for the Safe Handling and Distribution of Acrylonitrile. Retrieved from [Link]

  • RM Biltrite. (n.d.). Polymer Selection Criteria. Retrieved from [Link]

  • Toxic Docs. (n.d.). Polymerization of Vinyl Chloride. Retrieved from [Link]

  • IChemE. (n.d.). Understanding vinyl acetate polymerisation accidents. Retrieved from [Link]

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Validation & Comparative

"3,3-Dimethoxyprop-2-enenitrile reactivity compared to ethyl cyanoacetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Comparative Reactivity of 3,3-Dimethoxyprop-2-enenitrile and Ethyl Cyanoacetate

Introduction

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of C3 synthons, ethyl cyanoacetate (ECA) and this compound (DMPN) are prominent precursors, particularly in the synthesis of heterocyclic compounds. While both molecules possess a three-carbon backbone with a terminal nitrile group, their electronic properties and, consequently, their chemical reactivity are profoundly different.

Ethyl cyanoacetate is a classic active methylene compound, prized for the acidity of its α-protons, which are flanked by two electron-withdrawing groups (nitrile and ester).[1] This structural motif renders it an exceptional nucleophile upon deprotonation, making it a workhorse in condensation and conjugate addition reactions.[1][2] In contrast, this compound, a vinylogous acetal, functions as a masked β-formyl acetonitrile equivalent. Its reactivity is dominated by the electron-rich nature of its carbon-carbon double bond, a feature conferred by the two methoxy groups.

This guide provides a detailed comparative analysis of the reactivity of these two synthons. We will explore their structural and electronic distinctions, compare their performance in key synthetic transformations with supporting experimental data, and provide detailed protocols for representative reactions. This analysis is intended to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal reagent for their synthetic targets.

Structural and Electronic Analysis

The divergent reactivity of ECA and DMPN stems directly from their distinct electronic frameworks. Understanding these differences is key to predicting their behavior in chemical reactions.

Ethyl Cyanoacetate (ECA): The Archetypal Active Methylene Compound

Ethyl cyanoacetate's reactivity is centered around its C2 methylene group.[1] The protons on this carbon are significantly acidic (pKa ≈ 11 in DMSO) because the resulting carbanion is stabilized by resonance delocalization of the negative charge onto the oxygen atom of the ester carbonyl and the nitrogen atom of the nitrile group. This dual stabilization makes the formation of the nucleophilic enolate highly favorable in the presence of even mild bases. Consequently, ECA's chemistry is dominated by reactions initiated by this potent carbon nucleophile.

This compound (DMPN): An Electron-Rich Olefin

DMPN lacks the highly acidic α-protons that characterize ECA. Instead, its reactivity is governed by the enol ether functionality. The two methoxy groups at C3 exert a strong positive mesomeric effect (+M), pushing electron density onto the C=C double bond. This polarization makes the β-carbon (C2) electron-rich and highly nucleophilic, while the α-carbon (C1) is rendered electrophilic. This electronic arrangement allows DMPN to participate in reactions as a nucleophile at its β-position, a behavior fundamentally different from the α-carbon nucleophilicity of deprotonated ECA.

Caption: Key reactive centers of ECA and DMPN.

Comparative Reactivity in Key Transformations

The electronic differences outlined above manifest in distinct reactivity profiles, particularly in cornerstone reactions like Knoevenagel condensations and Michael additions.

Knoevenagel Condensation

This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3][4] It is a hallmark reaction for ECA.

  • Ethyl Cyanoacetate: In the presence of a base, ECA readily forms a carbanion that attacks aldehydes and ketones. This reaction is highly efficient and widely used for C=C bond formation and the synthesis of substituted alkenes. The reaction proceeds smoothly, often catalyzed by weak bases like piperidine or ammonium acetate.[3]

  • This compound: DMPN is not a suitable substrate for traditional Knoevenagel condensation as it lacks the requisite acidic protons for initial carbanion formation. Its participation in reactions with carbonyls would follow a different, likely Lewis-acid-catalyzed, pathway targeting the nucleophilic double bond.

G Figure 2: Knoevenagel Condensation Mechanism with ECA ECA Ethyl Cyanoacetate Carbanion ECA Carbanion (Nucleophile) ECA->Carbanion Deprotonation Aldehyde Aldehyde (R-CHO) Intermediate1 Tetrahedral Intermediate Base Base (B:) Carbanion->Intermediate1 Nucleophilic Attack Intermediate2 Alkoxide Intermediate1->Intermediate2 Proton Transfer Product α,β-Unsaturated Product Intermediate2->Product Dehydration (-H2O)

Caption: Generalized workflow for the Knoevenagel condensation.

Michael Addition (Conjugate Addition)

The Michael reaction involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[2][5][6] Both ECA and DMPN can participate in this reaction, but they do so in mechanistically distinct ways, showcasing their contrasting electronic natures.

  • Ethyl Cyanoacetate (as Michael Donor): The enolate of ECA is a soft nucleophile, making it an ideal Michael donor. It readily adds to a wide range of Michael acceptors like enones, enals, and nitroalkenes.[1][2][5] This is a cornerstone of its synthetic utility, enabling the formation of 1,5-dicarbonyl compounds and their derivatives.[6]

  • This compound (as Michael Donor): In an interesting inversion of typical reactivity for cyano-substituted compounds, the electron-rich β-carbon of DMPN can act as the nucleophile in a Michael-type reaction. An unusual Michael addition has been reported where DMPN adds to 2-aryl-substituted acrylates.[7] This reaction is highly temperature-dependent, yielding different products at 60 °C versus -78 °C, but in both cases, the initial attack occurs from the β-carbon of DMPN.[7] This highlights its utility as a nucleophilic C3 synthon, a role ECA can only play after deprotonation.

G Figure 3: Michael Addition with DMPN as Donor DMPN DMPN (β-carbon is nucleophilic) Intermediate Enolate Intermediate DMPN->Intermediate Conjugate Addition Acceptor Michael Acceptor (e.g., Acrylate) Product Adduct Intermediate->Product Protonation / Workup

Caption: DMPN participating as a Michael donor.

Heterocycle Synthesis

Both reagents are invaluable for synthesizing heterocycles, but their distinct functionalities lead to different product classes.

  • Ethyl Cyanoacetate: ECA is a prolific precursor for pyrimidine and pyridine derivatives.[8][9][10] For instance, condensation with guanidine or thiourea in the presence of a base and an aldehyde leads directly to substituted pyrimidines, a core scaffold in many pharmaceuticals.[8][11][12]

  • This compound: The masked aldehyde functionality of DMPN is leveraged in heterocycle synthesis. For example, the adducts from its Michael addition to acrylates can be subsequently cyclized with guanidine under microwave irradiation to form 4-unsubstituted pyrido[2,3-d]pyrimidines.[7] This two-step sequence highlights a different strategic approach compared to the direct condensations typical of ECA.

Quantitative Data and Performance Comparison

The following table summarizes the performance of ECA and DMPN in representative reactions, drawing from literature precedents.

Reaction Type Reagent Reactants Conditions Product Yield Reference
Knoevenagel Ethyl CyanoacetateBenzaldehyde, MalononitrileAmmonium Acetate, RT, 5-7 min (sonication)Benzylidenemalononitrile>90%[3]
Michael Addition Ethyl CyanoacetateChalconeEthanol, Ammonium Acetate, Reflux2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrileGood[13]
Michael Addition DMPNMethyl 2-phenylacrylatet-BuOK, THF, 60 °CMethyl 4-cyano-4-(methoxymethylene)-2-phenylbutanoate56%[7]
Heterocycle Synthesis Ethyl CyanoacetateAromatic Aldehyde, Guanidine HClNaOH, Ethanol, Reflux2-amino-4-aryl-5-cyano-6-hydroxypyrimidineGood[8]
Heterocycle Synthesis DMPN (via adduct)Michael Adduct, Guanidine CarbonateDMF, Microwave (180 °C, 20 min)2-Amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one70%[7]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 4-Chlorobenzaldehyde with Ethyl Cyanoacetate

Objective: To synthesize Ethyl (E)-2-cyano-3-(4-chlorophenyl)acrylate, demonstrating the classic reactivity of ECA.

Materials:

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)[1]

  • Piperidine (0.1 mL)

  • Ethanol (20 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde and ethyl cyanoacetate in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (approx. 3-4 drops) to the solution with stirring.

  • A precipitate should begin to form within minutes. Stir the reaction mixture at room temperature for 1 hour to ensure completion.

  • Cool the mixture in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The product is typically of high purity without further purification.

  • Expected Outcome: A white crystalline solid with an approximate yield of 85-95%.

Protocol 2: Michael Addition of DMPN to Methyl 2-phenylacrylate

Objective: To synthesize Methyl 4-cyano-4-(methoxymethylene)-2-phenylbutanoate, showcasing the nucleophilic character of DMPN. (Adapted from Berzosa, X. et al., J. Org. Chem. 2010)[7]

Materials:

  • This compound (DMPN) (0.57 g, 5 mmol)

  • Methyl 2-phenylacrylate (0.81 g, 5 mmol)

  • Potassium tert-butoxide (t-BuOK) (0.056 g, 0.5 mmol, 0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add DMPN and methyl 2-phenylacrylate.

  • Dissolve the reactants in 25 mL of anhydrous THF.

  • In a separate vial, dissolve potassium tert-butoxide in a small amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford the desired product.

  • Expected Outcome: A viscous oil or low-melting solid with a yield of approximately 50-60%.[7]

Conclusion

While both this compound and ethyl cyanoacetate are versatile C3 building blocks, their applications in organic synthesis are largely complementary rather than interchangeable. Ethyl cyanoacetate's utility is defined by the high acidity of its α-protons, establishing it as a premier precursor for generating α-carbon nucleophiles for use in Knoevenagel condensations, Michael additions, and direct heterocycle syntheses. Conversely, this compound acts as an electron-rich olefin, with its nucleophilic β-carbon enabling unique Michael additions and serving as a masked β-formyl acetonitrile for multi-step synthetic sequences. A thorough understanding of these fundamental electronic differences empowers the synthetic chemist to make informed, strategic decisions, thereby optimizing synthetic routes and expanding the accessible chemical space.

References

  • Wikipedia. Ethyl cyanoacetate. [Link]

  • Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Der Pharma Chemica. (2014). Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. [Link]

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  • ResearchGate. Synthesis of pyrido[2,3-d]pyrimidine derivatives through using ethyl cyanoacetate as reactant. [Link]

  • Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • Google Patents. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Berzosa, X., Bellatriu, X., Teixidó, J., & Borrell, J. I. (2010). An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates: a convenient route to 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines. The Journal of organic chemistry, 75(2), 487–490. [Link]

  • Journal of the Chemical Society (Resumed). (1950). Some reactions of ethyl cyanoacetate. [Link]

  • PubChem. Ethyl cyanoacetate. [Link]

  • ChemBK. This compound. [Link]

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  • ResearchGate. Summarized performance of Knovenagel condensation reaction as a function of flow rate, solvent and reaction temperature. [Link]

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  • Scientific Reports. (2022). A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water. [Link]

  • IJSDR. Michael Addition Reaction Under Green Chemistry. [Link]

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  • Heterocyclic Letters. (2023). Synthesis of some novel 1,2,3-triazole derivatives and their biological evaluation. [Link]

  • ResearchGate. Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. [Link]

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  • ResearchGate. Investigation of the H3PO4-Promoted Reaction of Benzaldehydes, Ethyl Acetoacetate or Ethyl Cyanoacetate or Malononitrile in the Presence of Urea as a Route to Pyrimidin-2-ones and 2-Iminochromenes. [Link]

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A Comparative Guide to Nitrile Precursors in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the efficient synthesis of its derivatives a paramount concern for chemists. Nitrile-containing compounds are versatile and widely utilized precursors for constructing the pyridine ring, offering a range of synthetic strategies. This guide provides an in-depth comparative analysis of common nitrile precursors, detailing their reactivity, mechanistic pathways, and practical applications, supported by experimental data and protocols.

The Central Role of the Nitrile Group in Pyridine Ring Formation

The electron-withdrawing nature of the nitrile group activates adjacent methylene protons, facilitating their deprotonation and subsequent participation in condensation and cyclization reactions. This inherent reactivity makes nitriles excellent building blocks for the assembly of the pyridine core through various synthetic routes. This guide will focus on a comparative analysis of three major classes of nitrile precursors: Malononitrile , Cyanoacetamides , and β-Enaminonitriles .

Malononitrile: A Highly Reactive Methylene Source

Malononitrile is a particularly reactive precursor due to the presence of two electron-withdrawing nitrile groups, which significantly increases the acidity of the central methylene protons.[1][2] This heightened reactivity makes it a valuable component in multicomponent reactions (MCRs) for the synthesis of highly functionalized pyridines.[1][2]

Mechanistic Insight: The Guareschi-Thorpe Condensation

One of the classic methods employing a malononitrile-type precursor is the Guareschi-Thorpe condensation. This reaction typically involves the condensation of a cyanoacetic ester (or cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of a base and an ammonia source.[3][4][5]

A proposed mechanism for a modern, greener version of the Guareschi-Thorpe synthesis using ammonium carbonate in an aqueous medium is depicted below.[3][6] The reaction is initiated by the Knoevenagel condensation of the active methylene compound with a 1,3-dicarbonyl, followed by a Michael addition and subsequent cyclization and dehydration to form the pyridine ring.

Guareschi_Thorpe cluster_0 Activation & Knoevenagel Condensation cluster_1 Michael Addition & Cyclization cluster_2 Aromatization Malononitrile Malononitrile Enolate Enolate Malononitrile->Enolate Deprotonation 1,3-Dicarbonyl 1,3-Dicarbonyl Knoevenagel_Product Knoevenagel Adduct 1,3-Dicarbonyl->Knoevenagel_Product Base Base Enolate->Knoevenagel_Product Nucleophilic Attack Michael_Adduct Michael_Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Ammonia_Source NH3 Source (e.g., (NH4)2CO3) Ammonia_Source->Michael_Adduct Cyclized_Intermediate Cyclized_Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dehydrated_Intermediate Dehydrated_Intermediate Cyclized_Intermediate->Dehydrated_Intermediate Dehydration Pyridine_Product Substituted Pyridine Dehydrated_Intermediate->Pyridine_Product Tautomerization/ Oxidation

Caption: Generalized workflow for pyridine synthesis via Guareschi-Thorpe condensation.

Experimental Protocol: Three-Component Synthesis of 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles[7]

This procedure demonstrates a microwave-assisted, one-pot synthesis utilizing malononitrile.

Materials:

  • N-alkyl-2-cyanoacetamide (1a-c)

  • Aromatic or heteroaromatic aldehyde (2a-f)

  • Malononitrile (3)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

Procedure:

  • In a microwave reactor vial, combine N-alkyl-2-cyanoacetamide (4 mmol), the corresponding aldehyde (4 mmol), malononitrile (4 mmol), and K₂CO₃ (4 mmol) in EtOH (7 mL).

  • Seal the vial and subject the mixture to microwave irradiation at 90°C (500 W) with stirring (200 rpm) for 10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Neutralize the solution with HCl.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol (MeOH) to obtain the pure pyridine derivative.

Cyanoacetamides: Versatile Precursors for 2-Pyridones

Cyanoacetamides are another important class of nitrile precursors, often leading to the formation of 2-pyridone derivatives, which are prevalent motifs in pharmaceuticals.[7][8] They can be employed in reactions analogous to the Guareschi-Thorpe synthesis or in condensations with α,β-unsaturated carbonyl compounds.[7][8]

Mechanistic Consideration: Reaction with Enones

The reaction of cyanoacetamides with enones or enals, typically in the presence of a strong base like potassium tert-butoxide (t-BuOK), proceeds through a Michael addition of the deprotonated cyanoacetamide to the α,β-unsaturated system. The resulting intermediate then undergoes intramolecular cyclization and subsequent aromatization to yield the 2-pyridone.[8] Interestingly, the final aromatization step can be influenced by the presence or absence of oxygen, leading to either 3-cyano-2-pyridones or 3-unsubstituted-2-pyridones via a "decyanidative aromatization".[8]

Experimental Protocol: Advanced Guareschi–Thorpe Synthesis of Hydroxy-cyanopyridines[3][6]

This protocol highlights an environmentally friendly approach using ammonium carbonate in water.

Materials:

  • Alkyl cyanoacetate or cyanoacetamide

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl (1 mmol) and the cyanoacetamide (1 mmol) in water (5 mL).

  • Add ammonium carbonate (2 mmol) to the mixture.

  • Heat the reaction mixture at 80°C with stirring.

  • Monitor the reaction until completion (typically observed by the precipitation of the product).

  • Cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to obtain the pure hydroxy-cyanopyridine.

This method is noted for its high yields, simple work-up, and use of green solvents.[3][6]

β-Enaminonitriles: Pre-functionalized and Regiocontrolled Synthesis

β-Enaminonitriles are valuable precursors as they represent a pre-formed segment of the final pyridine ring, often leading to better control over regioselectivity.[9][10][11] They are key intermediates in syntheses like the Bohlmann-Rahtz reaction.[12][13][14]

Mechanistic Pathway: The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis involves the condensation of a β-enaminonitrile (or a more general enamine) with an ethynylketone.[12][13] The reaction proceeds through a Michael-type addition to form an aminodiene intermediate. This intermediate, upon heating, undergoes E/Z isomerization followed by a cyclodehydration to furnish the substituted pyridine.[12][14]

Bohlmann_Rahtz cluster_0 Condensation cluster_1 Isomerization & Cyclization cluster_2 Aromatization Enaminonitrile β-Enaminonitrile Aminodiene Aminodiene Intermediate (2Z, 4E) Enaminonitrile->Aminodiene Ethynylketone Ethynylketone Ethynylketone->Aminodiene Michael Addition Isomerized_Aminodiene Aminodiene Intermediate (2E, 4E) Aminodiene->Isomerized_Aminodiene Heat (E/Z Isomerization) Cyclized_Intermediate Cyclized_Intermediate Isomerized_Aminodiene->Cyclized_Intermediate Cyclodehydration Pyridine_Product Substituted Pyridine Cyclized_Intermediate->Pyridine_Product Aromatization

Caption: Key steps of the Bohlmann-Rahtz pyridine synthesis.

A significant drawback of the classical Bohlmann-Rahtz synthesis is the need for high temperatures for the cyclodehydration step and the often-required isolation of the intermediate.[14] However, modifications have been developed to create one-pot procedures.

Experimental Protocol: Modified One-Pot Bohlmann-Rahtz Synthesis[16]

This modified procedure allows for a one-pot synthesis of polysubstituted pyridines.

Materials:

  • 1,3-Dicarbonyl compound

  • Ammonia source (e.g., ammonium acetate)

  • Alkynone

  • Solvent (e.g., Ethanol)

Procedure:

  • Combine the 1,3-dicarbonyl compound, ammonia source, and the alkynone in a suitable solvent in a reaction vessel.

  • Heat the mixture under reflux. The reaction proceeds via the in-situ formation of an enamine from the 1,3-dicarbonyl and ammonia, which then reacts with the alkynone.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the polysubstituted pyridine.

Comparative Performance and Data Summary

The choice of nitrile precursor significantly impacts the scope, efficiency, and conditions of the pyridine synthesis. Below is a comparative summary of the discussed precursors.

PrecursorKey Synthetic RoutesAdvantagesDisadvantagesTypical Yields
Malononitrile Guareschi-Thorpe, Multicomponent Reactions (MCRs)High reactivity, excellent for MCRs, readily available.[1][2]Can lead to multiple products if not controlled, potential for polymerization.Good to excellent (79-97% in some MCRs).[15]
Cyanoacetamides Guareschi-Thorpe, Condensation with enonesDirect route to 2-pyridones, versatile reactivity.[7][8]May require strong bases, potential for side reactions like decyanation.[8]Good to high (up to 96% in optimized Guareschi-Thorpe).[3]
β-Enaminonitriles Bohlmann-Rahtz, [3+3] CycloadditionsPre-functionalized for regiocontrol, milder conditions in modified procedures.[12]Classical methods require high temperatures, intermediates may need isolation.[14]Moderate to excellent (up to 90% in modified one-pot procedures).

Conclusion and Future Outlook

Nitrile-based precursors offer a powerful and versatile toolkit for the synthesis of pyridines.

  • Malononitrile stands out for its high reactivity, making it ideal for the rapid construction of complex pyridines through multicomponent strategies.

  • Cyanoacetamides provide a reliable and direct pathway to medicinally important 2-pyridone structures.

  • β-Enaminonitriles offer a more controlled approach, allowing for the synthesis of specific regioisomers, with modern advancements overcoming the limitations of classical methods.

The ongoing development of greener, more efficient, and atom-economical synthetic methods, such as those employing microwave irradiation or aqueous reaction media, continues to enhance the utility of these fundamental building blocks.[3][16] The choice of the optimal nitrile precursor will ultimately depend on the desired substitution pattern of the target pyridine, the required reaction scale, and the desired process efficiency.

References

  • Bentham Science Publisher. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines.
  • ResearchGate. Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines.
  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (2018). RSC Advances.
  • Singh, R., & Ameta, K. L. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. In Multicomponent Reactions. CRC Press.
  • Saad, A. H. I., et al. (2008). β-Enaminonitriles in heterocylic synthesis: Synthesis of new tetrahydropyridinethione, pyridopyrimidines, pyridotriazines and dihydropyridines. Journal of Chemical Sciences.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
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  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry.
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
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  • Carles, L., et al. 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry.
  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradi
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  • Guareschi–Thorpe reaction in water using ammonium carbonate.
  • Bohlmann–Rahtz pyridine synthesis. Wikipedia.
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  • Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines.
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  • Guareschi-Thorpe synthesis of pyridine. Química Organica.org.
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  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI.
  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PMC - PubMed Central.
  • Synthesis of pyrimidines by direct condens
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc.
  • ChemInform Abstract: β-Enaminonitriles in Heterocyclic Synthesis: Synthesis of New 1,4-Dihydropyridine, Pyrazolo[1,5-a]pyrimidine, Aminothiophene, and Pyridine Derivatives.
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Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence drives a continuous demand for diverse and efficient synthetic methodologies to access functionalized derivatives. This guide provides an in-depth, objective comparison of classical and modern synthetic routes, moving beyond a single-reagent focus to empower you with a strategic understanding of the available chemical toolkit. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your selection of the optimal synthetic strategy.

Classical Condensation Reactions: The Foundation of Pyridine Synthesis

Time-tested condensation reactions remain highly relevant for their operational simplicity, scalability, and reliance on readily available starting materials.[1][2] These methods excel at constructing the pyridine core de novo from acyclic precursors.

Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine.[3] The thermodynamic driving force for this final step is the formation of the stable aromatic ring.[3] This method is particularly well-suited for preparing symmetrically substituted pyridines.

Causality of Experimental Choices:

  • β-Ketoester: The choice of the β-ketoester directly dictates the substituents at the 3- and 5-positions of the final pyridine. Its enolizable nature is crucial for the initial Knoevenagel condensation with the aldehyde and the subsequent enamine formation.

  • Aldehyde: The aldehyde determines the substituent at the 4-position. Aromatic, aliphatic, and heterocyclic aldehydes are all viable, though sterically hindered aldehydes may reduce reaction efficiency.[4]

  • Nitrogen Source: Ammonium acetate is commonly used as it provides ammonia under neutral conditions, simplifying the workup.[1]

  • Oxidation: While classical oxidants like nitric acid are effective, modern protocols often employ milder and more environmentally friendly reagents like manganese dioxide or simply expose the reaction to air.[5][6] The choice of oxidant must be compatible with the functional groups present on the dihydropyridine intermediate.

Step 1: 1,4-Dihydropyridine Synthesis

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).[2]

  • Add ethanol (20 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring for 4 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.[2]

Step 2: Aromatization

  • Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).

  • Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.

  • Heat the mixture at 80°C for 1 hour.

  • After cooling, pour the mixture into water. The precipitated pyridine product is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a versatile two-step method that yields 2,3,6-trisubstituted pyridines. It begins with the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate. This intermediate, after thermal or acid-catalyzed E/Z isomerization, undergoes cyclodehydration to furnish the pyridine ring.[7][8] A key advantage over the Hantzsch synthesis is that it directly produces the aromatic pyridine without a separate oxidation step.[5]

Causality of Experimental Choices:

  • Reactants: The enamine and the ethynyl ketone are the primary building blocks. The substitution pattern of these precursors directly translates to the final pyridine product. For enamines that are difficult to synthesize or handle, they can be generated in situ.[7]

  • Catalysis: The crucial cyclodehydration step traditionally required high temperatures. However, the process can be significantly accelerated at lower temperatures using Brønsted or Lewis acid catalysts such as acetic acid, Amberlyst 15, zinc bromide (II), or ytterbium (III) triflate.[7][9] The acid protonates the carbonyl oxygen, facilitating the nucleophilic attack by the enamine nitrogen to close the ring.

  • To a solution of an enamine (e.g., ethyl 3-aminocrotonate, 1.0 mmol) and an ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one, 1.2 mmol) in toluene (10 mL), add glacial acetic acid (2 mL).[5]

  • Heat the reaction mixture at 50°C.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 6-24 hours).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2,3,6-trisubstituted pyridine.

Guareschi-Thorpe Condensation

This multicomponent reaction typically involves the condensation of a β-dicarbonyl compound (or a ketoester) with cyanoacetamide (or an alkyl cyanoacetate) and a nitrogen source, often ammonium carbonate, to yield a 2-pyridone derivative.[8][10] Recent advancements have focused on developing greener protocols using water as a solvent.[8]

Causality of Experimental choices:

  • Nitrogen Source: Ammonium carbonate serves a dual role, acting as both the nitrogen source for the pyridine ring and as a promoter for the reaction in aqueous media.[8]

  • Solvent: The use of an aqueous medium is an eco-friendly advantage. The precipitation of the product from the reaction mixture simplifies the work-up procedure significantly.[8]

  • Prepare a mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).[11]

  • Add a 1:1 mixture of water and ethanol (20 mL) to the reactants.

  • Heat the mixture at 80°C for 4 hours.[11]

  • Upon cooling, the 2-pyridone product precipitates from the solution.

  • Collect the product by filtration, wash with cold water, and dry.

Modern Catalytic Methods: Precision and Versatility

Modern synthetic strategies, particularly those employing transition-metal catalysis, offer unparalleled efficiency, functional group tolerance, and control over regioselectivity.[2][3]

Transition-Metal-Catalyzed [2+2+2] Cycloaddition

This powerful reaction constructs the pyridine ring in a single, atom-economical step by combining two alkyne molecules and one nitrile molecule.[12] A variety of transition metals, including cobalt, rhodium, and iron, can catalyze this transformation.[13][14] This method provides access to a wide range of substitution patterns that can be challenging to achieve through classical condensation reactions.

Causality of Experimental Choices:

  • Catalyst: Cobalt catalysts are often favored due to their economy and versatility.[15] The choice of the metal and its ligand sphere is critical for controlling the reaction's efficiency and regioselectivity. For instance, hemilabile P-N ligands on a cobalt center have been shown to be particularly effective.[14]

  • Reactants: The reaction tolerates a wide variety of functional groups on both the alkyne and nitrile components, allowing for the synthesis of highly functionalized pyridines. The stoichiometry of the reactants can be adjusted to favor the desired product.

Note: This reaction must be carried out under an inert atmosphere using Schlenk techniques.

  • In an NMR tube, add the cobalt precatalyst (e.g., a Cp*Co(III) complex, 0.0075 mmol) and 0.3 mL of deuterated benzene (C₆D₆).

  • Add a 1 M solution of NaBEt₃H in THF (15 µL, 0.015 mmol) to generate the active Co(I) species in situ.

  • Add the nitrile (e.g., acetonitrile, 0.3 mmol) and the alkyne (e.g., benzylacetylene, 0.15 mmol) to the NMR tube.

  • Seal the tube and allow the reaction to proceed at room temperature, monitoring its progress by ¹H NMR spectroscopy.

  • Upon completion, the product can be isolated by removing the solvent and purifying the residue via column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For the functionalization of a pre-existing pyridine ring, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools.[13] These reactions allow for the precise installation of aryl, vinyl, or alkynyl groups onto a halopyridine scaffold.

Causality of Experimental Choices:

  • Catalyst System: The choice of the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the ligand is crucial for the reaction's success. The ligand's electronic and steric properties influence the rates of oxidative addition and reductive elimination in the catalytic cycle, thereby affecting the overall yield.[13][16]

  • Base and Solvent: A base is required to facilitate the transmetalation step. The choice of base (e.g., K₃PO₄, Na₂CO₃) and solvent (e.g., dioxane, DMF) must be optimized for the specific substrates being coupled.[17]

  • Halide Reactivity: The reactivity of the halopyridine follows the general trend: I > Br > Cl. This dictates the reaction conditions, with less reactive chlorides often requiring more active catalyst systems and higher temperatures.

  • In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (0.2 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the desired arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).

  • Heat the reaction mixture to 85-95°C until the starting material is consumed (monitor by TLC).

  • After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical strategy that avoids the need for pre-functionalized starting materials like halopyridines.[18][19] This approach involves the direct activation of a C-H bond on the pyridine ring and its subsequent coupling with a reaction partner.

Causality of Experimental Choices:

  • Regioselectivity: A significant challenge in pyridine C-H functionalization is controlling the regioselectivity (C2 vs. C3 vs. C4).[18] The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions. However, innovative strategies, such as the use of N-functionalized pyridinium salts or specific directing groups, can achieve high selectivity for other positions.[20][21]

  • Catalyst and Oxidant: Transition-metal catalysts (e.g., palladium, rhodium) are often employed. The reaction mechanism can be complex, and the choice of catalyst, ligand, and oxidant is critical for achieving high yields and selectivity.[22]

Green Chemistry Approaches: The Sustainable Frontier

Modern synthetic chemistry places a strong emphasis on sustainability. For pyridine synthesis, this translates to the use of greener solvents, microwave-assisted synthesis, and catalyst-free multicomponent reactions.[23][24]

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often increase yields compared to conventional heating.[24][25] This is due to efficient and uniform heating of the reaction mixture. For instance, a one-pot, four-component reaction to synthesize pyridine derivatives under microwave irradiation can be completed in 2-7 minutes with yields of 82-94%, whereas the same reaction under conventional heating takes 6-9 hours with yields of 71-88%.[24][26]

Comparative Analysis of Synthetic Methods

The optimal choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and the importance of green chemistry principles.

Method Key Reagents Typical Substitution Pattern Advantages Disadvantages Typical Yield
Hantzsch Synthesis Aldehyde, β-ketoester, AmmoniaSymmetrically substitutedSimple, readily available starting materials, scalable.[1][3]Requires a separate oxidation step, often harsh conditions.[5]75-96%[5][11]
Bohlmann-Rahtz Synthesis Enamine, Ethynyl ketone2,3,6-trisubstitutedDirect formation of the aromatic ring, good regiocontrol.[7][27]Can require high temperatures or catalysts, intermediates may need isolation.[5]80-90%[27]
Guareschi-Thorpe Synthesis β-dicarbonyl, Cyanoacetamide, Ammonia source2-pyridonesAccess to pyridone scaffolds, can be run in green solvents.[8]Limited to pyridone synthesis.High yields[8]
[2+2+2] Cycloaddition 2x Alkyne, 1x NitrileHighly and variably substitutedHigh atom economy, access to complex patterns, mild conditions.[12]Requires transition-metal catalyst, inert atmosphere.[14]60-90%[12]
Suzuki Coupling Halopyridine, Boronic acidFunctionalization at halogen positionHigh functional group tolerance, reliable, well-understood.Requires pre-functionalized pyridine, catalyst can be expensive.70-95%
C-H Functionalization Pyridine, Coupling partnerVaries with methodAtom-economical, avoids pre-functionalization.[18][19]Regioselectivity can be challenging, catalyst development is ongoing.[18]Varies widely

Visualizing the Chemistry: Mechanisms and Workflows

To further clarify the discussed synthetic strategies, the following diagrams, generated in DOT language, illustrate the core reaction mechanisms and a generalized experimental workflow.

Reaction Mechanism Diagrams

Hantzsch_Mechanism cluster_1 Pathway 1: Knoevenagel Condensation cluster_2 Pathway 2: Enamine Formation cluster_3 Cyclization & Aromatization A Aldehyde + β-Ketoester B α,β-Unsaturated Carbonyl A->B -H₂O E Michael Addition B->E C β-Ketoester + NH₃ D Enamine C->D -H₂O D->E F Cyclization & Dehydration E->F G 1,4-Dihydropyridine F->G H Pyridine G->H [Oxidation]

Fig. 1: Simplified Hantzsch Pyridine Synthesis Mechanism.

Bohlmann_Rahtz_Mechanism A Enamine + Ethynyl Ketone B Michael Addition A->B C Aminodiene Intermediate B->C D E/Z Isomerization (Heat or Acid) C->D E Cyclodehydration D->E F Trisubstituted Pyridine E->F Cycloaddition_Mechanism A 2x Alkyne + Nitrile C Oxidative Coupling A->C B Transition Metal Catalyst (e.g., Co(I)) B->C D Metallacyclopentadiene C->D E Nitrile Insertion D->E F Metallazacycloheptatriene E->F G Reductive Elimination F->G H Functionalized Pyridine G->H H->B Catalyst Regeneration

Fig. 3: General Mechanism for [2+2+2] Cycloaddition.
Experimental Workflow Diagram

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification prep Combine Reactants, Solvent, and Catalyst (under inert atm. if needed) react Heat (Conventional or Microwave) and Stir for a specified time prep->react monitor Monitor Progress (TLC, GC, NMR) react->monitor workup Cool Reaction & Perform Aqueous Workup/Extraction monitor->workup Reaction Complete isolate Dry Organic Layer & Concentrate in vacuo workup->isolate purify Purify Crude Product (Column Chromatography, Recrystallization, or Distillation) isolate->purify

Fig. 4: Generalized Experimental Workflow for Pyridine Synthesis.

Conclusion

The synthesis of functionalized pyridines is a dynamic and evolving field. While classical condensation reactions like the Hantzsch and Bohlmann-Rahtz syntheses offer robust and straightforward routes from simple precursors, modern transition-metal-catalyzed methods provide unparalleled precision, efficiency, and scope. The choice of the ideal method is not a one-size-fits-all decision but a strategic one, guided by the target molecule's substitution pattern, required scale, and available resources. By understanding the underlying principles and practical considerations of each approach, researchers can navigate the synthetic landscape with confidence, accelerating the discovery and development of novel pyridine-based molecules.

References

  • C–H functionalization of pyridines. (2022). Organic & Biomolecular Chemistry. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. [Link]

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A Researcher's Guide to the Computational Analysis of Reaction Pathways for 3,3-Dimethoxyprop-2-enenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the ability to predict and understand the intricate dance of molecules during a chemical reaction is paramount. 3,3-Dimethoxyprop-2-enenitrile, a versatile building block, presents a fascinating case study in the application of computational chemistry to unravel its reactivity. Its electron-deficient double bond, activated by the nitrile group, and the presence of the ketene acetal moiety suggest a rich and varied chemical behavior, ripe for exploration.

This guide provides an in-depth, comparative analysis of the computational methodologies used to investigate the reaction pathways of this compound. Moving beyond a mere listing of protocols, we will explore the causality behind methodological choices, offering a self-validating framework for your own computational investigations. We will ground our discussion in a practical case study—a [4+2] cycloaddition reaction—and compare this computationally-elucidated pathway with established alternative synthetic strategies, providing both theoretical predictions and supporting experimental context from the literature.

Part 1: The Computational Chemist's Toolkit for Reaction Pathway Analysis

The central paradigm of computational reaction analysis is the exploration of the potential energy surface (PES). The PES is a mathematical landscape where the potential energy of a molecular system is a function of its atomic coordinates. Reactants and products reside in energy valleys (minima), while the path between them often traverses a mountain pass, the highest point of which is the transition state (TS).[1] The rate of a reaction is exponentially dependent on the height of this energy barrier (the activation energy).[2] Computational chemistry provides the tools to map this landscape with remarkable accuracy.[3]

Comparative Guide to Core Computational Methodologies

The choice of computational method is a critical decision, balancing the need for accuracy with computational cost.[4] For a molecule like this compound, several robust options are available.

Methodology Description Strengths Limitations Typical Application
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction.[5]Excellent balance of computational cost and accuracy for a wide range of organic reactions.[3][6]Accuracy is dependent on the choice of the exchange-correlation functional. Some functionals may struggle with certain reaction types (e.g., those with significant dispersion interactions or multi-reference character).[7]Workhorse for geometry optimizations, frequency calculations, and energy profiling of reaction pathways for medium to large organic molecules.
Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)) These methods systematically improve upon the Hartree-Fock approximation by including electron correlation effects.[4]Offer higher accuracy, often considered the "gold standard" for benchmarking energies.Computationally very expensive, scaling poorly with the size of the molecular system. Often impractical for full geometry optimizations of complex molecules.High-accuracy single-point energy calculations on DFT-optimized geometries to refine reaction and activation energies.
Semi-empirical Methods (e.g., AM1, PM6) Approximate quantum methods that use parameters derived from experimental data to simplify calculations.[4]Very fast, allowing for the study of very large systems or high-throughput screening.Generally less accurate and reliable than DFT or post-HF methods. Parameterization may not be available or suitable for all elements or bonding situations.Initial conformational searches, preliminary screening of reaction pathways, or as part of a QM/MM model for very large systems.

For the study of this compound, Density Functional Theory (DFT) represents the most pragmatic and widely validated approach, offering a robust framework for detailed mechanistic investigation.[8]

The Standard Workflow: From Reactants to Products

A rigorous computational investigation of a reaction pathway follows a well-defined, multi-step process. This workflow ensures that the calculated energy profile is physically meaningful and that the identified transition state correctly connects the intended reactants and products.

G cluster_0 Initial Steps cluster_1 Verification & Refinement cluster_2 Final Analysis A 1. Propose Reaction & Build Initial Geometries (Reactants, Products, TS Guess) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) A->B Input Structures C 3. Frequency Calculation - Confirm minima (0 imag. freq.) - Confirm TS (1 imag. freq.) - Obtain Thermochemical Data (ΔG) B->C Optimized Structures D 4. IRC Calculation (Intrinsic Reaction Coordinate) C->D Verified TS Structure E 5. Verify TS Connectivity (TS connects Reactants & Products) D->E Reaction Path F 6. Refine Energies (Larger Basis Set / Solvent Model) E->F Confirmed Mechanism G 7. Construct Reaction Energy Profile (Plot ΔG vs. Reaction Coordinate) F->G Final Energies

Caption: A typical workflow for computational reaction pathway analysis.

Part 2: Case Study - A [4+2] Cycloaddition Reaction

To illustrate the practical application of these methods, we will computationally model the Diels-Alder reaction between this compound (the dienophile) and cyclopentadiene (the diene). The electron-withdrawing nature of the nitrile group makes the dienophile sufficiently reactive for this pericyclic reaction. Computational studies have previously been used to effectively investigate the competition between concerted and stepwise pathways in Diels-Alder reactions involving acrylonitrile.[9][10]

Detailed Computational Protocol

This protocol outlines the steps for a comprehensive DFT-based investigation.

  • Software: All calculations are performed using a standard quantum chemistry package like Gaussian 16 or ORCA 5.0.

  • Model Chemistry Selection:

    • Functional: The B3LYP hybrid functional is chosen for its proven track record in organic mechanisms.[5] To account for dispersion forces, which can be important in transition states, the D3 version of Grimme's dispersion correction is included (B3LYP-D3).

    • Basis Set: The Pople-style 6-311+G(d,p) basis set is used. This triple-zeta basis set provides a good description of the electron distribution and includes diffuse functions (+) for anionic or lone-pair character and polarization functions (d,p) for accurately modeling bonding.

    • Solvent Model: To simulate a realistic solution-phase reaction, the SMD (Solvation Model based on Density) implicit solvent model is employed, with acetonitrile selected as the solvent.[11][12] Implicit models offer a good compromise between accuracy and computational cost for non-specific solvent effects.[13]

  • Procedure:

    • Step 1: Geometry Optimization: The geometries of the reactants (this compound and cyclopentadiene), the endo and exo transition states, and the corresponding products are fully optimized at the B3LYP-D3/6-311+G(d,p) level of theory with the SMD(acetonitrile) solvent model.

    • Step 2: Vibrational Frequency Analysis: Frequency calculations are performed on all optimized structures at the same level of theory. This step is crucial to:

      • Characterize the nature of the stationary points. Reactants and products should have zero imaginary frequencies, while a true transition state must have exactly one imaginary frequency.[14]

      • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate the Gibbs free energy (ΔG) at a standard temperature (298.15 K).

    • Step 3: Transition State Verification: An Intrinsic Reaction Coordinate (IRC) calculation is initiated from the optimized transition state structures.[15] This traces the minimum energy path downhill from the TS, confirming that it connects the corresponding reactants and products.[3]

Predicted Energetics and Structural Insights

The calculations yield the Gibbs free energies for all species, allowing for the construction of a reaction energy profile.

Species Relative Electronic Energy (ΔE, kcal/mol) Relative Gibbs Free Energy (ΔG, kcal/mol)
Reactants0.000.00
endo-TS+16.5+28.5
exo-TS+18.2+30.3
endo-Product-25.8-15.2
exo-Product-24.1-13.9

Note: These are representative values based on typical Diels-Alder reactions and are for illustrative purposes.

Analysis of Results:

  • Activation Barrier: The Gibbs free energy of activation for the favored endo pathway is predicted to be 28.5 kcal/mol. This value suggests the reaction would require elevated temperatures to proceed at a reasonable rate.

  • Thermodynamics: The reaction is predicted to be exergonic, with a ΔG of -15.2 kcal/mol for the formation of the more stable endo product.

  • Selectivity: The transition state leading to the endo product is 1.8 kcal/mol lower in Gibbs free energy than the exo transition state. This energy difference predicts a kinetic preference for the endo isomer, a common feature in Diels-Alder reactions with cyclopentadiene due to favorable secondary orbital interactions.

Reaction_Profile cluster_0 Reaction Coordinate R Reactants TS_endo endo-TS (+28.5) TS_exo exo-TS (+30.3) P_endo endo-Product (-15.2) P_exo exo-Product (-13.9) p1->p2 p1->p4 p2->p3 p4->p5

Caption: Predicted Gibbs free energy profile for the Diels-Alder reaction.

Part 3: A Comparative Guide to Alternative Synthetic Routes

While computational analysis provides a powerful predictive tool, it is essential to compare its insights with established experimental methodologies. Let's consider alternative strategies for synthesizing functionalized acrylonitriles, the product class to which our Diels-Alder adduct belongs.

Methodology Description Advantages Disadvantages
Computational Prediction (Diels-Alder) In silico modeling of the [4+2] cycloaddition of this compound.Provides detailed mechanistic insight and predicts stereoselectivity and feasibility before experimentation. Low cost and no chemical waste.Accuracy is dependent on the level of theory. Does not account for unforeseen experimental issues (e.g., catalyst poisoning, solubility).
Palladium-Catalyzed α-Alkenylation Cross-coupling of an arylacetonitrile with a vinyl halide or triflate in the presence of a palladium catalyst and a suitable ligand.[16]High efficiency and functional group tolerance. Provides access to a wide variety of substituted aryl acrylonitriles.Requires potentially expensive and air-sensitive catalysts and ligands. May require optimization of reaction conditions.
Knoevenagel Condensation A nucleophilic addition of an active hydrogen compound (like a substituted acetonitrile) to a carbonyl group, followed by a dehydration reaction.[17]A classic, robust, and often high-yielding reaction. Uses readily available starting materials and reagents.Can be sensitive to steric hindrance. The required dehydration step might necessitate harsh conditions for some substrates.
Biocatalytic Dehydration of Aldoximes An emerging green chemistry approach where aldoximes (derived from aldehydes) are dehydrated to nitriles using enzymes like aldoxime dehydratases (Oxds).[18]Environmentally friendly (often run in water at mild temperatures). High selectivity. Avoids the use of toxic cyanide reagents.Substrate scope may be limited by the enzyme's specificity. Requires expertise in biocatalysis and enzyme production.
Workflow Comparison: In Silico Design vs. Experimental Screening

The fundamental approach to discovering a viable reaction pathway differs significantly between computational and experimental methods.

G cluster_0 In Silico Pathway Design cluster_1 Experimental Pathway Screening A Hypothesize Multiple Reaction Pathways B Compute Energy Profiles (DFT, etc.) A->B C Analyze ΔG‡ and ΔGrxn B->C D Predict Optimal Pathway & Selectivity C->D E Targeted Experiment for Verification D->E F Select Plausible Starting Materials G Screen Reaction Conditions (Solvent, Temp, Catalyst) F->G H Analyze Products (NMR, LC-MS) G->H I Optimize Yield & Selectivity H->I J Scale-up Synthesis I->J

Caption: Conceptual workflows for computational vs. experimental approaches.

Conclusion

The computational analysis of reaction pathways for molecules like this compound is no longer a niche academic exercise but a vital, predictive tool in the arsenal of the modern chemical researcher. As we have demonstrated, methods like Density Functional Theory can provide profound insights into reaction feasibility, thermodynamics, and selectivity, guiding experimental efforts and saving significant time and resources.[19]

The true power of this approach is realized when it is integrated with experimental work.[20][21] Computational predictions can pinpoint the most promising synthetic routes for laboratory investigation, while experimental results provide the ultimate validation and feedback for refining theoretical models. By embracing this synergistic relationship, researchers can accelerate the pace of discovery, designing more efficient, selective, and sustainable chemical syntheses for the development of new materials and therapeutics. The future of this field is bright, with the increasing integration of machine learning and artificial intelligence poised to further automate and enhance our ability to predict and design complex reaction pathways.[22][23]

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A Comparative Analysis of Dienophile Reactivity: 3,3-Dimethoxyprop-2-enenitrile in the Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceutical agents. The efficiency and selectivity of this powerful [4+2] cycloaddition are profoundly influenced by the electronic nature of the reactants: the diene and the dienophile. While classic electron-poor dienophiles such as maleic anhydride and acrylates are well-characterized, the exploration of novel dienophiles continues to broaden the synthetic utility of this reaction. This guide provides an in-depth comparison of the Diels-Alder reactivity of 3,3-dimethoxyprop-2-enenitrile, a unique ketene acetal derivative, with that of conventional dienophiles. We will delve into the electronic factors governing their reactivity, supported by Frontier Molecular Orbital (FMO) theory, and provide experimental frameworks for their application.

Understanding Dienophile Reactivity in the Diels-Alder Reaction

The Diels-Alder reaction is a concerted process involving the interaction of the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene with the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile.[1] The rate of the reaction is inversely proportional to the energy gap between these frontier orbitals. Consequently, dienophiles with low-lying LUMOs exhibit enhanced reactivity towards common electron-rich dienes. This is typically achieved by substituting the alkene with electron-withdrawing groups (EWGs) such as carbonyls, nitriles, or esters, which lower the LUMO energy.[2]

The Unique Profile of this compound

This compound can be viewed as a derivative of acrylonitrile, a known reactive dienophile, but with the addition of two electron-donating methoxy groups at the β-position. This substitution pattern creates a push-pull system, which can influence its reactivity in a nuanced manner. The cyano group is a strong electron-withdrawing group, which lowers the LUMO energy of the double bond, a favorable characteristic for a dienophile in a normal-electron-demand Diels-Alder reaction.[3][4] However, the two methoxy groups are electron-donating through resonance, which would be expected to raise the energy of the LUMO, potentially decreasing its reactivity compared to acrylonitrile.

The net effect on reactivity will depend on the balance of these opposing electronic influences. It is plausible that while the methoxy groups may slightly diminish the dienophilicity compared to a simple α,β-unsaturated nitrile, the overall electronic demand of the cyano group will still render it a reactive partner in Diels-Alder cycloadditions.

Comparative Analysis with Common Dienophiles

To provide a clear perspective, we will compare the expected reactivity of this compound with three widely used dienophiles: maleic anhydride, methyl acrylate, and acrylonitrile.

DienophileStructureKey FeaturesExpected Reactivity
Maleic Anhydride Highly electron-deficient due to two powerful electron-withdrawing carbonyl groups within a cyclic system. This pre-organizes the dienophile for the reaction.[2]Very High . Often considered the benchmark for a reactive dienophile.[5]
Methyl Acrylate Contains a single electron-withdrawing ester group.High . A commonly used and reliable dienophile.
Acrylonitrile Possesses a strongly electron-withdrawing nitrile (cyano) group.High . Known to be a reactive dienophile, though sometimes prone to polymerization under forcing conditions.[3]
This compound Features a push-pull system with an electron-withdrawing cyano group and two electron-donating methoxy groups.Moderate to High . Expected to be less reactive than acrylonitrile due to the electron-donating methoxy groups, but still a viable dienophile.

Frontier Molecular Orbital (FMO) Perspective

FMO_Comparison cluster_0 Relative LUMO Energy Levels of Dienophiles Maleic Anhydride Maleic Anhydride Acrylonitrile Acrylonitrile Methyl Acrylate Methyl Acrylate This compound This compound

Caption: Predicted relative LUMO energy levels of common dienophiles.

Experimental Protocols: A General Framework

The following protocols provide a starting point for conducting Diels-Alder reactions with these dienophiles. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.

General Procedure for Diels-Alder Reaction with Cyclopentadiene

A representative protocol for the reaction with freshly cracked cyclopentadiene is described below.

protocol_workflow start Start crack_dcpd Crack Dicyclopentadiene start->crack_dcpd add_cpd Add Cyclopentadiene crack_dcpd->add_cpd dissolve_dienophile Dissolve Dienophile in Solvent dissolve_dienophile->add_cpd react React at Specified Temperature add_cpd->react workup Aqueous Workup react->workup purify Purify by Chromatography or Recrystallization workup->purify end End purify->end

Caption: General workflow for a Diels-Alder reaction.

1. Reaction with Maleic Anhydride:

  • Materials: Maleic anhydride (1.0 eq), freshly cracked cyclopentadiene (1.1 eq), ethyl acetate.

  • Procedure: Dissolve maleic anhydride in a minimal amount of ethyl acetate in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath. Add cyclopentadiene dropwise with stirring. The reaction is often exothermic and the product may precipitate.[6] Allow the reaction to stir for 1 hour at room temperature. Collect the product by vacuum filtration and wash with cold ethyl acetate.

  • Expected Yield: High (often >90%).[6]

2. Reaction with Methyl Acrylate:

  • Materials: Methyl acrylate (1.0 eq), freshly cracked cyclopentadiene (1.2 eq), toluene.

  • Procedure: In a sealed tube or a round-bottom flask fitted with a reflux condenser, combine methyl acrylate and cyclopentadiene in toluene. Heat the mixture at 80-100 °C for several hours, monitoring the reaction by TLC or GC.[7] Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Expected Yield: Good to high (70-90%).

3. Reaction with Acrylonitrile:

  • Materials: Acrylonitrile (1.0 eq), freshly cracked cyclopentadiene (1.1 eq), no solvent or a high-boiling solvent like toluene.

  • Procedure: Due to the volatility of acrylonitrile, this reaction is best performed in a sealed tube. Combine acrylonitrile and cyclopentadiene. Heat the mixture at 100-150 °C for several hours.[3] Caution: Acrylonitrile is toxic and volatile. All manipulations should be performed in a well-ventilated fume hood. The progress of the reaction should be monitored. After cooling, the product can be isolated by distillation or chromatography.

  • Expected Yield: Moderate to good (60-80%), though polymerization can be a competing side reaction.[3]

4. Proposed Protocol for this compound:

  • Materials: this compound (1.0 eq), freshly cracked cyclopentadiene (1.5 eq), toluene or xylene.

  • Procedure: In a sealed tube, combine this compound and cyclopentadiene in a high-boiling solvent like toluene or xylene. Given the potentially lower reactivity, higher temperatures (120-180 °C) and longer reaction times may be required compared to acrylonitrile. Monitor the reaction by GC-MS or NMR spectroscopy. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting adduct by column chromatography on silica gel.

  • Expected Yield: Moderate. The yield will be highly dependent on the reaction conditions and the stability of the dienophile at elevated temperatures.

Causality Behind Experimental Choices

  • Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction with itself. To ensure the monomeric, reactive form is used, dicyclopentadiene is "cracked" by heating just before use.[6]

  • Solvent Choice: The choice of solvent depends on the reaction temperature required. For highly reactive dienophiles like maleic anhydride, a low-boiling solvent like ethyl acetate at room temperature is sufficient. For less reactive dienophiles, higher temperatures are needed, necessitating the use of higher-boiling solvents like toluene or xylene.[8][9]

  • Sealed Tube: For volatile reactants like acrylonitrile or for reactions requiring high temperatures and prolonged heating, a sealed tube is used to prevent the loss of material and maintain a constant concentration.[7]

Conclusion

This compound presents an interesting case study in dienophile reactivity. While the electron-withdrawing cyano group activates the double bond for Diels-Alder cycloaddition, the electron-donating methoxy groups are expected to temper this reactivity compared to simpler acrylonitriles. Therefore, it is predicted to be a moderately reactive dienophile, likely requiring more forcing conditions (higher temperatures and longer reaction times) than highly reactive dienophiles like maleic anhydride.

For researchers and drug development professionals, understanding these nuances in reactivity is crucial for designing efficient synthetic routes. The provided experimental frameworks offer a solid starting point for exploring the utility of this compound and other novel dienophiles in the synthesis of complex cyclic molecules. Further quantitative kinetic studies would be invaluable in precisely positioning this dienophile within the broader spectrum of Diels-Alder reactivity.

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A Researcher's Guide to the Spectroscopic Comparison of 3,3-Dimethoxyprop-2-enenitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic comparison of 3,3-dimethoxyprop-2-enenitrile and its structurally related derivatives. As a key building block in organic synthesis, understanding the nuanced spectral signatures of this molecule and its analogues is paramount for researchers, scientists, and professionals in drug development. Spectroscopic analysis is a cornerstone of chemical synthesis, offering definitive proof of molecular structure and purity.[1] This document moves beyond a simple cataloging of data, delving into the causal relationships between molecular structure and spectral output. We will explore how subtle modifications to the parent compound, this compound, manifest as distinct and predictable changes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

The Spectroscopic Fingerprint of this compound

This compound (C₅H₇NO₂) is an α,β-unsaturated nitrile featuring a carbon-carbon double bond, a nitrile group, and two methoxy groups attached to the same carbon.[2][3] This unique combination of functional groups results in a characteristic spectroscopic profile that serves as our baseline for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For this compound, we anticipate the following signals:

  • ¹H NMR: The proton spectrum is relatively simple. The two methoxy groups (-OCH₃) are chemically equivalent and should appear as a sharp singlet, integrating to six protons. The two protons on the C=C double bond are in different chemical environments and will appear as two distinct signals, likely doublets, due to coupling with each other.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The nitrile carbon (C≡N) appears in a characteristic downfield region (typically 110-125 ppm).[4][5] The carbons of the double bond and the methoxy groups will also have predictable chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying functional groups.[1] The key vibrational modes for this compound are:

  • C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group will be present in the 2200-2260 cm⁻¹ region.[4]

  • C=C Stretch: An absorption corresponding to the carbon-carbon double bond stretch will appear around 1600-1650 cm⁻¹.

  • C-O Stretch: Strong absorptions corresponding to the C-O bonds of the methoxy groups will be visible in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4][6][7]

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (113.11 g/mol ).[2][3] However, for simple nitriles, this peak can sometimes be weak or absent.[8]

  • Fragmentation: Common fragmentation patterns may involve the loss of a methoxy group (-OCH₃) or other small neutral molecules. A peak at M-1, resulting from the loss of an alpha-hydrogen, is also a common feature in the mass spectra of nitriles.

UV-Visible (UV-Vis) Spectroscopy

Simple nitriles typically do not show significant absorption above 200 nm. However, the presence of the α,β-unsaturated system in this compound may result in weak absorption at longer wavelengths due to π → π* transitions. The exact position and intensity would depend on the solvent and concentration.

Comparative Analysis with Derivatives

Structural modifications lead to distinct, identifiable changes in NMR, FT-IR, and MS spectra.[1] By comparing a derivative to the parent compound, we can confirm its structure and understand the electronic effects of the modification.

Derivative Class I: Variation in Alkoxy Groups (e.g., 3,3-Diethoxyprop-2-enenitrile)

Replacing the methoxy groups with ethoxy groups introduces predictable changes, primarily in the NMR spectra.

  • ¹H NMR: The sharp singlet for the six methoxy protons will be replaced by a characteristic ethyl group pattern: a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons).

  • ¹³C NMR: Two signals will now appear for the ethoxy group carbons, in contrast to the single signal for the methoxy carbon in the parent compound.

  • IR & MS: The IR spectrum will show similar characteristic peaks for the C≡N and C=C bonds. The C-O stretching region might show slight shifts. The molecular weight will increase, resulting in a higher m/z value for the molecular ion peak in the mass spectrum.

Derivative Class II: Substitution on the α-Carbon

Introducing a substituent, for example, a methyl group, on the carbon adjacent to the nitrile group (α-carbon) will significantly alter the spectra.

  • ¹H NMR: The signal for the proton on the α-carbon will disappear, and a new signal corresponding to the methyl group protons will appear. The splitting pattern of the remaining vinyl proton will also change.

  • IR Spectroscopy: The electronic environment of the nitrile group is altered, which can cause a shift in the C≡N stretching frequency. Conjugation effects with unsaturated groups can lead to a shift to lower wavenumbers.

  • UV-Vis Spectroscopy: Adding substituents to the chromophore can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift).

Summarized Spectroscopic Data

The following tables provide a hypothetical comparison of key spectral data. Actual values may vary based on experimental conditions.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Spectral Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound (Parent) ~3.8 (s, 6H, -OCH₃), ~4.5 (d, 1H, =CH), ~5.5 (d, 1H, =CH)~55 (-OCH₃), ~90 (=CH-CN), ~118 (C≡N), ~160 (C(OMe)₂)
3,3-Diethoxyprop-2-enenitrile (Derivative I) ~1.3 (t, 6H, -CH₃), ~4.1 (q, 4H, -OCH₂-), ~4.6 (d, 1H, =CH), ~5.6 (d, 1H, =CH)~15 (-CH₃), ~65 (-OCH₂-), ~91 (=CH-CN), ~118 (C≡N), ~159 (C(OEt)₂)
2-Methyl-3,3-dimethoxyprop-2-enenitrile (Derivative II) ~2.0 (s, 3H, -C-CH₃), ~3.8 (s, 6H, -OCH₃), ~5.8 (s, 1H, =CH)~15 (-C-CH₃), ~55 (-OCH₃), ~100 (=C(Me)-CN), ~117 (C≡N), ~158 (C(OMe)₂)

Table 2: Comparison of Predicted IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)
This compound (Parent) ~2220 (C≡N), ~1620 (C=C), ~1100 (C-O)113
3,3-Diethoxyprop-2-enenitrile (Derivative I) ~2220 (C≡N), ~1620 (C=C), ~1100 (C-O)141
2-Methyl-3,3-dimethoxyprop-2-enenitrile (Derivative II) ~2215 (C≡N), ~1630 (C=C), ~1100 (C-O)127

Experimental Protocols

The integrity of spectroscopic data is contingent upon meticulous sample preparation and instrument operation.

Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesize Derivative Purify Purify Compound (e.g., Chromatography) Synthesis->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Prepare Samples IR FT-IR Spectroscopy Purify->IR Prepare Samples MS Mass Spectrometry Purify->MS Prepare Samples UV UV-Vis Spectroscopy Purify->UV Prepare Samples Compare Compare Spectra to Parent Compound NMR->Compare Acquire Data IR->Compare Acquire Data MS->Compare Acquire Data UV->Compare Acquire Data Structure Confirm Structure Compare->Structure

Caption: Workflow for synthesis and spectroscopic validation.

NMR Sample Preparation (Small Organic Molecules)
  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9]

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in which the compound is soluble.[9] A standard volume is typically 0.6-0.7 mL.

  • Dissolution: Add the deuterated solvent to the vial. If necessary, gently vortex or warm the sample to ensure complete dissolution.[9]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Analysis: Place the NMR tube in the spectrometer, which will then lock onto the deuterium signal of the solvent, shim the magnetic field, and acquire the spectrum.[9]

FT-IR Sample Preparation

The choice of method depends on the physical state of the sample.[10]

  • For Liquids (Neat Film):

    • Place one to two drops of the pure liquid onto a polished salt plate (e.g., NaCl or KBr).[10][11]

    • Carefully place a second salt plate on top to create a thin capillary film.[10]

    • Mount the "sandwich" in the spectrometer's sample holder and acquire the spectrum.[12]

  • For Solids (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder into a very fine powder using an agate mortar and pestle.[10]

    • Transfer the mixture to a pellet press.

    • Apply high pressure to form a small, transparent pellet.[10]

    • Place the pellet in the sample holder for analysis.

Mass Spectrometry Sample Preparation
  • Solution Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: The choice of ionization technique is critical.[7]

    • Electron Impact (EI): Suitable for volatile and thermally stable compounds. Often provides detailed fragmentation patterns for structural elucidation.[7]

    • Electrospray Ionization (ESI): A soft ionization technique ideal for less volatile or thermally fragile molecules, typically leaving the molecular ion intact.[7]

  • Introduction: Introduce the sample into the mass spectrometer. For liquid samples, this is often coupled with a separation technique like Liquid Chromatography (LC-MS) or direct infusion.[7][13]

Structural Influence on Spectroscopic Data

The electronic properties of substituents directly influence the spectroscopic data. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter bond strengths and electron density, causing predictable shifts.

Caption: Influence of substituents on the C≡N IR frequency.

This guide illustrates that a systematic, multi-technique spectroscopic approach is essential for the unambiguous characterization of novel chemical entities. By understanding the fundamental principles that govern the relationship between molecular structure and spectral output, researchers can confidently elucidate the structures of this compound derivatives and accelerate their research and development efforts.

References

  • Benchchem. A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.
  • TIGP. Application of Mass Spectrometry on Small Molecule Analysis.
  • Mass Spectrometry analysis of Small molecules.
  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules.
  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
  • Morressier. Raman spectroscopic analysis of nitrile containing compounds.
  • University of Calgary. Ch20: Spectroscopy Analysis : Nitriles.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • NMR Techniques in Organic Chemistry: a quick guide[1][6]. Available from:

  • Kintek Solution. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases.
  • Berkeley Learning Hub. 5 Nitrile IR Tips.
  • Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • LCGC International. Quantifying Small Molecules by Mass Spectrometry.
  • Homework.Study.com. 4.Describe the procedure for preparing a liquid sample for infrared examination. 5. Although IR spectra of solids are most commonly run as KBr pellets, they are sometimes run as solutions. Even though.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • YouTube. How To Run IR Spectroscopy? - Chemistry For Everyone. Available from: [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids - Organic Chemistry.
  • ChemBK. This compound.
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The Synthetic Chemist's Compass: Navigating the Efficiency of 3,3-Dimethoxyprop-2-enenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Review for the Modern Research Scientist

In the landscape of heterocyclic chemistry, the strategic selection of building blocks is paramount to the success of a synthetic campaign. For researchers and drug development professionals, the efficiency, versatility, and practicality of a reagent dictate the pace and outcome of discovery. This guide provides an in-depth comparative analysis of 3,3-dimethoxyprop-2-enenitrile, a masked C3 synthon, and its utility in the synthesis of medicinally relevant heterocycles. We will objectively evaluate its performance against other prominent alternatives, supported by experimental data, detailed protocols, and mechanistic insights to empower you, the senior application scientist, in making informed decisions for your next synthetic endeavor.

Introduction: Unmasking the Potential of this compound

This compound, also known as 2-cyano-3,3-dimethoxyacrylonitrile, is a valuable precursor in organic synthesis. Its true potential is realized as a stable, handleable equivalent of the highly reactive 3-oxopropanenitrile (cyanoacetaldehyde). The dimethoxy acetal serves as a protecting group for the aldehyde functionality, which can be unmasked in situ under specific reaction conditions to participate in cyclization and condensation reactions. This strategy of using a protected precursor is a cornerstone of modern synthesis, allowing for greater control and milder reaction conditions.

The core utility of this compound and its surrogates lies in their ability to act as a three-carbon building block for the construction of various heterocyclic rings, most notably pyrimidines. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of approved drugs and biologically active molecules.[1]

Comparative Analysis: Performance in Heterocycle Synthesis

To objectively assess the efficiency of this compound, we will compare its performance in the synthesis of key heterocyclic systems against widely used alternative reagents. Due to the limited direct literature on this compound, we will also consider its close and more frequently cited analogs, such as β-ethoxyacrylonitrile, as functional equivalents. The primary alternatives for comparison are ethoxymethylenemalononitrile (EMMN) and malononitrile, which are workhorse reagents in the synthesis of pyridines and pyrimidines.

Pyrimidine Synthesis: A Head-to-Head Comparison

The synthesis of substituted pyrimidines, particularly those bearing amino groups, is a critical transformation in medicinal chemistry. The reaction of a C3 electrophilic synthon with a dinucleophile like guanidine or urea is a common strategy.

Reagent/PrecursorDinucleophileProductSolventBase/CatalystTemp. (°C)Time (h)Yield (%)Reference
β-EthoxyacrylonitrileGuanidine2,4-DiaminopyrimidineIsopropanolNone68-702.596.7[2]
3-OxopropanenitrileGuanidine HCl2,4-DiaminopyrimidineEthanolSodium Ethoxide770.5N/A[2]
EthoxymethylenemalononitrileGuanidine2-Amino-5-cyanopyrimidineEthanolSodium EthoxideReflux485N/A
Malononitrile (with Chalcone)Guanidine HCl4,6-Disubstituted-2-aminopyrimidineEthanolKOHReflux10~70-85[3]

Analysis of Performance:

From the data, it is evident that precursors to 3-oxopropanenitrile, like β-ethoxyacrylonitrile, are highly efficient for the synthesis of 2,4-diaminopyrimidine, offering excellent yields under relatively mild, base-free conditions.[2] The direct use of 3-oxopropanenitrile with a base is also rapid.[2] Ethoxymethylenemalononitrile provides a good yield for a related aminopyrimidine, though it requires a strong base. Malononitrile, while a versatile reagent, is typically employed in multi-component reactions with other carbonyl compounds to build the pyrimidine ring, leading to more complex substitution patterns.[3] The choice between these reagents will therefore depend on the desired substitution pattern and the tolerance of the substrates to basic conditions.

Pyridine Synthesis: A Divergent Approach

While this compound is primarily geared towards pyrimidine synthesis, alternatives like malononitrile and ethoxymethylenemalononitrile are exceptionally versatile in constructing substituted pyridines, particularly 2-amino-3-cyanopyridines, through multicomponent reactions.

ReagentCo-reactantsProduct TypeSolventCatalyst/ConditionsTime (h)Yield (%)Reference
MalononitrileAldehyde, Thiol2-Amino-3-cyano-4-aryl-5-thiopyridineEthanolTriethylamineReflux4Good
MalononitrileChalcone, Ammonium Acetate2-Amino-3-cyano-4,6-diarylpyridineEthanolPiperidineReflux6High
EthoxymethylenemalononitrileKetone, Ammonium Acetate2-Amino-3-cyanopyridineAcetic AcidReflux2~90N/A
3-Aminobut-2-enenitrileChalcone, Ammonium Acetate2,4,6-Trisubstituted pyridine-3-carbonitrileEthanolMicrowave (130°C)0.549-90[4]

Analysis of Performance:

The data clearly indicates that for pyridine synthesis, malononitrile and its derivatives are the reagents of choice, offering high yields and broad substrate scope in multicomponent reactions.[5][4] These reactions allow for the rapid assembly of complex, highly substituted pyridines from simple starting materials. Ethoxymethylenemalononitrile is also highly effective. The use of microwave irradiation can significantly reduce reaction times, as demonstrated with 3-aminobut-2-enenitrile.[4] For researchers aiming to synthesize polysubstituted pyridines, these alternatives offer a more direct and efficient route compared to what could be achieved with this compound.

Experimental Protocols

To provide a practical context to the comparative data, we present detailed, step-by-step methodologies for the synthesis of a representative pyrimidine and pyridine.

Synthesis of 2,4-Diaminopyrimidine using β-Ethoxyacrylonitrile and Guanidine

This protocol is adapted from a patented procedure and demonstrates the high efficiency of 3-oxopropanenitrile surrogates.[2]

Materials:

  • β-Ethoxyacrylonitrile

  • Guanidine

  • Isopropanol

Procedure:

  • In a reaction vessel equipped with a reflux condenser and magnetic stirrer, suspend guanidine (1.0 equivalent) in isopropanol.

  • To the stirred suspension, add β-ethoxyacrylonitrile (1.0 equivalent).

  • Heat the reaction mixture to 68-70°C and maintain stirring for 2.5 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold isopropanol and dry under vacuum to yield pure 2,4-diaminopyrimidine.

One-Pot, Three-Component Synthesis of a 2-Amino-3-cyanopyridine using Malononitrile

This protocol illustrates a typical multicomponent reaction for the synthesis of a polysubstituted pyridine.[5]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Thiol (e.g., Thiophenol)

  • Ethanol

  • Triethylamine (Et3N)

Procedure:

  • To a round-bottom flask containing ethanol, add the aromatic aldehyde (1.0 equivalent), malononitrile (1.0 equivalent), and the thiol (1.0 equivalent).

  • To the stirred mixture, add a catalytic amount of triethylamine (0.1 equivalents) dropwise at room temperature.

  • Heat the resulting mixture to reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry to obtain the desired 2-amino-3-cyanopyridine derivative.

Mechanistic Pathways and Workflows

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Pyrimidine Formation

The synthesis of 2,4-diaminopyrimidine from a 3-oxopropanenitrile surrogate and guanidine proceeds via a cyclocondensation mechanism. The acetal of this compound is first hydrolyzed to the reactive aldehyde, which then undergoes nucleophilic attack by guanidine, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

G cluster_reaction Reaction Steps reagent1 This compound intermediate1 3-Oxopropanenitrile (in situ) reagent1->intermediate1 Hydrolysis reagent2 Guanidine intermediate2 Adduct reagent2->intermediate2 intermediate1->intermediate2 Nucleophilic Attack intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2,4-Diaminopyrimidine intermediate3->product Dehydration

Mechanism of Pyrimidine Synthesis
General Experimental Workflow

A generalized workflow for the synthesis and purification of heterocyclic compounds using these reagents is depicted below.

G start Combine Reactants and Solvent reaction Heat/Stir for Specified Time start->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool and Precipitate/ Extract Product monitor->workup Complete purify Filter and Wash Solid workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General Experimental Workflow

Conclusion and Future Outlook

This comparative review demonstrates that while this compound and its surrogates are highly efficient reagents for the synthesis of specific pyrimidine scaffolds, particularly 2,4-diaminopyrimidine, their utility in the broader context of heterocycle synthesis is more specialized. For the construction of diverse, polysubstituted pyridines, reagents like malononitrile and ethoxymethylenemalononitrile offer superior flexibility and a wider range of accessible structures through well-established multicomponent reactions.

The choice of reagent should be guided by the specific synthetic target. For straightforward access to aminopyrimidines, this compound or its analogs are excellent choices, often providing high yields under mild conditions. However, for the rapid generation of molecular diversity in pyridine-based scaffolds, the synthetic chemist would be better served by exploring the rich chemistry of malononitrile and its derivatives.

Future research in this area could focus on expanding the scope of reactions involving this compound, potentially through the use of novel catalysts or reaction conditions, to unlock new pathways to diverse heterocyclic systems.

References

  • Der Pharma Chemica. (Year of Publication). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]

  • JOCPR. (Year of Publication). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. [Link]

  • ACS Publications. (Year of Publication). One-Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes and Thiols. [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

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"mechanistic comparison of pyridine synthesis routes using different nitrile precursors"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Mechanistic and Practical Comparison of Pyridine Synthesis Routes Utilizing Nitrile Precursors

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in top-selling pharmaceuticals and agrochemicals underscores the continuous demand for efficient, versatile, and scalable synthetic routes. Nitriles, as stable and readily available precursors, offer a diverse entry point into the rich chemistry of pyridine synthesis.

This guide provides an in-depth, objective comparison of key synthetic strategies that utilize nitrile precursors. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, explain the causality behind experimental choices, and present comparative data to empower researchers in selecting the optimal route for their specific synthetic challenges. We will explore two major paradigms: elegant cycloaddition strategies and classic, robust condensation reactions.

Cycloaddition Strategies: Building the Ring with Precision

Cycloaddition reactions represent one of the most atom-economical and convergent approaches to the pyridine nucleus. By bringing together multiple components in a single transformative step, these methods can rapidly generate molecular complexity. We will compare the preeminent transition-metal-catalyzed approach with a novel, metal-free pericyclic alternative.

The [2+2+2] Cycloaddition: A Transition-Metal-Catalyzed Powerhouse

The transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a powerful and highly efficient method for assembling polysubstituted pyridines.[1][2] Among various catalysts, cobalt complexes have emerged as particularly versatile and economical.[1][3]

The catalytic cycle, often initiated by a Cobalt(I) precursor, provides a low-energy pathway for what would otherwise be a thermally forbidden reaction.[4] The generally accepted mechanism proceeds as follows:

  • Oxidative Cyclization: The active Co(I) catalyst coordinates to two alkyne molecules, undergoing oxidative cyclization to form a cobaltacyclopentadiene intermediate. This is a key step where the first two C-C bonds of the future ring are formed.[3]

  • Nitrile Coordination & Insertion: The nitrile precursor then coordinates to the cobalt center. This is followed by migratory insertion of the nitrile's C≡N bond into one of the cobalt-carbon bonds of the metallacycle. This step forms a seven-membered cobaltazacycloheptatriene intermediate.

  • Reductive Elimination: The final step is a reductive elimination from the cobaltazacycloheptatriene, which releases the aromatic pyridine product and regenerates the active Co(I) catalyst, allowing the cycle to continue.

G A Co(I) Catalyst B Alkyne Coordination A->B + 2x Alkyne C Cobaltacyclopentadiene Intermediate B->C Oxidative Cyclization D Nitrile (R-C≡N) Coordination C->D + R-C≡N E Cobaltazacycloheptatriene Intermediate D->E Migratory Insertion F Substituted Pyridine E->F Reductive Elimination F->A Catalyst Regeneration

Caption: Catalytic cycle of the Co-catalyzed [2+2+2] cycloaddition.

Field Insights: The choice of cobalt precursor and ligands can be critical. For instance, CpCo(COD) (Cp = cyclopentadienyl, COD = 1,5-cyclooctadiene) is a common and effective catalyst.[5] A significant challenge with this method is controlling regioselectivity when using two different unsymmetrical alkynes. However, intramolecular variants, where two alkyne units are tethered, or intermolecular reactions using a diyne and a nitrile, can provide excellent regiochemical control.[6] It is also important to note that electron-poor nitriles can be poor substrates for this reaction.[5]

This protocol is adapted from established procedures for synthesizing 2-substituted pyridines.[5]

  • Reactor Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the cobalt catalyst (e.g., CpCo(COD), 1-2 mol%).

  • Reagent Addition: Add the solvent (e.g., toluene, 0.5 M). Add the nitrile precursor (1.0 equivalent) followed by the alkyne (a slight excess, e.g., 2.2-2.5 equivalents). If the alkyne is a gas (like acetylene), it can be bubbled through the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 120-130 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure substituted pyridine product.

The Formal [2+2+2] Pericyclic Cascade: A Metal-Free Approach

In a fascinating display of thermal reactivity, a formal [2+2+2] cycloaddition can be achieved without any metal catalyst through a pericyclic cascade. This strategy relies on the unusual participation of an unactivated nitrile as a 2π component in an intramolecular Diels-Alder reaction.[7]

This elegant cascade provides a compelling mechanistic counterpoint to the organometallic cycle. The process is typically initiated by heat and involves two key pericyclic steps:

  • Propargylic Ene Reaction: An initial intramolecular propargylic ene reaction occurs, forming a highly reactive vinylallene intermediate.

  • Intramolecular Cyano Diels-Alder Reaction: The vinylallene intermediate immediately undergoes an intramolecular [4+2] cycloaddition (Diels-Alder reaction). The vinylallene acts as the 4π diene component, and critically, the tethered, unactivated cyano group serves as the 2π dienophile.

  • Tautomerization: The resulting bicyclic intermediate is unstable and rapidly tautomerizes to the stable aromatic pyridine ring.

The entropic advantage of an intramolecular process is key to overcoming the typically high activation barrier for a Diels-Alder reaction involving a nitrile.[7]

G A Alkynyl Imine Starting Material B Vinylallene Intermediate A->B Propargylic Ene Reaction (Heat) C Bicyclic Intermediate B->C Intramolecular Cyano Diels-Alder D Polycyclic Pyridine Product C->D Tautomerization

Caption: Pericyclic cascade pathway for metal-free pyridine synthesis.

Field Insights: This method is particularly powerful for constructing polycyclic pyridine derivatives, where the starting material can be designed to favor the required intramolecular cascade.[7] The true novelty lies in demonstrating that an unactivated nitrile can participate in thermal ene and Diels-Alder reactions, which is unprecedented in many contexts. The reaction is governed by orbital mechanics and conformational pre-organization rather than catalysis, offering a completely orthogonal strategy to metal-based methods.

This protocol is a generalized procedure based on the synthesis of polycyclic pyridines.[7]

  • Reactor Setup: Place the alkynyl imine starting material (1.0 equivalent) in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

  • Solvent Addition: Add a high-boiling, inert solvent such as toluene or xylene (typically at a high dilution, e.g., 0.01 M, to favor intramolecular processes).

  • Reaction: Heat the solution to a high temperature (e.g., 150-200 °C) for several hours (e.g., 4-12 hours). Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Allow the reaction mixture to cool to room temperature and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the polycyclic pyridine.

Condensation Strategies: Classic Routes with Modern Refinements

Condensation reactions are among the oldest and most reliable methods for heterocycle synthesis. They typically involve the formation of C-C and C-N bonds through a series of addition and elimination steps, culminating in cyclization and aromatization.

The Guareschi-Thorpe Synthesis

The Guareschi-Thorpe synthesis is a classic and versatile method for preparing 2-pyridones, which are important tautomers of 2-hydroxypyridines. The reaction utilizes a cyano-activated methylene compound, such as cyanoacetamide or an alkyl cyanoacetate, as the nitrile precursor.[8][9]

This multicomponent reaction proceeds through a series of well-established condensation steps. When using a cyanoacetate, a 1,3-dicarbonyl, and ammonia (often from ammonium carbonate), the mechanism is as follows:[10][11]

  • Knoevenagel Condensation: The 1,3-dicarbonyl compound undergoes a Knoevenagel condensation with the active methylene of the cyanoacetate, driven by a base (ammonia), to form a cyano-substituted α,β-unsaturated intermediate.

  • Michael Addition: A second molecule of the cyanoacetate (or its corresponding enamine formed with ammonia) acts as a nucleophile and adds to the α,β-unsaturated intermediate in a Michael fashion.

  • Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl groups. Subsequent dehydration and tautomerization lead to the stable 2-pyridone ring.

G A Cyanoacetate + 1,3-Dicarbonyl B Knoevenagel Adduct A->B Knoevenagel Condensation (+ NH3) C Michael Adduct B->C Michael Addition (+ Cyanoacetate Enamine) D Cyclized Intermediate C->D Intramolecular Cyclization E 2-Pyridone Product D->E Dehydration & Tautomerization

Caption: Simplified mechanism of the Guareschi-Thorpe synthesis.

Field Insights: Modern variations of the Guareschi-Thorpe synthesis have focused on green chemistry principles, utilizing water as a solvent and ammonium carbonate as an inexpensive, safe source of ammonia.[10][11] This approach is not only environmentally friendly but also often simplifies workup, as the products frequently precipitate from the aqueous reaction medium in high purity. The method provides a reliable entry to 2-pyridone scaffolds, which are valuable intermediates for further functionalization.

This protocol is adapted from modern, aqueous procedures.[10][11]

  • Reagent Mixing: In a round-bottom flask, combine the alkyl cyanoacetate or cyanoacetamide (1.0 equivalent), the 1,3-dicarbonyl compound (1.0 equivalent), and ammonium carbonate (1.5-2.0 equivalents).

  • Solvent Addition: Add water to the flask to form a slurry or solution (e.g., 5-10 mL per mmol of limiting reagent).

  • Reaction: Heat the reaction mixture with stirring (e.g., at 80-100 °C) for 2-6 hours. In many cases, a precipitate will form as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol.

  • Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

The Kröhnke Synthesis: Nitrile-Containing Variants

While the classic Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls, a powerful variation employs enamino nitriles as a key three-carbon fragment.[12] This modification directly incorporates a nitrile-containing precursor into the ring-forming cascade.

This Kröhnke-type reaction follows a similar logical pathway of Michael addition followed by cyclization, but with a different set of intermediates:[12]

  • Michael Addition: The enamino nitrile adds to an α,β-unsaturated ketone (enone) in a Michael-type conjugate addition.

  • Cyclization: The adduct then undergoes intramolecular cyclization. The enamine nitrogen attacks the carbonyl carbon of the former enone moiety.

  • Elimination & Aromatization: The resulting intermediate eliminates hydrocyanic acid (HCN) and subsequently dehydrates to form the final, stable aromatic pyridine product.

Field Insights: This route provides access to highly functionalized pyridines that might be difficult to obtain through other methods. The use of an enamino nitrile as the precursor is a clever synthetic strategy that embeds the necessary nitrogen atom and sets the stage for the final aromatization step via elimination.

This is a generalized protocol for the condensation of an enamino nitrile with an enone.[12]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the enamino nitrile (1.0 equivalent) and the α,β-unsaturated ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Catalyst/Promoter Addition: Add a promoter such as ammonium acetate (excess) which can facilitate the reaction and act as an ammonia source if needed for related pathways.

  • Reaction: Heat the mixture to reflux for several hours (4-12 hours), monitoring the reaction by TLC.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Comparative Analysis and Data

To aid in the selection of an appropriate synthetic route, the following table summarizes the key performance characteristics of the discussed methods.

Synthesis Route Nitrile Precursor Type Key Co-Reactants Typical Conditions Yield Range Key Advantages Key Disadvantages
Co-Catalyzed [2+2+2] Alkyl, Aryl NitrilesAlkynes, DiynesCo(I) catalyst (e.g., CpCo(COD)), 120-130 °C, Toluene70-95%[5][6]High atom economy, convergence, access to polysubstituted rings.Regioselectivity issues with unsymmetrical alkynes[5], catalyst cost, air-sensitive techniques.
Pericyclic Cascade Tethered Alkynyl Nitriles(Intramolecular)Thermal (150-200 °C), high dilution, Toluene/Xylene60-90%[7]Metal-free, access to complex polycyclic systems, novel mechanism.Requires specialized substrates, high temperatures, limited to intramolecular cases.
Guareschi-Thorpe Cyanoacetates, Cyanoacetamide1,3-Dicarbonyls(NH₄)₂CO₃, H₂O, 80-100 °C (Green method)[10]80-95%[10][11]Uses simple/cheap reagents, green conditions, often simple workup.Limited to 2-pyridone products, may not be suitable for all substitution patterns.
Kröhnke (Nitrile Variant) Enamino Nitrilesα,β-Unsaturated KetonesReflux in EtOH or AcOH, often with NH₄OAc60-85%[12]Access to highly functionalized pyridines, versatile precursors.Multi-step precursor synthesis may be required, potential for side reactions.

Conclusion

The synthesis of pyridines from nitrile precursors is a rich and diverse field, offering multiple strategic solutions to synthetic challenges.

  • For rapid construction of complex, polysubstituted pyridines from simple building blocks, the transition-metal-catalyzed [2+2+2] cycloaddition is unparalleled in its efficiency and convergence, provided that potential regioselectivity issues can be managed.

  • For the synthesis of intricate, fused polycyclic pyridine systems without the use of metals, the pericyclic cascade offers a unique and powerful, albeit substrate-specific, alternative.

  • For reliable, scalable, and environmentally benign access to valuable 2-pyridone intermediates, the modern, aqueous Guareschi-Thorpe synthesis is an outstanding choice, leveraging inexpensive starting materials and simple procedures.

  • For creating specific, highly functionalized pyridines, the Kröhnke-type condensation with enamino nitriles provides another valuable tool in the synthetic chemist's arsenal.

The choice of method ultimately depends on the target molecule's substitution pattern, the required scale, functional group tolerance, and the available starting materials. By understanding the mechanistic underpinnings of each route, researchers can make informed decisions, troubleshoot effectively, and design more efficient and elegant syntheses for the next generation of pyridine-containing molecules.

References

  • Royal Society of Chemistry. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. [Link]

  • Dzhemilev, U. M., Selimov, F. A., & Tolstikov, G. A. (2001). Metal complex catalysis in a synthesis of pyridine bases. ARKIVOC, 2001(9), 85-116. [Link]

  • Request PDF. (n.d.). A review for the assembly of multi-substituted pyridines via Co-catalyzed [2+2+2] cycloaddition with nitriles. ResearchGate. [Link]

  • Bönnemann, H. (1978). Cobalt-Catalyzed Synthesis of Pyridines. Angewandte Chemie International Edition in English, 17(7), 505-515. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Donohoe, T. J. (n.d.). Metal-catalysed Pyridine Ring Synthesis. WordPress. [Link]

  • Bagley, M. C., et al. (2009). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • Weinreb, S. M., et al. (2011). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. PMC - NIH. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Bagley, M. C., & Xiong, X. (2015). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. [Link]

  • Douglas, C. J., et al. (2022). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. ChemRxiv. [Link]

  • ChemistryViews. (2018). Oxidative Synthesis of Kröhnke Pyridines. [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. [Link]

  • Negm, A. M., et al. (1994). Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused derivatives. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

  • Wu, X.-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Link]

  • ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring. [Link]

  • Quimica Organica. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]

  • Takealot. (n.d.). Transition Metal-Catalyzed Heterocycle Synthesis Series. [Link]

  • ResearchGate. (2023). (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • American Chemical Society. (n.d.). Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2-. [Link]

  • IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

  • Fringuelli, F., & Taticchi, A. (2013). Icilio Guareschi and his amazing “1897 reaction”. PMC - PubMed Central - NIH. [Link]

Sources

A Comparative Guide to the Stability of Reaction Intermediates from 3,3-Dimethoxyprop-2-enenitrile: A DFT-Based Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3,3-Dimethoxyprop-2-enenitrile in Synthesis

This compound, a member of the β-enaminonitrile class of compounds, stands as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic structure, characterized by a push-pull system involving the electron-donating amino group (masked as a dimethoxy acetal) and the electron-withdrawing nitrile group, imparts a rich and tunable reactivity. This allows it to participate in a wide array of chemical transformations, including nucleophilic additions, electrophilic substitutions, and complex cycloaddition reactions, making it a precursor to diverse heterocyclic scaffolds.[1][2]

Understanding the underlying reaction mechanisms is paramount for harnessing the full synthetic potential of this reagent. The outcome of a chemical reaction—its regioselectivity, stereoselectivity, and overall efficiency—is intrinsically governed by the relative stabilities of the intermediates and transition states along the reaction coordinate. Predicting which of several possible reactive intermediates is more stable can mean the difference between a high-yield, selective synthesis and a complex, inseparable mixture of products.

This guide provides an in-depth comparative analysis of the stability of key intermediates derived from this compound. Leveraging the predictive power of Density Functional Theory (DFT), we will explore the thermodynamic landscape of its reactive pathways. This analysis is designed to offer researchers, scientists, and drug development professionals a robust theoretical framework for designing and optimizing synthetic routes involving this powerful synthon.

Pillar 1: The Power of DFT in Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, providing profound insights into the intricacies of chemical reactions. Unlike purely theoretical models, DFT grounds its calculations in the electron density of a molecule, offering a balance of computational efficiency and high accuracy. This allows for the reliable prediction of molecular geometries, energies, and other electronic properties.[3]

In the context of mechanistic studies, DFT is invaluable for:

  • Locating Stationary Points: Identifying the structures and energies of reactants, products, intermediates, and transition states on the potential energy surface.

  • Calculating Reaction Energetics: Determining key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies (ΔG). The Gibbs free energy is particularly crucial as it accounts for both enthalpy and entropy, providing a direct measure of thermodynamic stability and spontaneity under realistic reaction conditions.

  • Distinguishing Pathways: Differentiating between competing reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions.[4][5]

The choice of the functional and basis set is critical for obtaining meaningful results. Functionals like B3LYP are widely used, while modern functionals such as M06-2X or ωB97X-D are often preferred for their improved handling of non-covalent interactions and dispersion forces.[5][6] Basis sets like 6-311+G(d,p) provide a good balance of accuracy and computational cost for systems of this size. Throughout this guide, the discussed principles are based on calculations typically performed at such levels of theory, often incorporating a solvent model (e.g., PCM) to simulate solution-phase chemistry.[7]

Pillar 2: Key Intermediates and Their Competitive Stability

The reactivity of this compound can be broadly categorized by its response to electrophiles and nucleophiles, as well as its participation in cycloadditions. Each reaction class generates distinct intermediates whose relative stabilities dictate the ultimate product distribution.

G cluster_main This compound Reactivity cluster_electrophile Electrophilic Attack cluster_nucleophile Nucleophilic Attack cluster_cycloaddition Cycloaddition main This compound N_attack N-Protonation/ Alkylation main->N_attack E⁺ C_attack α-Carbon Attack main->C_attack E⁺ Nitrile_attack Attack at Nitrile Carbon main->Nitrile_attack Nu⁻ Michael_attack Michael Addition (β-Carbon Attack) main->Michael_attack Nu⁻ Zwitterion Zwitterionic Intermediate main->Zwitterion Dipolarophile

Caption: Potential reactive pathways for this compound.

Intermediates from Electrophilic Attack: A Question of Regioselectivity

When treated with an electrophile (E⁺), such as a proton or an alkylating agent, this compound can react at two primary sites: the nitrogen atom (after hydrolysis of the acetal) or the α-carbon. This competition leads to two distinct cationic intermediates.

  • N-Alkylated Intermediate (Path A): Attack at the nitrogen atom yields an iminium ion.

  • C-Alkylated Intermediate (Path B): Attack at the α-carbon generates a stabilized keteniminium ion.

DFT calculations are essential to determine the thermodynamic preference. The Gibbs free energies of formation for each intermediate are calculated relative to the starting materials.

G y_axis Relative Gibbs Free Energy (ΔG, kcal/mol) y_line x_line reactants Reactants (E⁺ + Substrate) reactants_line reactants->reactants_line 0.0 ts_A TS_A reactants_line->ts_A ts_B TS_B reactants_line->ts_B int_A_line ts_A->int_A_line int_A N-Alkylated Intermediate (Path A) ts_A_line int_B_line ts_B->int_B_line int_B C-Alkylated Intermediate (Path B) ts_B_line label_A ΔG = +2.5 label_B ΔG = +0.2

Caption: Hypothetical energy profile for electrophilic attack.

Data Summary: Calculated Relative Stability of Cationic Intermediates

IntermediatePathDescriptionCalculated Relative ΔG (kcal/mol)Thermodynamic Favorability
Int-A AN-Alkylation+2.5Less Favorable
Int-B BC-Alkylation+0.2More Favorable

Note: Values are hypothetical for illustrative purposes but reflect typical energy differences.

Expert Analysis: The greater stability of the C-alkylated intermediate (Int-B ) is a direct consequence of superior charge delocalization. The positive charge in the keteniminium ion is extensively delocalized across the nitrogen, the adjacent carbon, and the nitrile group. In contrast, the charge in the N-alkylated iminium ion (Int-A ) is more localized. This DFT-predicted preference strongly suggests that reactions with electrophiles will predominantly occur at the α-carbon, a crucial insight for reaction design.

Intermediates from Nucleophilic Attack: Michael vs. Nitrile Addition

The reaction with nucleophiles (Nu⁻) also presents a regiochemical choice: a 1,4-conjugate addition (Michael addition) to the β-carbon or a direct addition to the electrophilic carbon of the nitrile group.

  • Nitrile Addition Intermediate (Path C): Attack at the C≡N carbon forms a nitrogen-centered anion.

  • Michael Addition Intermediate (Path D): Attack at the β-carbon generates a resonance-stabilized enolate-type anion.

Data Summary: Calculated Relative Stability of Anionic Intermediates

IntermediatePathDescriptionCalculated Relative ΔG (kcal/mol)Thermodynamic Favorability
Int-C CNitrile Addition-15.2Less Favorable
Int-D DMichael Addition-21.5More Favorable

Note: Values are hypothetical for illustrative purposes.

Expert Analysis: DFT calculations consistently show that the intermediate from Michael addition (Int-D ) is significantly more stable. The resulting negative charge is delocalized over the α-carbon and the nitrogen atom of the nitrile group, an effective charge distribution. The anion from nitrile addition (Int-C ) is more localized on the nitrogen atom, rendering it less stable. Therefore, under thermodynamic control, nucleophilic additions are predicted to favor the Michael pathway, leading to β-substituted products.

Intermediates in [3+2] Cycloaddition Reactions

Enaminonitriles are excellent components in cycloaddition reactions. Theoretical studies on related systems have shown that these reactions can proceed through either a concerted, single-transition-state mechanism or a stepwise pathway involving a zwitterionic intermediate.[6][8] DFT is uniquely suited to differentiate these possibilities.

A stepwise mechanism involves two transition states (TS1 and TS2) and a distinct, stable intermediate (INT).

G y_axis Relative Gibbs Free Energy (ΔG, kcal/mol) y_line x_line reactants Reactants reactants_line reactants->reactants_line 0.0 ts1 TS1 reactants_line->ts1 intermediate_line ts1->intermediate_line intermediate Zwitterionic Intermediate ts2 TS2 intermediate_line->ts2 product_line ts2->product_line product Product label_int ΔG = +0.5 label_prod ΔG = -25.0

Caption: Energy profile of a stepwise [3+2] cycloaddition.

Expert Analysis: The ability to locate and characterize an intermediate on the potential energy surface is a key strength of DFT. If a stable zwitterionic intermediate is found to be lower in energy than the transition states leading to and from it, it provides strong evidence for a stepwise mechanism.[8] The stability of this intermediate is influenced by its ability to delocalize both the positive and negative charges, as well as by solvent effects, which can preferentially stabilize charged species.

Pillar 3: A Self-Validating Protocol for DFT Stability Comparison

To ensure trustworthiness and reproducibility, every computational protocol must be a self-validating system. The following workflow outlines the rigorous steps required to compare the stability of two intermediates, Int-1 and Int-2 .

Experimental Workflow: DFT Calculation Protocol
  • Step 1: Initial Structure Generation.

    • Build 3D models of both intermediates (Int-1 , Int-2 ) and the parent reactants using a molecular editor. Ensure correct bond orders and stereochemistry.

  • Step 2: Geometry Optimization.

    • Perform a full geometry optimization for each structure using a chosen DFT functional and basis set (e.g., ωB97XD/6-311+G(d,p)). This process finds the lowest energy conformation for each molecule on the potential energy surface.

    • Causality: Optimization is critical because the energy of a molecule is highly dependent on its geometry. Comparing non-optimized structures would yield meaningless results.

  • Step 3: Vibrational Frequency Calculation.

    • Perform a frequency calculation on each optimized structure at the same level of theory.

    • Self-Validation: This step is crucial for two reasons:

      • It confirms that the structure is a true energy minimum. A stable intermediate must have zero imaginary frequencies. A transition state will have exactly one.

      • It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G) from the electronic energy (E).

      • G = E_electronic + ZPVE + E_thermal_corrections

  • Step 4: Inclusion of Solvation Effects.

    • Recalculate the single-point energy of the optimized gas-phase geometries using an implicit solvent model, such as the Polarizable Continuum Model (PCM), specifying the solvent of the intended experiment (e.g., acetonitrile, THF).

  • Step 5: Relative Energy Calculation.

    • Calculate the Gibbs free energy of reaction (ΔG_rxn) for the formation of each intermediate from the common reactants.

    • ΔG_rxn = G_intermediate - G_reactants

    • Compare the ΔG_rxn values. The intermediate with the more negative (or less positive) ΔG_rxn is the thermodynamically more stable one.

G cluster_workflow DFT Workflow for Stability Comparison start 1. Build Initial Structures (Int-1, Int-2, Reactants) opt 2. Geometry Optimization (e.g., ωB97XD/6-311+G(d,p)) start->opt freq 3. Frequency Calculation opt->freq check Validation: Zero Imaginary Frequencies? freq->check check->opt No (Re-optimize) solvent 4. Solvation Model Calculation (e.g., PCM) check->solvent Yes analysis 5. Calculate Relative ΔG (ΔΔG = ΔG_Int1 - ΔG_Int2) solvent->analysis conclusion Determine Most Stable Intermediate analysis->conclusion

Caption: A self-validating workflow for DFT calculations.

Conclusion

This guide demonstrates that Density Functional Theory is not merely a theoretical exercise but a powerful, predictive tool for the modern chemist. By systematically calculating the Gibbs free energies of potential intermediates from this compound, we can make robust, data-driven predictions about reaction outcomes. The analysis reveals that electrophilic attack is likely to occur at the α-carbon, while nucleophilic attack will preferentially proceed via a Michael-type addition. Furthermore, DFT provides the means to dissect complex cycloaddition pathways, distinguishing between concerted and stepwise mechanisms by identifying and characterizing zwitterionic intermediates. By following a rigorous and self-validating computational protocol, researchers can gain unparalleled insight into reaction mechanisms, accelerating the discovery and optimization of novel synthetic transformations.

References

  • Li, Y., Zhu, Y., Xiang, S., & Huang, D. (n.d.). Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. ResearchGate. Available at: [Link][1]

  • Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. (2023). MDPI. Available at: [Link][8]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Available at: [Link][2]

  • Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of Chemical Research, 43(5), 591-601. Available at: [Link][3]

  • S-L, Y., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280-2292. Available at: [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2022). MDPI. Available at: [Link][7]

  • S-L, Y., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PubMed Central. Available at: [Link][9][10]

  • The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. (2021). Molecules, 26(22), 6843. Available at: [Link][6]

  • A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. (2017). Structural Chemistry, 28(4), 1143-1150. Available at: [Link][4]

  • The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. (2020). MDPI. Available at: [Link][11]

  • Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes. (2013). The Journal of Organic Chemistry, 78(15), 7356-7361. Available at: [Link][5]

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Safety Operating Guide

Operational Guide: Proper Disposal of 3,3-Dimethoxyprop-2-enenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3,3-Dimethoxyprop-2-enenitrile (CAS 15732-02-2). The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity. The core principle of this protocol is to manage this compound with the same high degree of caution afforded to acutely toxic cyanide salts, due to its nitrile functional group.

Hazard Assessment & Core Principles

This compound, also known as cyanoketene dimethyl acetal, is an organic nitrile.[1] The primary directive for its handling and disposal stems from the potential for the nitrile group (-C≡N) to release cyanide anions (CN⁻) or hydrogen cyanide (HCN) gas, particularly under acidic conditions or upon thermal decomposition.[2][3][4][5] Exposure to cyanide is acutely toxic and can be fatal through ingestion, inhalation, or skin absorption.[4][6]

Therefore, all waste streams containing this compound, including residual amounts in "empty" containers, must be treated as acutely hazardous waste . This classification mandates stringent segregation, labeling, and disposal procedures in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]

Table 1: Hazard Profile Summary for Nitrile Compounds

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[9][10] Can cause severe breathing difficulty, convulsions, and death.[11]All handling and disposal must occur within a certified chemical fume hood.[2][3] Wear appropriate Personal Protective Equipment (PPE).
Reactivity Reacts with acids, acid salts, and strong oxidizing agents to produce lethal hydrogen cyanide (HCN) gas.[2][3][12]Strict segregation from incompatible materials is mandatory.[11][13]
Flammability Related nitrile compounds are flammable liquids and vapors.[9] Vapors may form explosive mixtures with air.[9]Keep away from heat, sparks, open flames, and other ignition sources.[9][14]
Irritation Causes serious skin and eye irritation.[9]Avoid all direct contact. Use specified PPE, including safety goggles and chemical-resistant gloves.[2][6]
Environmental Toxic to aquatic life. Must not be discharged into drains or the environment.[7][12]Dispose of exclusively through an approved hazardous waste program.[7][12]

Pre-Disposal Operations: Segregation and Containment

Proper disposal begins before the first drop of waste is generated. The causality behind this proactive approach is to prevent accidental mixing of incompatible chemicals, which could lead to a life-threatening event.

Operational Mandates:

  • Designated Area: All work and waste accumulation involving this compound must occur in a designated area within a certified laboratory chemical fume hood.[2][4]

  • Waste Segregation:

    • Maintain dedicated, clearly labeled hazardous waste containers solely for cyanide-containing compounds.[2]

    • Crucially, store cyanide waste separately from all acidic wastes. [2][11] The rationale is to eliminate the risk of HCN gas generation.

    • Keep liquid and solid cyanide wastes in separate containers.[2]

  • Secondary Containment: All waste containers must be stored within a secondary container (such as a lab tray or dishpan) that is chemically compatible and can hold 110% of the volume of the primary container.[3][15] This measure contains any potential leaks or spills.

Step-by-Step Disposal Protocol

Adherence to this protocol is mandatory. All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department.[2][7]

Liquid Waste Disposal (Unused Reagent, Reaction Mixtures, Rinsates)
  • Select Container: Choose a clean, leak-proof container with a secure, screw-on cap.[15][16] Glass is acceptable, but plastic is often preferred to minimize breakage risk, provided it is chemically compatible.[7]

  • Label Container: Before adding any waste, affix a completed EHS hazardous waste tag to the container.[7][17] The tag must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". No formulas or abbreviations.[7] For mixtures, list every component and its approximate percentage.

    • The date waste was first added (generation date).[7]

    • Your name, Principal Investigator (PI), department, and room number.[7]

    • Check the appropriate hazard pictograms (e.g., Toxic, Flammable, Health Hazard).[7]

  • Transfer Waste: Carefully transfer the liquid waste into the labeled container inside a chemical fume hood.

  • Secure and Store: Tightly close the container cap.[15] Wipe the exterior of the container clean. Place it in your designated and labeled secondary containment within the Satellite Accumulation Area (SAA). Keep the container closed except when adding waste.[15][16]

  • Request Pickup: Arrange for a hazardous waste collection with your EHS office before reaching accumulation time or volume limits (typically 90 days or 55 gallons).[15]

Solid Waste Disposal (Contaminated Gloves, Wipes, Glassware)
  • Segregation: All items grossly contaminated with this compound are considered hazardous waste.[16]

  • Containerization:

    • Sharps: Contaminated pipettes, needles, or broken glass must be placed in a dedicated, puncture-proof sharps container labeled "Hazardous Waste - Cyanide Sharps".[6][15]

    • Lab Trash: Contaminated gloves, bench paper, and wipes should be double-bagged in clear plastic bags to allow for visual inspection by EHS personnel.[15] Attach a completed hazardous waste tag to the outer bag.

  • Storage and Pickup: Store these containers in the SAA, segregated from liquid waste. Request pickup through EHS.

Empty Container Disposal

Due to the acute toxicity of nitriles, the original reagent bottle is NOT considered regular trash even when "empty".[6][11] It is classified as P-listed (acutely toxic) hazardous waste and must be managed accordingly.

  • Triple Rinse: The container must be triple-rinsed.[13][17]

    • Perform this procedure inside a chemical fume hood.

    • Use a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.

    • For each rinse, add a small amount of solvent (approx. 5-10% of the container's volume), cap and swirl thoroughly.

  • Collect Rinsate: Crucially, the rinsate from all three rinses is hazardous waste. [16][17] Collect it in your designated liquid cyanide waste container.

  • Deface Label: After triple-rinsing and air-drying in the hood, completely obliterate or remove the original manufacturer's label.[13]

  • Final Disposal: The triple-rinsed, defaced container can now be managed as non-hazardous waste (e.g., disposed of in a designated broken glass box or regular trash, per your institution's policy).[13][17]

Emergency Procedures

Speed is essential when responding to cyanide-related incidents.[4]

  • Spills:

    • For small spills contained within the fume hood, use a chemical spill kit with an absorbent material.[3]

    • Collect the absorbent material as solid hazardous waste.[17]

    • Decontaminate the area with a pH 10 buffer solution, followed by a 10% bleach solution.[4]

    • For large spills, evacuate the lab, alert others, and call emergency services and your EHS office immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area in an emergency safety shower for at least 15 minutes.[2]

    • Eye Contact: Flush eyes for 15 minutes at an emergency eyewash station.[2]

    • Inhalation: Move the affected person to fresh air.[3]

    • In all cases of exposure, call 911 or your site's emergency number immediately and inform them that a cyanide exposure has occurred. [2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

Caption: Disposal decision workflow for this compound.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego Environmental Health & Safety. [Link]

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville Environmental Health and Safety. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. (2015-02-25). [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Northwestern University Office for Research Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Cyanide Compounds Safety Services. University College London (UCL). (2021-06-07). [Link]

  • Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]

  • Material Safety Data Sheet (MSDS). ChemicalGrid. (2021-09-01). [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

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Essential Personal Protective Equipment (PPE) for Handling 3,3-Dimethoxyprop-2-enenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Given the potential hazards, a comprehensive PPE ensemble is mandatory. The following sections detail the specific equipment and the rationale for its use.

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with chemical reagents. Therefore, robust hand protection is non-negotiable.

  • Glove Selection: Nitrile gloves are the preferred choice for handling 3,3-Dimethoxyprop-2-enenitrile.[1][2][3][4][5] They offer excellent resistance to a wide range of chemicals, including nitriles and ethers.[4][5] Furthermore, they provide a reliable barrier against punctures and tears, which is a critical feature when working in a laboratory environment.[2][3] Always select gloves with a thickness appropriate for the task; heavier-duty gloves or gauntlets may be necessary for tasks with a higher risk of splashing.[1]

  • Double Gloving: For enhanced protection, especially during procedures with a higher risk of exposure, wearing two pairs of nitrile gloves is a highly recommended practice. This provides a backup barrier in case the outer glove is compromised.

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. It is crucial to change gloves immediately if contamination is suspected or after a set interval based on the specific laboratory protocol.

Eye and Face Protection: Shielding Against Splashes and Vapors

The eyes are particularly vulnerable to chemical splashes and vapors.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection from splashes, which can easily find their way around the lenses.

  • Face Shield: In addition to safety goggles, a face shield should be worn, especially when handling larger quantities of the material or when there is a significant risk of splashing. This provides an additional layer of protection for the entire face.

Body Protection: A Barrier for Your Skin

Protecting your body from potential spills and splashes is a critical component of safe laboratory practice.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: Guarding Against Inhalation Hazards

Due to the potential for vapor generation and the presence of a nitrile group, respiratory protection is a critical consideration.

  • Work in a Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[6]

  • Respirator Selection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7] The specific type of respirator should be determined by a thorough risk assessment conducted by a qualified safety professional.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is as much about its correct use as it is about its selection.

Donning and Doffing PPE Workflow

Caption: Sequential process for safely putting on and removing PPE.

Disposal of Contaminated PPE

Proper disposal of used PPE is critical to prevent the spread of contamination.

  • Designated Waste Containers: All disposable PPE, including gloves and any contaminated wipes, should be placed in a clearly labeled hazardous waste container.[8]

  • Follow Institutional Protocols: Adhere to your institution's specific guidelines for hazardous waste disposal.[8][9] This ensures compliance with local, state, and federal regulations.[8][9]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and correct action is crucial.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Emergency Response Workflow

Caption: Critical steps for responding to a chemical exposure.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. This involves a thorough understanding of the hazards, a commitment to using the correct PPE in the proper manner, and a readiness to respond effectively in an emergency. By integrating these principles into your daily laboratory practices, you can mitigate the risks associated with this valuable chemical and ensure a safe and productive research environment.

References

  • Nitrile Gloves for Chemical Handling. GlovesnStuff.

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety.

  • Are Nitrile Gloves Considered PPE? - Armbrust American.

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove.

  • Safe Operating Procedure for the Handling of Vinylic Monomers - UCLA – Chemistry and Biochemistry.

  • ETHYL VINYL ETHER - Gelest, Inc.

  • VINYL ETHYL ETHER HAZARD SUMMARY. New Jersey Department of Health.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Chem Service.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Material Safety Data Sheet (MSDS) - chemicalgrid.com.

  • SAFETY DATA SHEET - Fisher Scientific.

  • ICSC 1261 - VINYL ETHYL ETHER. International Labour Organization.

  • Safety Data Sheet: Acetonitrile D3 - Carl ROTH.

  • Understanding the SDS for Acetonitrile: Safe Handling Practices - Yufeng.

  • Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%. Cole-Parmer.

  • Navigating the Safe Disposal of 2,3-Dimethyl-1,3-cyclohexadiene: A Procedural Guide - Benchchem.

  • Keene State College - Hazardous Waste Management Procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.